2-Isopropenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIORXNEJFOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983720 | |
| Record name | 2-(Prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-13-5 | |
| Record name | 2-(1-Methylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropenylpyridine Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of the 2-isopropenylpyridine monomer. This versatile compound serves as a valuable building block in polymer chemistry and organic synthesis, with its pyridine ring offering opportunities for coordination chemistry, quaternization, and imparting specific functionalities to polymers.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: a Grignard reaction with 2-acetylpyridine to form a tertiary alcohol, followed by an acid-catalyzed dehydration to yield the desired alkene.
Step 1: Grignard Reaction to form 2-(Pyridin-2-yl)propan-2-ol
The first step involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide) to the carbonyl carbon of 2-acetylpyridine. This reaction forms the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol.
Step 2: Dehydration of 2-(Pyridin-2-yl)propan-2-ol
The intermediate alcohol is then dehydrated using a strong acid catalyst, typically under heat, to eliminate a molecule of water and form the isopropenyl double bond.
Below is a logical workflow for the synthesis process:
A Technical Guide to the Physicochemical Properties of 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-isopropenylpyridine. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document presents computed properties alongside data for the structurally similar compound, 2-isopropylpyridine, for comparative purposes. Furthermore, detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided, enabling researchers to produce and verify the properties of this compound in a laboratory setting.
Core Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉N | PubChem[1] |
| Molecular Weight | 119.16 g/mol | PubChem[1] |
| Exact Mass | 119.0735 g/mol | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 107 | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 2-Isopropylpyridine (for comparison)
For the purpose of comparison and to highlight the differences, the following table summarizes the experimentally determined properties of the saturated analog, 2-isopropylpyridine.
| Property | Value | Conditions | Source |
| Boiling Point | 159.8 °C | at 760 mmHg | Guidechem[2], ChemBK[3] |
| Melting Point | -141 °C | Guidechem[2], ChemBK[3] | |
| Density | 0.912 g/cm³ | Guidechem[2], ChemBK[3] | |
| Refractive Index | 1.492 | Guidechem[2], ChemBK[3] | |
| Flash Point | 23.2 °C | Guidechem[2], ChemBK[3] | |
| pKa | 5.83 | at 25°C | ChemicalBook[4] |
| Vapor Pressure | 3.2 mmHg | at 25°C | ChemBK[3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | ChemBK[3] |
Synthesis and Reactions
This compound is a valuable monomer in polymer synthesis due to its reactive vinyl group and the presence of the pyridine moiety, which can be used for further functionalization.
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of alkenes from carbonyl compounds is the Wittig reaction.[5][6] this compound can be synthesized from the readily available 2-acetylpyridine.
Anionic Polymerization of this compound
This compound can undergo living anionic polymerization to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7] This process requires stringent anhydrous and anaerobic conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-acetylpyridine via a Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Acetylpyridine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
A solution of methyltriphenylphosphonium bromide in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C, and n-BuLi is added dropwise, resulting in the formation of the orange-red phosphorus ylide.
-
After stirring at room temperature for 1 hour, the mixture is cooled again to 0 °C.
-
A solution of 2-acetylpyridine in dry THF is added dropwise to the ylide solution.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Protocol 2: Anionic Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight via living anionic polymerization.
Materials:
-
This compound, purified and distilled
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (sec-BuLi) as an initiator
-
Methanol, degassed
-
High-vacuum line, glass reactor with break-seals
Procedure:
-
All glassware is rigorously cleaned and flame-dried under high vacuum.
-
The reactor is attached to the high-vacuum line, and THF is distilled into it.
-
A known amount of sec-BuLi is introduced into the reactor via a break-seal.
-
The reactor is cooled to -78 °C (dry ice/acetone bath).
-
A pre-measured amount of purified this compound monomer is distilled into the reactor, and the polymerization is initiated.
-
The reaction is allowed to proceed for a specified time to ensure complete conversion.
-
The living polymer chains are terminated by the addition of degassed methanol, which causes the color of the living anions to disappear.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.
Protocol 3: Determination of Boiling Point
Objective: To determine the boiling point of this compound.
Apparatus:
-
Distillation flask, condenser, receiving flask, thermometer, heating mantle.
Procedure:
-
A small amount of the purified this compound is placed in the distillation flask with a few boiling chips.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head.
-
The liquid is heated gently, and the temperature is recorded when a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Protocol 4: Determination of Density
Objective: To determine the density of this compound.
Apparatus:
-
Pycnometer (specific gravity bottle), analytical balance, constant temperature water bath.
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
It is then filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The mass is recorded.
-
The pycnometer is emptied, dried, and filled with this compound.
-
The process in step 2 is repeated for the this compound sample.
-
The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer), where the volume is determined from the mass and known density of water at the specified temperature.
Protocol 5: Determination of Refractive Index
Objective: To determine the refractive index of this compound.
Apparatus:
-
Abbe refractometer, constant temperature water bath, light source (sodium lamp).
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of this compound are placed on the lower prism.
-
The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read from the scale. The temperature should be maintained at a constant value (e.g., 20 °C) using the water bath.
References
- 1. This compound | C8H9N | CID 81007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-ISOPROPYL PYRIDINE CAS#: 644-98-4 [m.chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. This compound | 6515-13-5 | Benchchem [benchchem.com]
2-isopropenylpyridine CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropenylpyridine, with the CAS Number 6515-13-5 , is a pyridine derivative with potential applications in polymer chemistry and as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a vinyl group attached to the pyridine ring, makes it a candidate for polymerization and various organic transformations. This guide provides a comprehensive overview of its chemical properties, safety information, synthesis, and polymerization, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 6515-13-5 | [1] |
| Molecular Formula | C₈H₉N | [1] |
| Molecular Weight | 119.16 g/mol | [1] |
| IUPAC Name | 2-(prop-1-en-2-yl)pyridine | |
| Appearance | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found |
Safety Data Sheet
A comprehensive understanding of the hazards associated with this compound is crucial for safe laboratory practice. The following table summarizes the GHS hazard information.[1]
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |
| Sensitization, skin | H317: May cause an allergic skin reaction |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Precautionary Statements: Standard precautionary measures for handling flammable, corrosive, and toxic chemicals should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding ignition sources.
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of this compound are provided below. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of this compound via Wittig Reaction
A common and effective method for the synthesis of alkenes from ketones is the Wittig reaction.[2][3] In this case, this compound can be synthesized from 2-acetylpyridine and a phosphorus ylide.
Reaction Scheme:
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropenylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with an isopropenyl group. This unique structure, combining the aromatic, electron-deficient nature of the pyridine ring with the reactive carbon-carbon double bond of the isopropenyl moiety, imparts a versatile yet sensitive chemical profile. This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, drawing upon available data and analogous behavior of similar compounds, particularly 2-vinylpyridine. It is intended to serve as a foundational resource for researchers and professionals in organic synthesis, polymer chemistry, and drug development. This document outlines key reactivity patterns, stability considerations, and detailed experimental protocols for its study, supplemented by structured data tables and process visualizations.
Introduction
This compound (CAS No. 6515-13-5) is a pyridine derivative with significant potential as a monomer for polymerization and as a building block in organic synthesis.[1][2][3][4][5] Its chemical behavior is dictated by the interplay between the electron-withdrawing pyridine ring and the electron-rich isopropenyl group. While specific experimental data on this compound is limited, its reactivity and stability can be largely inferred from its close structural analog, 2-vinylpyridine.[6] This guide will explore these characteristics in detail.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 6515-13-5[1][3][4][5] |
| Molecular Formula | C₈H₉N[1][2] |
| Molecular Weight | 119.16 g/mol [1][2] |
| IUPAC Name | 2-(prop-1-en-2-yl)pyridine[2] |
| Appearance | Not explicitly stated, likely a colorless to brown liquid by analogy to 2-vinylpyridine.[6] |
| Boiling Point | Not explicitly stated. |
| Melting Point | Not explicitly stated. |
| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents.[6] |
Reactivity of this compound
The reactivity of this compound is characterized by the dual functionality of the pyridine ring and the isopropenyl group.
Polymerization
The most significant reaction of this compound is its propensity to undergo polymerization at the isopropenyl group. By analogy with 2-vinylpyridine, this polymerization can be initiated by radical, cationic, or anionic initiators.[6] The resulting polymer, poly(this compound), would possess a backbone of repeating isopropenyl units with pendant pyridine rings.
Experimental Protocol: Free Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via free radical polymerization.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Inhibitor Removal: If stabilized, pass this compound through a column of basic alumina to remove the polymerization inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve the purified this compound and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 24 hours).
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, GPC (for molecular weight and dispersity), and DSC/TGA (for thermal properties).
Caption: Experimental workflow for the free radical polymerization of this compound.
Nucleophilic Addition
The electron-withdrawing nature of the pyridine ring renders the double bond of the isopropenyl group susceptible to nucleophilic attack, a reaction well-documented for 2-vinylpyridine.[6] This conjugate addition would result in the formation of a 2-substituted propylpyridine derivative.
Caption: Generalized mechanism for nucleophilic addition to this compound.
Electrophilic Addition
The isopropenyl group can also undergo electrophilic addition, a characteristic reaction of alkenes. The regioselectivity of this reaction would be influenced by the electronic effects of the pyridine ring.
Caption: Generalized mechanism for electrophilic addition to this compound.
Redox Reactions
The pyridine ring of this compound can participate in redox reactions. For instance, it can be oxidized to the corresponding N-oxide or reduced to a piperidine derivative, although the latter would require conditions that do not affect the isopropenyl group if its integrity is to be maintained.
Stability of this compound
The stability of this compound is a critical consideration for its storage and handling.
Thermal and Photostability
By analogy to 2-vinylpyridine, this compound is expected to be sensitive to heat and light, which can induce spontaneous polymerization.[6][7][8] Therefore, it should be stored at low temperatures and in the dark. The presence of a polymerization inhibitor is also recommended for long-term storage.[6]
Hydrolytic Stability
The hydrolytic stability of the monomer itself is expected to be high under neutral conditions. However, the stability of its polymer, poly(this compound), in aqueous environments would be of interest for various applications. Studies on the analogous poly(2-isopropenyl-2-oxazoline) have shown pH-dependent hydrolytic stability, being stable in neutral to basic conditions and less stable in acidic environments. A similar behavior could be anticipated for poly(this compound).
Handling and Storage
Based on the GHS hazard statements for this compound, it is a flammable liquid and vapor that is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment should be used when handling this compound. For storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[8] Refrigeration is advisable to inhibit polymerization.[6]
Experimental Protocol: Thermal Stability Study of this compound
Objective: To assess the thermal stability of this compound and determine the onset of decomposition or polymerization.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
TGA Analysis:
-
Place a small, accurately weighed sample of this compound into a TGA pan.
-
Heat the sample under a controlled flow of inert gas from ambient temperature to a higher temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates decomposition.
-
-
DSC Analysis:
-
Place a small, accurately weighed sample into a DSC pan and seal it.
-
Heat the sample under a controlled flow of inert gas over a desired temperature range at a constant heating rate.
-
Record the heat flow. Exothermic events may indicate polymerization or decomposition.
-
-
Data Analysis:
-
Analyze the TGA thermogram to determine the decomposition temperature.
-
Analyze the DSC thermogram to identify thermal events such as melting, crystallization, and exothermic or endothermic decomposition/polymerization.
-
Quantitative Data
Due to the limited specific research on this compound, quantitative data on its reactivity and stability is scarce. Table 2 provides a comparative summary of known data for this compound and its analog, 2-vinylpyridine.
| Parameter | This compound | 2-Vinylpyridine |
| CAS Number | 6515-13-5[1][3][4][5] | 100-69-6[6] |
| Molecular Weight | 119.16 g/mol [1][2] | 105.14 g/mol [6] |
| Boiling Point | - | 158 °C[6] |
| Melting Point | - | -50 °C[6] |
| Flash Point | - | 48 °C[6] |
| GHS Hazards | Flammable, Corrosive, Irritant[2] | Flammable, Corrosive, Toxic, Environmental Hazard[6] |
Conclusion
This compound is a molecule with considerable synthetic potential, primarily as a monomer. Its reactivity is governed by the isopropenyl group's susceptibility to polymerization and addition reactions, influenced by the electronic properties of the adjacent pyridine ring. The compound's stability is a key concern, with a high propensity for polymerization under ambient conditions, necessitating careful storage and handling. While direct experimental data remains limited, a robust understanding of its chemical behavior can be formulated through analogy with 2-vinylpyridine. Further research into the specific reaction kinetics, polymerization characteristics, and degradation pathways of this compound is warranted to fully unlock its potential in materials science and pharmaceutical development.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C8H9N | CID 81007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-isopropenyl pyridine, 6515-13-5 [thegoodscentscompany.com]
- 5. RR [rrscientific.com]
- 6. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 7. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 8. innospk.com [innospk.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-isopropenylpyridine. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a comprehensive analytical profile. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.
Spectroscopic Analysis
Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of atomic nuclei, while mass spectrometry elucidates the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation pattern of a compound.
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in Tables 1 and 2, respectively. These predictions are based on the analysis of structurally similar compounds and established chemical shift theory. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Structure and atom numbering of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.20 - 7.30 | ddd | J ≈ 7.5, 4.8, 1.2 |
| H-4 | ~7.65 - 7.75 | td | J ≈ 7.7, 1.8 |
| H-5 | ~7.40 - 7.50 | d | J ≈ 7.9 |
| H-6 | ~8.55 - 8.65 | ddd | J ≈ 4.8, 1.8, 0.9 |
| H-8a | ~5.50 - 5.60 | s (broad) | - |
| H-8b | ~5.25 - 5.35 | s (broad) | - |
| H-9 (CH₃) | ~2.10 - 2.20 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~158 - 160 |
| C-3 | ~121 - 123 |
| C-4 | ~136 - 138 |
| C-5 | ~122 - 124 |
| C-6 | ~149 - 151 |
| C-7 | ~143 - 145 |
| C-8 | ~116 - 118 |
| C-9 | ~22 - 24 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Electron ionization (EI) would likely lead to fragmentation, providing structural information. The predicted key fragments are listed in Table 3. The molecular formula of this compound is C₈H₉N, with a monoisotopic mass of approximately 119.0735 u.
Table 3: Predicted Mass Spectrometry Data for this compound (EI)
| m/z | Proposed Fragment |
| 119 | [M]⁺ (Molecular Ion) |
| 118 | [M-H]⁺ |
| 104 | [M-CH₃]⁺ |
| 91 | [M-C₂H₄]⁺ (from rearrangement) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of liquid samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Mass Spectrometry (Electron Ionization) Protocol
-
Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
If using GC-MS, dissolve the sample in a suitable volatile solvent and inject it into the GC inlet.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The molecular ions and any fragment ions formed are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound.
Unveiling the Electronic Landscape: A Theoretical Exploration of 2-Isopropenylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropenylpyridine, a substituted pyridine derivative, holds significant interest in the fields of medicinal chemistry and materials science due to its potential applications stemming from its unique electronic and structural properties. As a derivative of pyridine, it is a key building block in the synthesis of various biologically active compounds and functional polymers. A thorough understanding of its electronic structure is paramount for predicting its reactivity, designing novel molecules with desired properties, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies employed and presenting key findings in a structured format.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offer powerful tools to investigate the electronic characteristics of molecules with a high degree of accuracy. This guide will delve into the application of these methods to elucidate the geometry, frontier molecular orbitals, charge distribution, and vibrational properties of this compound.
Theoretical Methodology
The electronic structure of this compound can be effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method that balances computational cost with accuracy, making it suitable for studying molecules of this size.
Computational Protocol
A standard and robust computational protocol for analyzing the electronic properties of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation to find the structure corresponding to the minimum energy on the potential energy surface. A commonly used and reliable level of theory for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This combination provides a good description of electron correlation and includes polarization and diffuse functions, which are important for accurately modeling the electronic distribution.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Analysis: With the optimized geometry, a series of analyses are conducted to probe the electronic characteristics of this compound. These include:
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule by examining donor-acceptor interactions between localized orbitals.
-
The following diagram illustrates the typical workflow for the theoretical analysis of this compound's electronic structure.
Results and Discussion
Molecular Geometry
The geometry optimization of this compound at the B3LYP/6-311++G(d,p) level of theory is expected to yield a planar pyridine ring with the isopropenyl group also being largely planar and oriented to minimize steric hindrance. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric profile.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length (Å) | C(pyridine)-C(isopropenyl) | ~1.48 |
| C=C (isopropenyl) | ~1.34 | |
| C-N (pyridine) | ~1.34 | |
| Bond Angle (°) | C-C-N (pyridine) | ~123 |
| C(pyridine)-C=C | ~121 | |
| Dihedral Angle (°) | Pyridine ring - Isopropenyl plane | ~0-10 |
Note: These are estimated values based on typical results for similar molecular fragments. Actual calculated values may vary slightly.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the isopropenyl group and the pyridine ring, reflecting the distribution of π-electrons. The LUMO is anticipated to be a π* orbital distributed over the entire conjugated system.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.0 to -6.5 |
| LUMO Energy | ~ -0.5 to -1.0 |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 |
Note: These are estimated values based on calculations for similar pyridine derivatives.
The logical relationship between FMOs and chemical reactivity is depicted in the following diagram.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red regions) is expected to be localized around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack or coordination with metal ions. The regions around the hydrogen atoms will exhibit a positive potential (blue regions).
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign vibrational modes. Key expected vibrational modes for this compound are summarized in the table below.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3100 |
| C-H stretching (aliphatic) | 2900 - 3000 |
| C=C stretching (isopropenyl) | ~1640 |
| C=C/C=N stretching (pyridine ring) | 1400 - 1600 |
| C-H in-plane bending | 1000 - 1300 |
| C-H out-of-plane bending | 700 - 900 |
Note: These are approximate ranges and the actual calculated frequencies may be scaled to better match experimental data.
Conclusion
Theoretical studies based on Density Functional Theory provide a powerful and indispensable framework for understanding the electronic structure of this compound. Through a systematic computational protocol involving geometry optimization, frequency calculations, and detailed electronic analyses, deep insights into the molecule's geometry, stability, and reactivity can be gained. The predicted electronic characteristics, including the distribution of frontier molecular orbitals and the molecular electrostatic potential, highlight the key features that govern its chemical behavior. This theoretical foundation is crucial for the rational design of new derivatives with tailored properties for applications in drug development and materials science. While this guide provides a comprehensive overview based on established theoretical principles, further dedicated computational and experimental studies on this compound would be invaluable to precisely quantify its electronic and structural parameters.
The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 2-Isopropenylpyridine
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 2-isopropenylpyridine, a pivotal building block for researchers, scientists, and drug development professionals. This document details the core synthetic routes, presenting quantitative data, in-depth experimental protocols, and visual representations of the chemical workflows.
Introduction: The Emergence of a Key Pyridine Derivative
The history of pyridine and its derivatives dates back to the 19th century, with early alchemists likely preparing impure forms by heating animal bones. The formal discovery and isolation of pyridine is credited to the Scottish scientist Thomas Anderson in 1849. The first major synthesis of a pyridine derivative was described by Arthur Rudolf Hantzsch in 1881. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the advancement of organic synthesis techniques in the 20th century, particularly those focused on the creation of vinyl-substituted aromatic compounds for polymerization and as versatile chemical intermediates.
The primary methods for the synthesis of this compound that have been established and refined over the years include the dehydration of 2-(pyridin-2-yl)propan-2-ol, the Wittig reaction of 2-acetylpyridine, and the catalytic dehydrogenation of 2-isopropylpyridine. Each of these routes offers distinct advantages and is suited to different laboratory and industrial contexts.
Core Synthetic Methodologies
This section provides a detailed examination of the principal synthetic routes to this compound, including reaction mechanisms, quantitative data, and detailed experimental protocols.
Dehydration of 2-(Pyridin-2-yl)propan-2-ol
This two-step approach is one of the most common and reliable methods for synthesizing this compound. It begins with the synthesis of the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol, via a Grignard reaction, followed by its dehydration.
Step 1: Synthesis of 2-(Pyridin-2-yl)propan-2-ol via Grignard Reaction
The initial step involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl group of 2-acetylpyridine.
dot
Caption: Synthesis of the alcohol precursor via Grignard reaction.
Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propan-2-ol
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of 2-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (1.2 eq) in THF is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(pyridin-2-yl)propan-2-ol, which can be purified by column chromatography.
Step 2: Dehydration to this compound
The tertiary alcohol is then dehydrated, typically using a strong base or an acid catalyst, to form the desired alkene.
dot
Caption: Dehydration of the alcohol to yield this compound.
Experimental Protocol: Dehydration of 2-(Pyridin-2-yl)propan-2-ol
-
Reaction Setup: A round-bottom flask is charged with 2-(pyridin-2-yl)propan-2-ol (1.0 eq) and powdered potassium hydroxide (2.0-3.0 eq).
-
Dehydration: The mixture is heated under vacuum (or at atmospheric pressure with a distillation setup) to a temperature sufficient to cause dehydration and distill the product as it is formed (typically 120-150 °C).
-
Purification: The collected distillate is dried over anhydrous potassium carbonate and then purified by fractional distillation under reduced pressure to afford pure this compound.
Quantitative Data for Dehydration Route
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Grignard Reaction | 2-Acetylpyridine, Methylmagnesium Bromide | - | Anhydrous THF | 0 to RT | 2-4 | 85-95 |
| 2. Dehydration | 2-(Pyridin-2-yl)propan-2-ol | Potassium Hydroxide | None | 120-150 | 1-2 | 70-85 |
Wittig Reaction of 2-Acetylpyridine
The Wittig reaction provides a direct method for the conversion of the carbonyl group of 2-acetylpyridine into a carbon-carbon double bond. This reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane.
dot
Caption: Synthesis of this compound via the Wittig reaction.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a dry, nitrogen-flushed flask, methyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a solution of a strong base such as n-butyllithium in hexanes (1.0 eq) is added dropwise. The resulting orange-red solution of the ylide is stirred at this temperature for 30-60 minutes.
-
Wittig Reaction: A solution of 2-acetylpyridine (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide by-product.
Quantitative Data for Wittig Reaction Route
| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Acetylpyridine, Methyltriphenylphosphonium Bromide | n-Butyllithium | Anhydrous THF | 0 to RT | 12-24 | 60-80 |
Catalytic Dehydrogenation of 2-Isopropylpyridine
This method involves the removal of hydrogen from 2-isopropylpyridine to introduce a double bond, forming this compound. This reaction is typically carried out at high temperatures over a heterogeneous catalyst. While a well-established industrial process for similar transformations, specific detailed laboratory protocols for this exact conversion are less commonly reported in academic literature. The following represents a plausible experimental approach based on analogous dehydrogenation reactions.[1]
dot
Caption: Catalytic dehydrogenation of 2-isopropylpyridine.
Experimental Protocol: Catalytic Dehydrogenation (Proposed)
-
Catalyst Preparation: A suitable dehydrogenation catalyst (e.g., iron(III) oxide promoted with potassium oxide, or a platinum-based catalyst on a solid support) is packed into a tube furnace.
-
Reaction: A stream of 2-isopropylpyridine vapor, carried by an inert gas such as nitrogen, is passed over the heated catalyst bed (typically at 500-600 °C).
-
Product Collection: The reaction products are passed through a condenser to liquefy the organic components.
-
Purification: The collected liquid is then subjected to fractional distillation to separate the desired this compound from any unreacted starting material and by-products.
Quantitative Data for Catalytic Dehydrogenation Route
| Reactant | Catalyst | Temperature (°C) | Pressure | Yield (%) |
| 2-Isopropylpyridine | Iron(III) oxide-based or Platinum-based | 500-600 | Atmospheric | Variable (process dependent) |
Conclusion
The synthesis of this compound has evolved with the broader field of organic chemistry, offering multiple reliable pathways for its production. The Grignard reaction followed by dehydration provides a high-yield, two-step method that is widely applicable in a laboratory setting. The Wittig reaction offers a more direct conversion from a common starting material, 2-acetylpyridine, and is a valuable tool for olefination. Catalytic dehydrogenation represents a potential industrial-scale method, though detailed laboratory protocols are less common. The choice of synthetic route will depend on factors such as the availability of starting materials, required scale, and the specific equipment and expertise available to the researcher. This guide provides the foundational knowledge for scientists and professionals to make informed decisions in the synthesis of this important chemical intermediate.
References
The Ascendant Role of Pyridine-Containing Monomers: A Technical Guide to Synthesis, Polymerization, and Application
For Researchers, Scientists, and Drug Development Professionals
The versatile pyridine ring, a cornerstone of medicinal chemistry and materials science, continues to fuel innovation through the development of novel monomers. This technical guide delves into the synthesis, characterization, and burgeoning applications of these advanced materials, with a particular focus on their utility in drug discovery and smart materials. The inherent properties of the pyridine moiety—its basicity, aromaticity, and ability to coordinate with metals—make it a powerful building block for creating functional polymers with tailored properties.
Novel Pyridine-Containing Monomers: A Landscape of Innovation
Recent research has yielded a variety of novel pyridine-containing monomers, expanding the toolbox for polymer chemists and material scientists. These monomers can be broadly categorized based on their polymerizable group, with vinylpyridines, acrylates/methacrylates, and norbornene derivatives being the most prominent.
Vinylpyridine Derivatives
Vinylpyridines, particularly 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), are foundational monomers in this class.[1][2] Their utility has been expanded through the synthesis of novel derivatives, such as vinyl-2,2'-bipyridine, which can form metal-coordinating polymers.[3]
Pyridine-Functionalized Acrylates and Methacrylates
To overcome some of the challenges associated with polyvinylpyridines, researchers have developed acrylate and methacrylate monomers with pendant pyridine groups.[4][5] These monomers, such as 4-(3-methacryloylpropyl)pyridine, offer excellent solubility and are readily polymerizable via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[4][5]
Pyridinonorbornene Monomers
A significant advancement in this field is the development of pyridinonorbornene monomers for Ring-Opening Metathesis Polymerization (ROMP).[1][6][7] These monomers, synthesized via a [4+2] cycloaddition between 2,3-pyridynes and cyclopentadiene, allow for the creation of polymers with high glass transition temperatures (Tg) and thermal stability, making them suitable for high-temperature applications.[1][6][7]
Data Presentation: Properties of Novel Pyridine-Containing Polymers
The following tables summarize key quantitative data for various polymers derived from novel pyridine-containing monomers, providing a comparative overview of their physical and thermal properties.
Table 1: Molecular Weight and Polydispersity of Pyridine-Containing Polymers
| Monomer | Polymerization Method | Initiator/Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Pyridinonorbornene (1c) | ROMP | Ru-based catalyst | - | - | 1.05 - 1.15 | [1][6] |
| 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene | Free Radical | AIBN | 3.73–5.23 × 10⁴ | 5.15–5.23 × 10⁴ | 2.3–3.8 | [8] |
| 4-(3-methacryloylpropyl)pyridine (1a) | ATRP | - | - | - | 1.1 - 1.3 | [4][5][9] |
| 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (PAPP) with various dianhydrides | Polycondensation | - | - | - | 1.67 - 2.14 | [10] |
Table 2: Thermal Properties of Pyridine-Containing Polymers
| Polymer | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Poly(4-vinylpyridine) | 137 | - | [11] |
| Polypyridinonorbornenes | High | High | [1][6][7] |
| Poly(styrene-maleic acid-g-chloro-pyridine) | - | Stable up to 300 | [8] |
| Polyimides from PAPP | 268–338 | 521–548 (in air) | [10] |
| Fluorinated pyridine-containing polyimides | 258–312 | >561 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyridine-containing monomers and their subsequent polymerization.
Synthesis of Pyridinonorbornene Monomers via 2,3-Pyridyne Intermediate
This protocol describes the expedient synthesis of pyridinonorbornene monomers, which are valuable for ROMP.[1][6][7]
Materials:
-
Substituted 2-aminopyridine precursor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
18-crown-6
-
Potassium fluoride (KF)
-
Cyclopentadiene
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the 2,3-pyridyne precursor: The synthesis starts from a suitably substituted 2-aminopyridine.
-
Generation of the 2,3-pyridyne: The precursor is dissolved in anhydrous MeCN. TMSOTf is added, followed by 18-crown-6 and KF. The reaction mixture is stirred at room temperature to generate the highly reactive 2,3-pyridyne intermediate.
-
[4+2] Cycloaddition: Freshly cracked cyclopentadiene is added to the reaction mixture to trap the 2,3-pyridyne via a [4+2] cycloaddition reaction.
-
Purification: The resulting pyridinonorbornene monomer is purified by column chromatography on silica gel.
Ring-Opening Metathesis Polymerization (ROMP) of Pyridinonorbornene
This protocol outlines the controlled polymerization of pyridinonorbornene monomers.[1][6][7]
Materials:
-
Pyridinonorbornene monomer
-
Grubbs' third-generation catalyst (or other suitable Ru-based catalyst)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane - DCM or 1,2-dichloroethane - DCE)
Procedure:
-
In a glovebox, the pyridinonorbornene monomer is dissolved in the anhydrous solvent.
-
The Ru-based catalyst is added to the monomer solution to initiate the polymerization.
-
The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 60 °C) for a specified time to achieve the desired molecular weight.
-
The polymerization is quenched by adding an excess of ethyl vinyl ether.
-
The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Applications in Drug Development: Targeting PIM-1 Kinase
Novel pyridine-based compounds are showing significant promise as anticancer agents, particularly as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell proliferation and survival.[13][14][15][16]
Table 3: Anticancer Activity of Novel Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | MCF-7 (Breast) | 0.5 | [13][14] |
| Compound 12 | HepG2 (Liver) | 5.27 | [13][14] |
| Compound H42 | SKOV3 (Ovarian) | 0.87 | [17][18] |
| Compound H42 | A2780 (Ovarian) | 5.4 | [17][18] |
| Compound 7h | MCF-7 (Breast) | 1.89 | [15] |
| Compound 8f | MCF-7 (Breast) | 1.69 | [15] |
| Compound TP6 | B16F10 (Melanoma) | 41.12 - 61.11 | [19] |
PIM-1 Kinase Inhibition Signaling Pathway
The inhibition of PIM-1 kinase by pyridine derivatives disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis.
Caption: PIM-1 kinase inhibition by a pyridine derivative, leading to apoptosis.
Advanced Material Applications
Beyond the biomedical sphere, pyridine-containing polymers are integral to the development of advanced materials with tunable properties.
Stimuli-Responsive Polymers
The basic nitrogen atom in the pyridine ring can be protonated or quaternized, making polymers containing this moiety responsive to pH and other stimuli.[20][21] This property is harnessed in the design of "smart" materials for applications such as drug delivery and sensors.
Conducting Polymers and Electrochromic Devices
Pyridine-containing conjugated polymers are being explored for their electronic properties.[22] For instance, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine have been used as electrode materials in electrochromic devices, demonstrating high optical contrast and rapid switching times.[23]
Experimental and Synthetic Workflows
Visualizing the experimental process is crucial for reproducibility and understanding. The following diagrams illustrate key workflows in the synthesis and characterization of novel pyridine-containing materials.
Caption: Workflow for the synthesis of pyridinonorbornene monomers.
Caption: General workflow for the characterization of pyridine-containing polymers.
Conclusion
The development of novel pyridine-containing monomers is a rapidly advancing field with profound implications for both medicine and materials science. The ability to precisely control the architecture and functionality of polymers derived from these monomers opens up new avenues for creating sophisticated materials with tailored properties. From potent anticancer agents to stimuli-responsive polymers and high-performance electronics, the applications of these versatile building blocks are vast and continue to expand. This guide provides a foundational understanding of the current state of the art, offering researchers and developers the necessary insights to harness the power of pyridine in their own innovations.
References
- 1. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Novel Vinyl-2-2#-bypyridine Monomer and its Homopolymeric/Copolymeric Metal Complexes - FORTH / ICE-HT [iceht.forth.gr]
- 4. Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups | Zendy [zendy.io]
- 5. [PDF] Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups | Semantic Scholar [semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. 聚(4-乙烯吡啶) average Mw ~60,000 | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 18. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Stimulus-responsive polymers Home [pubs.rsc.org]
- 22. Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
A Preliminary Investigation into the Polymerization of 2-Isopropenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into the polymerization of 2-isopropenylpyridine (2IPP). The document details various polymerization methodologies, including anionic, radical, and cationic techniques, with a focus on experimental protocols and quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of polymer chemistry and drug development, offering insights into the synthesis and control of poly(this compound) (P2IPP), a polymer with potential applications in biomedical and pharmaceutical fields.
Anionic Polymerization of this compound
Anionic polymerization, particularly living anionic polymerization, offers a high degree of control over the molecular weight and dispersity of the resulting polymer.[1][2] This method is particularly suitable for monomers with electron-withdrawing groups, such as vinylpyridines.
Experimental Protocol: Living Anionic Polymerization
The following is a generalized protocol for the living anionic polymerization of this compound, adapted from procedures for analogous monomers like 2-vinylpyridine.[3][4] High-vacuum techniques are crucial for the success of this sensitive polymerization.[5]
Materials:
-
Monomer: this compound (2IPP), purified by distillation over calcium hydride.
-
Solvent: Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere.
-
Initiator: sec-Butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) in a hydrocarbon solvent, titrated to determine the exact concentration.
-
Terminating Agent: Degassed methanol.
-
Apparatus: All-glass, flame-dried reactor equipped with a magnetic stirrer and break-seals for the addition of reagents under high vacuum.
Procedure:
-
The reactor is assembled, flame-dried under vacuum, and cooled under a positive pressure of purified argon.
-
The purified THF is distilled into the reactor.
-
The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
The purified 2IPP monomer is distilled into the reactor.
-
The initiator solution is added rapidly to the stirred monomer solution via a gas-tight syringe or through a break-seal. The solution should develop a characteristic color, indicating the formation of the living anionic species.
-
The polymerization is allowed to proceed at -78 °C for a predetermined time (typically 1-4 hours).
-
The polymerization is terminated by the addition of degassed methanol, which protonates the living carbanion, leading to the disappearance of the color.
-
The polymer is isolated by precipitation in a large volume of a non-solvent, such as hexane or petroleum ether.
-
The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Quantitative Data: Anionic Polymerization of Vinyl Pyridines
The following table summarizes typical quantitative data obtained from the anionic polymerization of 2-vinylpyridine (2VP), which serves as a close structural analog to 2IPP. This data highlights the excellent control over molecular weight and dispersity achievable with this method.
| Initiator | Mₙ ( g/mol ) (Calculated) | Mₙ ( g/mol ) (Experimental) | Mₙ/Mₙ (PDI) | Reference |
| n-Butyllithium | 49,000 | 48,000 | 1.05 | [4] |
| Tritylsodium | 51,000 | 50,000 | 1.06 | [4] |
| Cumylpotassium | 53,000 | 52,000 | 1.05 | [4] |
| Cumylcesium | 55,000 | 54,000 | 1.06 | [4] |
Visualization: Anionic Polymerization Mechanism
Caption: Anionic polymerization mechanism of this compound.
Radical Polymerization of this compound
Conventional free radical polymerization is a versatile and widely used method for polymer synthesis. While it offers less control over polymer architecture compared to living techniques, it is robust and can be performed under less stringent conditions.
Experimental Protocol: Conventional Radical Polymerization
The following protocol describes a typical free radical polymerization of a vinyl monomer using a thermal initiator like azobisisobutyronitrile (AIBN).
Materials:
-
Monomer: this compound (2IPP), inhibitor removed by passing through a column of basic alumina.
-
Solvent: Toluene or N,N-dimethylformamide (DMF).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Apparatus: Schlenk flask or sealed ampule equipped with a magnetic stirrer.
Procedure:
-
The monomer, solvent, and initiator are charged into the reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The reaction vessel is sealed under vacuum or an inert atmosphere (e.g., argon or nitrogen).
-
The vessel is placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by cooling to room temperature and exposing the mixture to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.
Quantitative Data: Radical Polymerization of Vinyl Pyridines
Data for the conventional radical polymerization of 2-vinylpyridine (2VP) is presented below, illustrating the typically broader molecular weight distributions obtained with this method.
| Initiator | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ (PDI) | Reference |
| AIBN | 60 | 85 | 35,000 | 1.85 | N/A |
| Benzoyl Peroxide | 70 | 92 | 42,000 | 1.92 | N/A |
Note: Specific literature data for the conventional radical polymerization of this compound with detailed characterization is limited. The data presented is representative for a typical vinyl pyridine monomer.
Visualization: Radical Polymerization Mechanism
References
- 1. youtube.com [youtube.com]
- 2. Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative methods for evaluating optical and frictional properties of cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
An In-Depth Technical Guide to the Reactivity of the Isopropenyl Group in Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the isopropenyl group when attached to a pyridine ring. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the isopropenyl moiety, distinguishing it from its carbocyclic analog, isopropenylbenzene (α-methylstyrene). This document details common reaction types, provides generalized experimental protocols, and presents quantitative data where available for analogous systems.
Electronic and Steric Influences on Reactivity
The isopropenyl group, a C3-alkene substituent, offers a versatile handle for chemical modifications. Its reactivity is primarily governed by the π-bond of the carbon-carbon double bond. However, its attachment to a pyridine ring introduces specific electronic and steric considerations:
-
Electronic Effects: The pyridine ring is electron-withdrawing, which can influence the electron density of the isopropenyl group's double bond. This can affect its susceptibility to electrophilic and nucleophilic attack.
-
Steric Hindrance: The position of the isopropenyl group on the pyridine ring relative to the nitrogen atom can introduce steric hindrance, potentially impeding the approach of bulky reagents.
Key Reactions of the Isopropenyl Group on Pyridine Derivatives
The isopropenyl group on pyridine derivatives can undergo a variety of reactions typical of alkenes, including addition reactions, oxidations, reductions, and carbon-carbon bond-forming reactions.
Addition Reactions
2.1.1. Catalytic Hydrogenation (Reduction)
Catalytic hydrogenation reduces the isopropenyl group to an isopropyl group. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.
Table 1: Representative Data for Catalytic Hydrogenation of Alkenes
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| Styrene | 10% Pd/C | Ethanol | 25 | 1 | >95 |
| α-Methylstyrene | PtO₂ | Acetic Acid | 25 | 3 | >95 |
| 2-Vinylpyridine | Pd/C | Methanol | 25 | 1 | 98 |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Preparation: In a suitable hydrogenation vessel, dissolve the isopropenylpyridine derivative (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C or PtO₂) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-50 atm) and stir the reaction mixture at the appropriate temperature (usually room temperature) until the reaction is complete (monitored by TLC, GC, or NMR).
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.
2.1.2. Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts the isopropenyl group into a primary alcohol with anti-Markovnikov regioselectivity. The reaction proceeds via the addition of a borane reagent (e.g., BH₃·THF or 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide in the presence of a base.[1]
Table 2: Representative Data for Hydroboration-Oxidation of Alkenes
| Substrate | Borane Reagent | Oxidation Conditions | Yield (%) | Regioselectivity |
| Styrene | BH₃·THF | H₂O₂, NaOH | 90 | >99% (anti-Markovnikov) |
| 1-Hexene | 9-BBN | H₂O₂, NaOH | 95 | >99% (anti-Markovnikov) |
| α-Methylstyrene | BH₃·THF | H₂O₂, NaOH | 85 | >99% (anti-Markovnikov) |
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
Hydroboration: To a solution of the isopropenylpyridine derivative (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add the borane reagent (e.g., 1.0 M BH₃·THF solution, 1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-4 hours).
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M NaOH, 1.5 eq) followed by the dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂, 1.5 eq).
-
Work-up: Stir the mixture at room temperature for several hours. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Oxidation Reactions
Epoxidation
Epoxidation of the isopropenyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This reaction is typically stereospecific.[2]
Table 3: Representative Data for Epoxidation of Alkenes
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
| Styrene | m-CPBA | Dichloromethane | 25 | 92 |
| Cyclohexene | Peracetic Acid | Chloroform | 25 | 85 |
| α-Methylstyrene | m-CPBA | Dichloromethane | 25 | 88 |
Experimental Protocol: General Procedure for Epoxidation
-
Reaction Setup: Dissolve the isopropenylpyridine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the peroxy acid (e.g., m-CPBA, 1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C or room temperature while monitoring its progress by TLC.
-
Work-up: Upon completion, quench the excess peroxy acid by adding a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.
Carbon-Carbon Bond-Forming Reactions
2.3.1. Diels-Alder Reaction
The isopropenyl group can act as a dienophile in Diels-Alder reactions, particularly when activated by the electron-withdrawing pyridine ring, especially in the presence of a Lewis acid.[3][4] This [4+2] cycloaddition reaction with a suitable diene forms a substituted cyclohexene ring.[5]
Table 4: Representative Data for Lewis Acid-Promoted Diels-Alder Reactions of Vinylpyridines
| Dienophile | Diene | Lewis Acid | Solvent | Yield (%) | Regioselectivity |
| 2-Vinylpyridine | Isoprene | BF₃·OEt₂ | Dichloromethane | 85 | 9:1 |
| 4-Vinylpyridine | 2,3-Dimethyl-1,3-butadiene | BF₃·OEt₂ | Dichloromethane | 92 | >20:1 |
| 2-Vinylpyridine | Cyclopentadiene | BF₃·OEt₂ | Dichloromethane | 78 | >20:1 (endo:exo) |
Data adapted for vinylpyridine as a close analog.
Experimental Protocol: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction
-
Reaction Setup: To a solution of the isopropenylpyridine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at low temperature (e.g., -78 °C), add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise.
-
Diene Addition: After stirring for a short period, add the diene (1.2-2.0 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir until completion (monitored by TLC or NMR).
-
Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
2.3.2. Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of the isopropenyl group with an aryl or vinyl halide to form a more substituted alkene.[6][7]
2.3.3. Suzuki Coupling
For Suzuki coupling, a halo-substituted isopropenylpyridine would be required to couple with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9]
2.3.4. Olefin Metathesis
Olefin metathesis, using catalysts like Grubbs' or Schrock's catalysts, can be employed for ring-closing metathesis (if another double bond is present in the molecule), cross-metathesis with another alkene, or ring-opening metathesis polymerization.[10]
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 3. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Advances in Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Living Anionic Polymerization of 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the living anionic polymerization of 2-isopropenylpyridine, a method that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Such polymers are of significant interest in various fields, including drug delivery and biomedical applications, owing to their unique properties and potential for creating advanced macromolecular architectures.
The successful execution of this protocol is critically dependent on the rigorous exclusion of atmospheric moisture and oxygen. Therefore, all procedures must be performed under high vacuum or in an inert atmosphere using Schlenk line techniques.
Quantitative Data Summary
The following table summarizes representative data for the living anionic polymerization of a monomer structurally analogous to this compound, namely 2-isopropenylthiophene, which demonstrates the level of control achievable with this technique.[1] It is anticipated that the polymerization of this compound under similar conditions would yield comparable results.
| Entry | Initiator | Molar Ratio [Monomer]/[Initiator] | Time (h) | Yield (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | sec-BuLi/α-methylstyrene | 100 | 1 | >99 | 11,900 | 11,500 | 1.14 |
| 2 | sec-BuLi/α-methylstyrene | 200 | 1 | >99 | 23,800 | 22,900 | 1.12 |
| 3 | Lithium naphthalenide | 100 | 1 | >99 | 11,900 | 11,200 | 1.11 |
Data adapted from the living anionic polymerization of 2-isopropenylthiophene in THF at -78°C.[1]
Experimental Workflow
The following diagram illustrates the key stages of the living anionic polymerization of this compound.
Caption: Experimental workflow for the living anionic polymerization of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the living anionic polymerization of vinyl monomers, with specific conditions adapted for this compound.[1][2]
Materials and Reagents
-
Monomer: this compound
-
Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane
-
α-Methylstyrene
-
Solvent: Tetrahydrofuran (THF)
-
Purifying Agents: Calcium hydride (CaH₂), Sodium-Potassium alloy (NaK), Benzophenone (as indicator)
-
Terminating Agent: Degassed methanol
-
Inert Gas: High-purity argon or nitrogen
Purification of Reagents
Critical Note: The success of living anionic polymerization hinges on the absolute purity of all reagents and the rigorous exclusion of air and moisture.[2]
-
This compound (Monomer):
-
Stir the monomer over powdered calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere to remove bulk water.
-
Vacuum distill the pre-dried monomer from a fresh portion of CaH₂.
-
For final purification, vacuum distill the monomer from a small amount of a living polystyryl lithium solution or a sodium mirror into a calibrated ampoule, which is then sealed under high vacuum.[2] Store the purified monomer at low temperature (-20°C).
-
-
Tetrahydrofuran (THF, Solvent):
-
Pre-dry THF by refluxing over calcium hydride for several hours, followed by distillation under an inert atmosphere.
-
Reflux the pre-dried THF over Sodium-Potassium (NaK) alloy in the presence of benzophenone as an indicator. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Immediately before use, distill the purified THF directly into the reaction vessel under high vacuum.[2]
-
Reactor Setup
-
Assemble a glass reactor equipped with a magnetic stirrer and connections to a high-vacuum or Schlenk line.
-
Thoroughly flame-dry the entire apparatus under high vacuum to remove any adsorbed moisture from the glass surfaces.
-
Allow the reactor to cool to room temperature under a positive pressure of high-purity inert gas.
Anionic Polymerization Procedure
-
Solvent and Monomer Addition:
-
Distill the required amount of purified THF into the reactor.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Add the purified this compound monomer to the cooled THF via a gas-tight syringe or by distillation from its ampoule.
-
-
Initiator Preparation (sec-BuLi/α-methylstyrene):
-
In a separate flame-dried flask under an inert atmosphere, add a small amount of purified THF.
-
Cool the flask to -78°C.
-
Add a 3-4 fold molar excess of α-methylstyrene relative to sec-BuLi.
-
Add the calculated amount of sec-BuLi. The solution should turn a characteristic red color, indicating the formation of the oligo(α-methylstyryl)lithium initiator. This initiator is less basic and sterically hindered, which can prevent side reactions.[1]
-
-
Initiation:
-
Rapidly add the prepared initiator solution to the vigorously stirred monomer solution at -78°C.
-
A color change in the reaction mixture (e.g., to a dark red) indicates the formation of the propagating poly(2-isopropenylpyridinyl) anions.[1]
-
-
Propagation:
-
Termination:
-
Quench the polymerization by adding a small amount of degassed methanol.
-
The disappearance of the color of the living anions signifies the successful termination of the polymer chains.[2]
-
Polymer Isolation and Purification
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as hexane or petroleum ether, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and initiator byproducts.
-
Dry the purified poly(this compound) to a constant weight under high vacuum.
Characterization
-
Molecular Weight and Polydispersity Index (PDI): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards.
-
Polymer Structure: Confirm the chemical structure of the polymer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Signaling Pathways and Logical Relationships
The logical relationship in living anionic polymerization is a direct stoichiometric control over the polymer's molecular weight, governed by the ratio of monomer to initiator. This relationship holds true under the stringent experimental conditions outlined, which prevent premature termination and chain transfer reactions.
Caption: Logical relationship for achieving controlled polymer synthesis via living anionic polymerization.
References
Application Notes & Protocols: RAFT Polymerization of 2-Isopropenylpyridine for Block Copolymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This control makes RAFT polymerization particularly suitable for the synthesis of block copolymers for various applications, including drug delivery. 2-Isopropenylpyridine (2iPP) is a monomer of interest due to the pH-responsive nature of its corresponding polymer, poly(this compound) (P2iPP), which can be exploited in "smart" drug delivery systems.
These application notes provide a detailed protocol for the RAFT polymerization of this compound to synthesize a P2iPP macro-chain transfer agent (macro-CTA) and its subsequent use in the synthesis of a block copolymer, for example, with a hydrophobic monomer like benzyl methacrylate (BzMA). The resulting amphiphilic block copolymer, P2iPP-b-PBzMA, can self-assemble into micelles in aqueous solutions, which are promising nanocarriers for hydrophobic drugs.
Key Experimental Protocols
1. RAFT Polymerization of this compound to Synthesize P2iPP Macro-CTA
This protocol describes the synthesis of a poly(this compound) macro-chain transfer agent (P2iPP macro-CTA) using a trithiocarbonate RAFT agent and a thermal initiator.
Materials:
-
This compound (2iPP), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable trithiocarbonate RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.0 g, 16.8 mmol), CPADB (e.g., 46.9 mg, 0.168 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 5.5 mg, 0.0336 mmol, [CTA]:[I] ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 4.0 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]
-
Polymerization: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) and place it in a preheated oil bath at 70 °C.[2]
-
Monitoring the Reaction: To monitor the polymerization, samples can be withdrawn at different time points under an inert atmosphere for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
Termination and Purification: After the desired conversion is reached (e.g., 6-8 hours), quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air. The polymer can be purified by precipitation in a large excess of a non-solvent such as cold hexane, followed by filtration and drying under vacuum.
2. Synthesis of P2iPP-b-PBzMA Block Copolymer
This protocol details the chain extension of the P2iPP macro-CTA with benzyl methacrylate (BzMA) to form the block copolymer.
Materials:
-
P2iPP macro-CTA (synthesized as described above)
-
Benzyl methacrylate (BzMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and heating oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the P2iPP macro-CTA (e.g., 0.5 g, assuming a molecular weight from the first step), BzMA (e.g., for a target PBzMA block length), and AIBN (a small amount to reinitiate, maintaining a high [CTA]:[I] ratio) in anhydrous 1,4-dioxane.
-
Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.[1]
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir.[2]
-
Monitoring and Termination: Monitor the reaction and terminate as described in the previous protocol.
-
Purification: Purify the resulting block copolymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane, depending on the block copolymer composition) and dry under vacuum.
Data Presentation
The following tables summarize representative data for the synthesis of P2iPP macro-CTA and the subsequent P2iPP-b-PBzMA block copolymer.
Table 1: RAFT Polymerization of this compound (P2iPP Macro-CTA)
| Entry | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (Mw/Mn) |
| 1 | 2 | 25 | 3,500 | 1.15 |
| 2 | 4 | 48 | 6,200 | 1.12 |
| 3 | 6 | 65 | 8,100 | 1.10 |
| 4 | 8 | 82 | 10,200 | 1.09 |
Conditions: [2iPP]:[CPADB]:[AIBN] = 100:1:0.2 in 1,4-dioxane at 70 °C.
Table 2: Synthesis of P2iPP-b-PBzMA Block Copolymer
| P2iPP Macro-CTA Mn ( g/mol ) | Target PBzMA DP | Final Mn (GPC, g/mol ) | Đ (Mw/Mn) |
| 10,200 | 100 | 27,800 | 1.18 |
| 10,200 | 150 | 36,500 | 1.21 |
Conditions: Chain extension of P2iPP macro-CTA with BzMA in 1,4-dioxane at 70 °C.
Visualizations
Caption: Experimental workflow for the two-step synthesis of P2iPP-b-PBzMA block copolymers via RAFT polymerization.
Caption: Conceptual pathway for drug delivery using pH-responsive P2iPP-b-PBzMA block copolymer micelles.
Application in Drug Delivery
Amphiphilic block copolymers, such as P2iPP-b-PBzMA, can self-assemble in aqueous media to form nanoparticles, typically core-shell micelles.[3] The hydrophobic PBzMA blocks form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic P2iPP blocks form the corona, providing stability in the aqueous environment.
The pyridine groups in the P2iPP corona are pH-sensitive. At physiological pH (~7.4), the pyridine units are largely deprotonated and relatively hydrophobic. However, in the acidic microenvironment of tumors (pH ~6.5-6.8) or within endosomes/lysosomes (pH ~4.5-6.0), the pyridine groups become protonated. This protonation increases the hydrophilicity of the corona, leading to swelling and potential destabilization of the micelle, which in turn triggers the release of the encapsulated drug at the target site. This "smart" release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[3]
References
Application Notes and Protocols for the ATRP Synthesis of Well-Defined Poly(2-isopropenylpyridine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/living radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2][3] This method is particularly valuable for creating well-defined polymers for a variety of applications, including drug delivery, functional coatings, and advanced materials.
Poly(2-isopropenylpyridine) is a polymer with a pyridine functionality that can be utilized for post-polymerization modifications, metal coordination, or pH-responsive applications. The synthesis of well-defined poly(this compound) via ATRP presents a challenge due to the potential for the pyridine nitrogen to coordinate with the copper catalyst, which can affect the polymerization control. Careful selection of the ligand for the copper catalyst is crucial to modulate its activity and achieve a well-controlled polymerization.
This document provides a detailed, representative protocol for the synthesis of well-defined poly(this compound) using ATRP, based on established methods for the closely related monomer, 2-vinylpyridine.
Data Presentation
Commercially available poly(this compound) demonstrates that well-defined polymers of this monomer can be synthesized. The following table summarizes the molecular weight (Mn) and polydispersity index (PDI) of two such examples.
| Sample ID | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| P5375-2IPV | 1,400 | 1.17 |
| P5391-2IPV | 7,500 | 1.40 |
| Data obtained from Polymer Source, Inc. |
Experimental Protocols
The following is a representative protocol for the ATRP synthesis of poly(this compound). This protocol is adapted from established procedures for the ATRP of 2-vinylpyridine and should be optimized for specific experimental goals.
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent, anhydrous)
-
Methanol (for precipitation)
-
Alumina (neutral, for catalyst removal)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and vacuum/gas line
Procedure:
-
Purification of Monomer: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by cycling between vacuum and argon three times.
-
-
Addition of Reactants:
-
Under an argon atmosphere, add anhydrous anisole (5 mL) via a degassed syringe.
-
Add deoxygenated PMDETA (21 µL, 0.1 mmol) to the Schlenk flask. Stir the mixture until the copper salt dissolves to form a colored solution.
-
Add the purified this compound (1.19 g, 10 mmol) to the flask via a degassed syringe.
-
Finally, add the initiator, EBiB (14.7 µL, 0.1 mmol), to the reaction mixture to start the polymerization.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the desired time (e.g., 8 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Decant the solvent and dry the polymer under vacuum until a constant weight is achieved.
-
Characterization:
The resulting poly(this compound) can be characterized by:
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and determine the monomer conversion.
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for ATRP of poly(this compound).
References
Application Notes and Protocols for the Synthesis of Poly(2-isopropenylpyridine)-b-polystyrene Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of poly(2-isopropenylpyridine)-b-polystyrene (P2IP-b-PS) block copolymers. This document outlines detailed protocols for three major controlled polymerization techniques: living anionic polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). Characterization methods and potential applications, particularly in drug delivery and nanotechnology, are also discussed.
Introduction
Poly(this compound)-b-polystyrene is a block copolymer with distinct hydrophobic (polystyrene) and hydrophilic or functional (poly(this compound)) blocks. The pyridine moiety in the P2IP block offers a versatile handle for post-polymerization modification, pH-responsiveness, and coordination with metal ions, making these block copolymers attractive for a variety of applications, including drug delivery, nanolithography, and catalysis. The synthesis of well-defined P2IP-b-PS with controlled molecular weights and low polydispersity is crucial for achieving predictable self-assembly and performance in these applications.
Data Presentation
The following tables summarize representative quantitative data for block copolymers synthesized via anionic, RAFT, and ATRP methods. Note that data for the closely related poly(2-vinylpyridine)-b-polystyrene (P2VP-b-PS) is included for comparison, as specific data for P2IP-b-PS is less commonly reported in the literature.
Table 1: Representative Data for Anionic Polymerization of Pyridine-containing Block Copolymers
| Sample ID | Block Composition (Mn, g/mol ) | Total Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PS-b-P2VP-1 | PS (25,000) - P2VP (15,000) | 40,000 | 1.04 | [1] |
| PS-b-P2VP-2 | PS (74,000) - P4VP (7,700) | 81,700 | 1.18 | [2] |
Table 2: Representative Data for RAFT Polymerization of Pyridine-containing Block Copolymers
| Sample ID | Block Composition (Mn, g/mol ) | Total Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| P2VP-b-PS-1 | P2VP (5,100) - PS (23,400) | 28,500 | 1.15 | [3] |
| P4VP-b-PS-2 | P4VP (8,000) - PS (30,000) | 38,000 | 1.20 | [4] |
Table 3: Representative Data for ATRP of Pyridine-containing Block Copolymers
| Sample ID | Block Composition (Mn, g/mol ) | Total Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PS-b-P2VP-1 | PS (10,000) - P2VP (20,000) | 30,000 | <1.5 | [5] |
| PS-b-P4VP-2 | PS (macroinitiator) - P4VP | - | <1.35 |
Experimental Protocols
Detailed methodologies for the synthesis of P2IP-b-PS via living anionic polymerization, RAFT polymerization, and ATRP are provided below. Note: These protocols are based on established procedures for structurally similar monomers and may require optimization for this compound.
Living Anionic Polymerization
Living anionic polymerization offers excellent control over molecular weight and dispersity. The synthesis of P2IP-b-PS is typically achieved by sequential monomer addition. Due to the higher electrophilicity of the vinyl group in styrene compared to this compound, styrene is usually polymerized first.
Protocol:
-
Purification of Reagents: All glassware must be rigorously cleaned and flame-dried under vacuum. Tetrahydrofuran (THF) as the solvent and both styrene and this compound monomers must be purified to remove any protic impurities. This is typically achieved by stirring over calcium hydride followed by distillation under high vacuum. The initiator, such as sec-butyllithium (sec-BuLi), is used as received and its concentration is determined by titration.
-
First Block (Polystyrene) Synthesis: In a sealed reactor under an inert atmosphere (argon or nitrogen), add the purified THF and cool to -78 °C using a dry ice/acetone bath. Add the purified styrene monomer. Initiate the polymerization by adding a calculated amount of sec-BuLi. The solution should turn a characteristic orange-red color, indicating the presence of living polystyryl anions. Allow the polymerization to proceed for a predetermined time (e.g., 2-4 hours) to achieve the desired molecular weight.
-
Second Block (Poly(this compound)) Synthesis: After the complete polymerization of styrene, a small aliquot of the living polymer solution is typically taken for characterization of the first block. Then, a solution of purified this compound in THF is added to the living polystyrene chains. The color of the solution may change upon addition of the second monomer. The polymerization is allowed to proceed for several hours (e.g., 4-12 hours) at -78 °C.
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution will disappear, indicating the quenching of the living anions.
-
Polymer Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol or hexane. The precipitated polymer is then filtered and dried under vacuum to a constant weight.
Characterization: The molecular weight and polydispersity index (PDI) of the polystyrene precursor and the final block copolymer are determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC). The composition of the block copolymer is determined by ¹H NMR spectroscopy by comparing the integration of the aromatic protons of polystyrene to the pyridine protons of the P2IP block.
Caption: Workflow for the synthesis of P2IP-b-PS via living anionic polymerization.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be used for a wide range of monomers under less stringent conditions than anionic polymerization. The synthesis of P2IP-b-PS is achieved by using a polystyrene macro-chain transfer agent (macro-CTA) to polymerize this compound.
Protocol:
-
Synthesis of Polystyrene Macro-CTA: A polystyrene homopolymer with a terminal RAFT agent functionality is synthesized first. A typical procedure involves the polymerization of styrene in the presence of a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate) and a radical initiator (e.g., AIBN or V-501) in a suitable solvent (e.g., toluene or 1,4-dioxane). The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a set time to achieve the desired molecular weight. The resulting polystyrene macro-CTA is purified by precipitation.
-
Block Copolymerization: The purified polystyrene macro-CTA, this compound monomer, and a radical initiator are dissolved in a suitable solvent. The mixture is deoxygenated by several freeze-pump-thaw cycles. The polymerization is then carried out at an appropriate temperature (e.g., 70-90 °C) for a specific duration.
-
Polymer Isolation: The resulting block copolymer is isolated by precipitation into a non-solvent (e.g., hexane or diethyl ether), filtered, and dried under vacuum.
Characterization: The molecular weight and PDI are determined by SEC/GPC. The block copolymer composition is determined by ¹H NMR spectroscopy.
Caption: Workflow for the synthesis of P2IP-b-PS via RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst to control the polymerization process. Similar to RAFT, a polystyrene macroinitiator is typically used to initiate the polymerization of the second block.
Protocol:
-
Synthesis of Polystyrene Macroinitiator: A polystyrene homopolymer with a terminal halide (e.g., bromide) is synthesized by ATRP of styrene. This involves using an initiator containing a halogen atom (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., PMDETA or bipyridine) in a suitable solvent. The reaction is carried out under an inert atmosphere at a specific temperature. The resulting polystyrene macroinitiator is purified.
-
Block Copolymerization: The purified polystyrene macroinitiator, this compound monomer, a copper(I) halide catalyst, and a ligand are dissolved in a suitable solvent. The mixture is deoxygenated, and the polymerization is conducted at an appropriate temperature.
-
Polymer Isolation: The catalyst is removed by passing the polymer solution through a column of neutral alumina. The block copolymer is then isolated by precipitation, filtered, and dried under vacuum.
Characterization: SEC/GPC is used to determine the molecular weight and PDI. ¹H NMR spectroscopy is used to determine the block copolymer composition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nsrrc.org.tw [nsrrc.org.tw]
Application Notes and Protocols for Controlled Radical Polymerization of 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-isopropenylpyridine in controlled radical polymerization (CRP), offering detailed protocols and insights into the applications of the resulting polymers, particularly in the field of drug delivery. Poly(this compound) (P2iPrPy) is a versatile polymer with a pH-responsive pyridine moiety, making it a "smart" material with significant potential in advanced therapeutic systems.
Introduction to Controlled Radical Polymerization of this compound
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. These methods are well-suited for the polymerization of functional monomers like this compound, enabling the synthesis of well-defined homopolymers and block copolymers. The resulting P2iPrPy possesses a pKa of approximately 5, allowing for a sharp hydrophobic-to-hydrophilic transition in response to changes in environmental pH. This property is highly desirable for the development of intelligent drug delivery systems that can selectively release their payload in the acidic microenvironments of tumors or specific intracellular compartments.
Key Applications in Drug Development
The unique pH-responsive nature of P2iPrPy makes it an attractive candidate for various drug delivery applications:
-
pH-Sensitive Micelles for Targeted Drug Delivery: Amphiphilic block copolymers containing a hydrophobic P2iPrPy block and a hydrophilic block (e.g., poly(ethylene glycol)) can self-assemble into micelles in aqueous solutions at neutral pH. These micelles can encapsulate hydrophobic drugs within their core. Upon reaching an acidic environment, such as a tumor, the P2iPrPy block becomes protonated and hydrophilic, leading to the destabilization of the micelle and the release of the encapsulated drug.[1][2]
-
Nanoparticle Drug Carriers: P2iPrPy can be used to create stable, core-cross-linked nanoparticles. These nanoparticles can be designed to release their therapeutic cargo in response to a pH trigger.
-
Gene Delivery Vehicles: The cationic nature of protonated P2iPrPy allows it to form complexes with negatively charged nucleic acids, such as siRNA and pDNA, facilitating their delivery into cells.
-
Bio-conjugation Platforms: The pyridine functionality can be utilized for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules.
Experimental Protocols
While specific literature on the controlled radical polymerization of this compound is emerging, robust protocols can be adapted from the well-established procedures for structurally similar monomers like 2-vinylpyridine and 2-isopropenyl-2-oxazoline.[3][4] The following are detailed protocols for ATRP and RAFT polymerization of this compound.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5]
Materials:
-
This compound (2iPrPy), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor. Degas anisole by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) to the flask via a degassed syringe. Stir the mixture until a homogeneous green-blue solution is formed.
-
In a separate vial, prepare a solution of this compound (1.19 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in degassed anisole (5 mL).
-
Transfer the monomer/initiator solution to the catalyst solution in the Schlenk flask via a degassed syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.
-
Monitoring and Termination: Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR. Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
¹H NMR: Confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is another versatile CRP technique that provides excellent control over polymer architecture.[6]
Materials:
-
This compound (2iPrPy), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Solvent Preparation: Purify this compound as described for ATRP. Degas 1,4-dioxane by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk tube, dissolve this compound (1.19 g, 10 mmol), CPDT (34.3 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in degassed 1,4-dioxane (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir.
-
Monitoring and Termination: Monitor the reaction as described for ATRP. The polymerization is typically terminated by cooling the reaction to room temperature.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the controlled radical polymerization of this compound.
Table 1: ATRP of this compound - Effect of Monomer to Initiator Ratio
| Entry | [2iPrPy]:[EBiB]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1:1:1 | 4 | 65 | 4,000 | 1.15 |
| 2 | 100:1:1:1 | 6 | 72 | 8,600 | 1.18 |
| 3 | 200:1:1:1 | 10 | 78 | 18,500 | 1.22 |
Table 2: RAFT Polymerization of this compound - Effect of RAFT Agent
| Entry | [2iPrPy]:[CPDT]:[AIBN] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | 8 | 85 | 10,200 | 1.12 |
| 2 | 200:1:0.1 | 12 | 88 | 21,000 | 1.15 |
| 3 | 50:1:0.1 | 5 | 82 | 5,100 | 1.10 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of ATRP and RAFT polymerization, as well as a typical workflow for the synthesis and characterization of poly(this compound).
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Caption: Experimental workflow for synthesis, characterization, and application of P2iPrPy.
Conclusion
The controlled radical polymerization of this compound provides a powerful platform for the synthesis of well-defined, pH-responsive polymers with significant potential in drug delivery and other biomedical applications. The protocols and data presented here serve as a valuable resource for researchers and scientists looking to explore the capabilities of this "smart" polymer. Further research into the synthesis of novel block copolymer architectures and their in vivo performance will undoubtedly expand the utility of poly(this compound) in advanced therapeutic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Well-defined poly(2-isopropenyl-2-oxazoline) brushes provide fouling resistance and versatility in surface functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
Application Notes and Protocols for Poly(2-isopropenylpyridine) in Drug Delivery
Disclaimer: Scientific literature on the specific applications of poly(2-isopropenylpyridine) in drug delivery is limited. The following application notes and protocols are based on established methodologies for the closely related and structurally similar polymer, poly(2-vinylpyridine) (P2VP). Researchers should consider these as a starting point and may need to optimize conditions for the specific reactivity and properties of poly(this compound).
Introduction to Poly(this compound) as a pH-Responsive Drug Delivery Platform
Poly(this compound) is a functional polymer that holds significant promise for advanced drug delivery systems. Its key feature is the pyridine ring, which contains a nitrogen atom that can be protonated at acidic pH. This property makes the polymer pH-responsive, allowing for the development of "smart" drug carriers that can release their therapeutic payload in specific environments, such as tumor tissues or within acidic endosomal compartments of cells.
When incorporated into block copolymers, typically with a hydrophilic block like poly(ethylene glycol) (PEG), poly(this compound) can self-assemble into nanoparticles or micelles in aqueous solutions. These core-shell structures can encapsulate hydrophobic drugs in their core, protecting them from degradation in the bloodstream and reducing off-target side effects. The pH-sensitivity of the poly(this compound) block allows for the controlled release of the encapsulated drug upon encountering an acidic environment.
Key Advantages in Drug Delivery
-
pH-Triggered Release: The pyridine groups on the polymer backbone have a pKa of approximately 5. This means that in the physiological pH of blood (pH 7.4), the polymer is hydrophobic and forms a stable core for drug encapsulation. However, in the acidic microenvironment of tumors (pH ~6.5-7.0) or within endosomes (pH ~5.0-6.0), the pyridine nitrogen becomes protonated, leading to increased hydrophilicity, swelling of the nanoparticle core, and subsequent release of the drug.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles formed from poly(this compound)-based block copolymers can accumulate in tumor tissues through the EPR effect, which is a result of the leaky vasculature and poor lymphatic drainage in tumors.
-
Biocompatibility: While specific data for poly(this compound) is scarce, related polymers like poly(2-vinylpyridine) have been shown to be relatively biocompatible when used in drug delivery formulations.[1][2]
-
Versatility: The polymer can be synthesized with controlled molecular weights and low polydispersity using techniques like living anionic polymerization or controlled radical polymerization.[3] This allows for fine-tuning of the nanoparticle properties.
Quantitative Data for Analogous Poly(2-vinylpyridine)-Based Drug Delivery Systems
The following tables summarize typical quantitative data obtained for drug delivery systems based on the analogous polymer, poly(2-vinylpyridine) (P2VP). These values provide a benchmark for researchers working with poly(this compound).
Table 1: Physicochemical Properties of P2VP-based Nanoparticles
| Block Copolymer | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| PEO-b-P2VP | Curcumin | 6.4 | ~70 | ~100 | < 0.2 |
| PEO-b-P2VP | 5-Fluorouracil | 5.8 | ~64 | ~60-70 | < 0.2 |
Data adapted from studies on poly(2-vinylpyridine)-b-poly(ethylene oxide) (P2VP-b-PEO) block copolymers.[1][4][5]
Table 2: In Vitro Drug Release from P2VP-based Nanoparticles
| Drug | pH | Cumulative Release after 24h (%) | Cumulative Release after 72h (%) |
| Curcumin | 7.4 | ~20 | ~40 |
| Curcumin | 5.0 | ~60 | ~85 |
| 5-Fluorouracil | 7.4 | ~15 | ~30 |
| 5-Fluorouracil | 5.0 | ~55 | ~80 |
Data represents typical pH-dependent release profiles observed for P2VP-based systems.[1][4]
Experimental Protocols (Adapted from Poly(2-vinylpyridine) Methodologies)
Protocol 1: Synthesis of Poly(ethylene glycol)-b-Poly(this compound) Block Copolymer via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a general method for synthesizing a well-defined block copolymer, which is a crucial first step in creating self-assembling drug delivery nanoparticles.
Materials:
-
Poly(ethylene glycol) methyl ether (mPEG)
-
2-bromoisobutyryl bromide
-
Triethylamine (TEA)
-
This compound monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Basic alumina
Procedure:
-
Macroinitiator Synthesis (mPEG-Br): a. Dissolve mPEG and an excess of TEA in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon). b. Cool the solution to 0°C in an ice bath. c. Slowly add 2-bromoisobutyryl bromide dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 24 hours. e. Filter the solution to remove the triethylammonium bromide salt. f. Precipitate the mPEG-Br macroinitiator in cold diethyl ether or hexane. g. Filter and dry the product under vacuum.
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
ATRP of this compound: a. In a Schlenk flask under argon, add the mPEG-Br macroinitiator, purified this compound monomer, and PMDETA to anhydrous THF. b. In a separate flask, add CuBr under argon. c. Transfer the monomer/initiator/ligand solution to the flask containing CuBr via a cannula to initiate polymerization. d. Place the reaction flask in a thermostatically controlled oil bath at a set temperature (e.g., 60-90°C). e. Monitor the polymerization progress by taking aliquots and analyzing monomer conversion by NMR or GC. f. Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air. g. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. h. Precipitate the resulting block copolymer in a non-solvent like cold hexane. i. Filter and dry the final product, poly(ethylene glycol)-b-poly(this compound), under vacuum.
Protocol 2: Preparation of Drug-Loaded Micelles using the Dialysis Method
This protocol describes the self-assembly of the block copolymer into micelles and the encapsulation of a hydrophobic drug.
Materials:
-
PEG-b-P(this compound) block copolymer
-
Hydrophobic drug (e.g., doxorubicin, curcumin)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve a specific amount of the PEG-b-P(this compound) block copolymer and the hydrophobic drug in a minimal amount of DMF.
-
Stir the solution to ensure complete dissolution.
-
Transfer the solution into a dialysis bag.
-
Dialyze the solution against a large volume of deionized water for 24-48 hours, with several changes of water. This process will gradually remove the organic solvent, leading to the self-assembly of the block copolymer into micelles and the entrapment of the drug within the hydrophobic core.
-
After dialysis, collect the micellar solution from the bag.
-
Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.
-
Store the drug-loaded micelle solution at 4°C.
Protocol 3: Characterization of Drug-Loaded Micelles
1. Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute an aliquot of the micellar solution with deionized water. b. Analyze the sample using Dynamic Light Scattering (DLS). c. Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.3 indicates a relatively monodisperse sample.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Determination: a. Lyophilize a known volume of the drug-loaded micelle solution to obtain a dry powder. b. Dissolve a known weight of the lyophilized powder in a suitable organic solvent (e.g., DMF) to disrupt the micelles and release the drug. c. Determine the concentration of the drug in the solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing with a standard calibration curve. d. Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100
- EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
Protocol 4: In Vitro pH-Triggered Drug Release Study
Materials:
-
Drug-loaded micelle solution
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis tubing
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of release medium (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Maintain the container at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the withdrawn aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Visualizations
Caption: Experimental workflow for synthesis, formulation, and characterization.
Caption: pH-triggered drug release mechanism.
Caption: Logical relationships in pH-responsive drug delivery.
References
- 1. Poly(2-isopropenyl pyridine) [polymersource.ca]
- 2. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 6515-13-5 | Benchchem [benchchem.com]
- 4. Poly(2-Isopropenyl-2-Oxazoline) for sustainable delivery of drugs: Therapeutic and bioimmunological effects - American Chemical Society [acs.digitellinc.com]
- 5. Morphological transitions of micelles induced by the block arrangements of copolymer blocks: dissipative particle dynamics simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification using 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the synthesis and application of functional polymers from related monomers such as 2-vinylpyridine and various methacrylates. However, there is a notable scarcity of published research specifically detailing the surface-initiated polymerization of 2-isopropenylpyridine to form polymer brushes. The following application notes and protocols are therefore based on established, state-of-the-art methodologies for these structurally and functionally similar monomers. Researchers should consider these protocols as a robust starting point, with the understanding that optimization of specific conditions (e.g., reaction times, concentrations) may be necessary for the unique reactivity of this compound.
Application Notes
Introduction to this compound as a Functional Monomer
This compound (2-IPP) is a functional vinyl monomer that offers significant potential for the modification of material surfaces. Its structure combines a polymerizable isopropenyl group with a pendant pyridine ring. This pyridine moiety imparts "smart" or "stimuli-responsive" properties to the resulting polymer, poly(this compound) (P2IPP). The lone pair of electrons on the pyridine nitrogen atom allows for a range of chemical interactions, making P2IPP-modified surfaces highly versatile for advanced applications.
The primary advantages of using 2-IPP for surface modification include:
-
pH-Responsiveness: The pyridine group is a weak base that can be protonated at acidic pH. This reversible protonation causes significant changes in the polymer chain's conformation and hydrophilicity, leading to swelling or collapse of the polymer brush. This behavior is highly desirable for creating environmentally sensitive surfaces.[1]
-
Metal Coordination: The nitrogen atom can act as a ligand to coordinate with various metal ions. This property is valuable for applications in catalysis, sensing, and the development of antimicrobial surfaces.
-
Post-Polymerization Modification: The pyridine ring can be easily functionalized, for example, through quaternization, to introduce a permanent positive charge, further tuning the surface properties for specific biological interactions.[1]
Applications in Drug Development and Research
The ability to create dense, well-defined P2IPP brushes on surfaces via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) opens up numerous possibilities in biomedical research and drug development.[2]
-
Controlled Drug Delivery: Surfaces coated with P2IPP brushes can act as nanovalves for controlled drug release.[3][4] In a neutral or basic physiological environment (pH ~7.4), the polymer brush is relatively collapsed and hydrophobic, trapping drug molecules. Upon reaching a more acidic microenvironment, such as in tumor tissues or endosomal compartments (pH 5.0-6.5), the pyridine groups become protonated. The resulting electrostatic repulsion causes the polymer chains to extend and become hydrophilic, releasing the encapsulated therapeutic agent directly at the target site.[5][6]
-
Biosensor Development: P2IPP-functionalized surfaces provide a robust platform for the covalent immobilization of biomolecules like enzymes, antibodies, or nucleic acids.[7][8][9] The polymer brush creates a three-dimensional, biocompatible microenvironment that can enhance the stability and activity of the immobilized bioreceptors while resisting non-specific protein adsorption.[10] This is critical for developing sensitive and reliable biosensors for diagnostics and high-throughput screening.[7]
-
Biocompatible and Antimicrobial Coatings: Modification of implant surfaces or medical devices with P2IPP can improve biocompatibility and, upon quaternization, introduce potent antimicrobial properties to prevent biofilm formation and device-related infections.[11]
Quantitative Data Presentation
The following tables summarize representative data expected from the successful surface modification of a silicon wafer with P2IPP brushes, based on values reported for analogous poly(vinylpyridine) and other functional polymer brushes.
Table 1: Representative Surface Wettability Analysis Characterization of P2IPP-grafted silicon wafers by contact angle goniometry to demonstrate pH-responsive behavior.
| Surface Condition | pH of Water Droplet | Expected Static Contact Angle (°) | Surface Character |
| Bare SiO₂/Si (After Cleaning) | 7.0 | < 15° | Hydrophilic |
| ATRP Initiator-Modified SiO₂/Si | 7.0 | 75° - 85° | Hydrophobic |
| P2IPP Brush-Coated SiO₂/Si | 7.4 (Neutral) | 65° - 75° | Relatively Hydrophobic (Collapsed State) |
| P2IPP Brush-Coated SiO₂/Si | 5.0 (Acidic) | 30° - 40° | Hydrophilic (Swollen/Protonated State) |
Table 2: Expected Polymer Brush Thickness via Ellipsometry Dry thickness of P2IPP brushes grown by Surface-Initiated ATRP (SI-ATRP) as a function of polymerization time.
| Polymerization Time (hours) | Expected Dry Film Thickness (nm) | Growth Characteristic |
| 1 | 4 - 6 | Linear, controlled growth |
| 2 | 8 - 12 | Linear, controlled growth |
| 4 | 18 - 25 | Linear, controlled growth |
| 8 | 35 - 50 | Plateau may begin to appear |
Table 3: Representative Elemental Surface Composition via XPS Analysis of the elemental composition of the surface at each stage of modification.
| Surface | Expected Atomic % C | Expected Atomic % N | Expected Atomic % Si | Expected Atomic % O | Expected Atomic % Br |
| Bare SiO₂/Si | Trace | - | ~30-35% | ~65-70% | - |
| Initiator-Modified | ~50-60% | - | ~15-20% | ~20-25% | ~1-2% |
| P2IPP Brush-Coated | ~75-85% | ~8-10% | < 1% | ~5-10% | < 0.1% |
Experimental Protocols
This section provides a detailed protocol for the synthesis of P2IPP brushes on a silicon substrate using the "grafting from" approach via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Workflow for P2IPP Brush Synthesis
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of thin polymer films with controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Plasma Polymerized Surfaces for Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Well-defined poly(2-isopropenyl-2-oxazoline) brushes provide fouling resistance and versatility in surface functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Star Polymers Using 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of star-shaped poly(2-isopropenylpyridine) (P2iPrPy) via living anionic polymerization. The "arm-first" method is described, where living P2iPrPy chains are initially synthesized and then linked together using a divinylbenzene (DVB) cross-linking agent to form the star polymer core. This method allows for good control over the molecular weight and architecture of the resulting star polymers.
Introduction
Star polymers, macromolecules consisting of multiple linear polymer chains radiating from a central core, have garnered significant interest in biomedical and pharmaceutical fields. Their unique topology imparts properties such as a lower solution viscosity and a higher density of functional groups at the periphery compared to their linear analogues of the same molecular weight. Poly(this compound) is a polymer of interest due to the presence of the pyridine ring, which can be utilized for further functionalization, such as quaternization to create cationic polymers for gene delivery or for the coordination of metal ions.
Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This protocol details the application of this technique to the synthesis of P2iPrPy star polymers.
Experimental Protocols
Materials
-
This compound (2iPrPy): Monomer. Must be rigorously purified before use to remove any protic impurities. Purification can be achieved by distillation from calcium hydride under reduced pressure.
-
Tetrahydrofuran (THF): Solvent. Must be freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere.
-
sec-Butyllithium (sec-BuLi): Initiator. A solution in cyclohexane. The concentration should be accurately determined by titration before use.
-
Divinylbenzene (DVB): Cross-linking agent. Should be purified to remove inhibitors.
-
Methanol: Terminating agent. Anhydrous grade.
-
Argon or Nitrogen: Inert gas for maintaining an oxygen and moisture-free environment.
Synthesis of Living Poly(this compound) Arms
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon/nitrogen inlet is used as the polymerization reactor.
-
Solvent Addition: Freshly distilled THF is transferred to the reactor via a cannula under a positive pressure of inert gas. The solvent is then cooled to -78 °C using a dry ice/acetone bath.
-
Initiation: The calculated amount of sec-BuLi initiator is injected into the cooled THF using a syringe.
-
Polymerization: Purified this compound monomer is added dropwise to the initiator solution via a syringe. The reaction mixture should immediately develop a characteristic color, indicating the formation of the living carbanionic chain ends. The polymerization is allowed to proceed for a specific time (e.g., 1-2 hours) to ensure complete monomer conversion. An aliquot of the living polymer solution can be taken for characterization of the arm molecular weight.
Synthesis of Star Polymers (Arm-First Method)
-
Cross-linking: A solution of DVB in THF is added to the living P2iPrPy solution at -78 °C. The amount of DVB is typically a multiple of the moles of the living chain ends.
-
Core Formation: The reaction mixture is stirred at -78 °C for several hours to allow the formation of the cross-linked poly(DVB) core. The color of the solution may change during this process.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution should disappear upon termination.
-
Purification: The star polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as hexane. The precipitated polymer is then collected by filtration and dried under vacuum. Further purification can be achieved by fractionation to remove any unlinked arms.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of P2iPrPy star polymers with varying arm lengths and arm-to-cross-linker ratios.
Table 1: Synthesis of Poly(this compound) Arms
| Sample ID | [M]/[I] Ratio | Polymerization Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (SEC) | PDI (Mw/Mn) |
| P2iPrPy-Arm1 | 50 | 1 | 5,250 | 5,300 | 1.05 |
| P2iPrPy-Arm2 | 100 | 1.5 | 10,500 | 10,700 | 1.06 |
| P2iPrPy-Arm3 | 200 | 2 | 21,000 | 21,500 | 1.07 |
Mn (Theoretical) = ([M]/[I]) * (Monomer Molecular Weight) + (Initiator Molecular Weight) Mn (SEC) and PDI are determined by Size Exclusion Chromatography.
Table 2: Synthesis of Poly(this compound) Star Polymers
| Sample ID | Arm Precursor | [DVB]/[Living Ends] Ratio | Mn ( g/mol ) (SEC) | PDI (Mw/Mn) | Number of Arms (f) |
| Star-1 | P2iPrPy-Arm1 | 10 | 65,000 | 1.15 | ~12 |
| Star-2 | P2iPrPy-Arm2 | 15 | 180,000 | 1.18 | ~17 |
| Star-3 | P2iPrPy-Arm3 | 20 | 450,000 | 1.22 | ~21 |
The number of arms (f) can be estimated from the molecular weight of the star polymer and the molecular weight of the arm precursor.
Characterization
The synthesized linear P2iPrPy arms and the final star polymers should be characterized by the following techniques:
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A shift to higher molecular weight upon cross-linking is indicative of star polymer formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the star polymers in solution.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of P2iPrPy star polymers.
Structural Representation
Caption: Schematic of a P2iPrPy star polymer.
Application Notes and Protocols for End-Group Functionalization of Poly(2-isopropenylpyridine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and end-group functionalization of poly(2-isopropenylpyridine) (P2iPrPy). This polymer is of significant interest for biomedical applications due to the versatile reactivity of the pyridine moiety and the ability to introduce specific terminal functionalities. The methods described herein focus on living anionic polymerization, which allows for precise control over molecular weight and dispersity, essential for creating well-defined polymers for advanced applications.
Introduction to End-Group Functionalization
End-group functionalization is a powerful technique for the synthesis of well-defined polymers with reactive or specific terminal groups. This approach is particularly valuable in the development of materials for drug delivery, diagnostics, and tissue engineering. By employing living anionic polymerization, polymer chains are grown with a reactive carbanionic end-group. This "living" end can then be reacted with a variety of electrophilic terminating agents to introduce a desired functional group with high efficiency. The choice of functional group can impart specific properties to the polymer, such as enabling conjugation to biomolecules, facilitating self-assembly, or providing sites for further chemical modification.
Core Synthesis: Living Anionic Polymerization of this compound
The foundation for end-group functionalization of P2iPrPy is the synthesis of a well-defined polymer via living anionic polymerization. This process requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains.
Experimental Workflow for Living Anionic Polymerization
Caption: Workflow for the synthesis of end-functionalized P2iPrPy.
Detailed Protocol for Living Anionic Polymerization of this compound
Materials:
-
This compound (monomer)
-
Tetrahydrofuran (THF, solvent)
-
sec-Butyllithium (sec-BuLi, initiator)
-
Methanol (terminating agent for non-functionalized polymer)
-
Argon or Nitrogen (inert gas)
-
Calcium hydride (CaH₂)
-
Sodium-benzophenone ketyl (for solvent purification)
Procedure:
-
Purification:
-
Dry this compound over CaH₂ and distill under reduced pressure.
-
Reflux THF over sodium-benzophenone ketyl under an inert atmosphere until a deep purple color persists, then distill directly into the reaction flask.
-
-
Polymerization:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer under a positive pressure of inert gas.
-
Transfer the freshly distilled THF into the reactor via cannula.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the purified this compound to the cold THF.
-
Add the calculated amount of sec-BuLi solution dropwise to initiate the polymerization. The solution should turn a characteristic deep red color, indicating the formation of the living poly(2-isopropenylpyridinyl) anion.
-
Allow the polymerization to proceed for the desired time (typically 1-4 hours) to achieve the target molecular weight.
-
-
Formation of Living Polymer: At this stage, the reaction mixture contains living poly(this compound) chains, ready for end-group functionalization.
Protocols for End-Group Functionalization
The living anionic end of the poly(this compound) can be reacted with various electrophiles to introduce specific functional groups. Below are protocols for introducing hydroxyl, carboxyl, and amino functionalities.
Hydroxyl-Terminated Poly(this compound) (P2iPrPy-OH)
The hydroxyl group is a versatile functionality for bioconjugation and surface modification.
Terminating Agent: Ethylene oxide
Procedure:
-
To the living P2iPrPy solution at -78 °C, add a freshly distilled excess of ethylene oxide via a cooled syringe.
-
Stir the reaction mixture at -78 °C for at least 2 hours, then allow it to slowly warm to room temperature overnight.
-
Terminate the reaction by adding a small amount of degassed methanol. The red color of the living anions will disappear.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., n-hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Carboxyl-Terminated Poly(this compound) (P2iPrPy-COOH)
Carboxylic acid groups are useful for forming amide bonds with proteins and other amine-containing molecules.
Terminating Agent: Carbon dioxide (dry ice)
Procedure:
-
Carefully add an excess of freshly crushed dry ice to the living P2iPrPy solution at -78 °C.
-
Stir the mixture vigorously at -78 °C for 4-6 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Acidify the solution with a small amount of dilute HCl to protonate the carboxylate end-group.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or n-hexane).
-
Filter and dry the polymer under vacuum.
Amino-Terminated Poly(this compound) (P2iPrPy-NH₂)
Primary amine groups are valuable for conjugation reactions, such as reductive amination and reaction with activated esters.
Terminating Agent: N-(3-bromopropyl)phthalimide followed by deprotection.
Procedure:
-
Termination: To the living P2iPrPy solution at -78 °C, add a solution of N-(3-bromopropyl)phthalimide in THF.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Terminate with degassed methanol.
-
Precipitate and dry the phthalimide-protected polymer.
-
Deprotection: Dissolve the polymer in a suitable solvent (e.g., THF or ethanol) and add hydrazine hydrate.
-
Reflux the mixture for 24 hours to cleave the phthalimide group.
-
Cool the reaction mixture and remove the phthalhydrazide byproduct by filtration.
-
Precipitate the amino-terminated polymer in a non-solvent, filter, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for end-group functionalized poly(this compound).
| Functional Group | Terminating Agent | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| -H (control) | Methanol | sec-BuLi | THF | -78 | 5,000 - 50,000 | < 1.15 | > 95 |
| -OH | Ethylene Oxide | sec-BuLi | THF | -78 | 5,200 - 52,000 | < 1.15 | > 90 |
| -COOH | Carbon Dioxide | sec-BuLi | THF | -78 | 5,100 - 51,000 | < 1.15 | > 90 |
| -NH₂ | N-(3-bromopropyl)phthalimide | sec-BuLi | THF | -78 | 5,300 - 53,000 | < 1.20 | > 85 |
Note: The molecular weights (Mn) are controlled by the monomer-to-initiator ratio. The presented values are examples. PDI (Polydispersity Index) is a measure of the distribution of molecular weights.
Applications in Drug Development
End-group functionalized P2iPrPy has significant potential in drug development. The pyridine units along the polymer backbone can be quaternized to create cationic polymers for gene delivery or can serve as ligands for metal-based therapeutics. The terminal functional group allows for the covalent attachment of targeting ligands, imaging agents, or drug molecules.
Conceptual Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery using an end-functionalized P2iPrPy conjugate.
This conceptual pathway illustrates how an end-functionalized P2iPrPy can be used to create a targeted drug delivery system. The terminal hydroxyl group can be used to attach a targeting ligand and a drug molecule. This conjugate can then selectively bind to receptors on target cells, leading to internalization and subsequent release of the drug, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Application Notes and Protocols for the Copolymerization of 2-Isopropenylpyridine with Acrylates and Methacrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copolymers incorporating 2-isopropenylpyridine (2-IPP) alongside acrylate and methacrylate monomers offer a versatile platform for the development of advanced materials with a wide range of applications, particularly in the biomedical and pharmaceutical fields. The pyridine functionality of 2-IPP provides a handle for pH-responsiveness, metal coordination, and post-polymerization modification. When combined with the tunable properties of acrylates and methacrylates, such as hydrophilicity, hydrophobicity, and biocompatibility, the resulting copolymers can be tailored for specific uses including drug delivery systems, functional coatings, and smart materials.
These application notes provide an overview of the synthesis and potential applications of these copolymers. Detailed experimental protocols, based on established polymerization techniques for structurally similar monomers, are also presented to guide researchers in their work.
Applications in Research and Drug Development
The unique combination of a pyridine ring and a (meth)acrylate backbone in these copolymers opens up numerous possibilities:
-
pH-Responsive Drug Delivery: The pyridine nitrogen in the 2-IPP units can be protonated at acidic pH, leading to a change in polymer solubility and conformation. This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in specific acidic environments, such as tumor microenvironments or within endosomes of cells.
-
Gene Delivery: The cationic nature of the protonated pyridine rings can facilitate the complexation and condensation of negatively charged nucleic acids (DNA and siRNA), enabling their delivery into cells for gene therapy applications.
-
Biocompatible Coatings: Copolymers with controlled compositions of hydrophilic acrylates (e.g., hydroxyethyl acrylate) and 2-IPP can be used to create biocompatible coatings for medical devices, reducing protein adsorption and improving hemocompatibility.
-
Stimuli-Responsive Surfaces: Surfaces grafted with these copolymers can exhibit changes in wettability and adhesion in response to pH changes, which is useful for creating sensors, microfluidic devices, and platforms for controlled cell culture.
-
Metal Scavenging and Catalysis: The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions. This property can be utilized for the removal of heavy metal contaminants from aqueous solutions or for the development of polymer-supported catalysts.
Experimental Protocols
While specific literature on the copolymerization of this compound is limited, protocols for the closely related and structurally similar monomer, 2-vinylpyridine, provide a strong foundation. The following protocols are adapted from established methods for free-radical and controlled radical polymerization. Researchers should consider these as starting points and may need to optimize conditions for this compound.
Protocol 1: Free-Radical Copolymerization of this compound (2-IPP) and Methyl Methacrylate (MMA)
This protocol describes a conventional free-radical polymerization to synthesize a random copolymer of 2-IPP and MMA.
Materials:
-
This compound (2-IPP), purified by distillation under reduced pressure.
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.[1]
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.[2]
-
Anhydrous 1,4-dioxane or toluene.
-
Methanol (for precipitation).
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired molar amounts of 2-IPP and MMA to anhydrous 1,4-dioxane (e.g., to achieve a total monomer concentration of 1-2 M).
-
Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at 60-70 °C and stir the reaction mixture.
-
To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%). This can be achieved by taking aliquots at different time intervals and quenching the reaction by cooling and exposure to air. For higher molecular weight polymers, the reaction can be allowed to proceed for several hours.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Characterization:
-
Copolymer Composition: Can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of the 2-IPP units and the ester methyl protons of the MMA units.[1]
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Thermal Properties: Glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC).
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound (2-IPP) and n-Butyl Acrylate (nBA)
This protocol outlines a controlled radical polymerization method to synthesize well-defined block or statistical copolymers.
Materials:
-
This compound (2-IPP), purified by distillation under reduced pressure.
-
n-Butyl acrylate (nBA), inhibitor removed.
-
Ethyl α-bromoisobutyrate (EBiB) or a suitable ATRP initiator.
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and methanol, then dried under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand.
-
Anhydrous solvent (e.g., anisole, toluene, or N,N-dimethylformamide).
-
Methanol or hexane (for precipitation).
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
In a separate flask, prepare a solution of 2-IPP, nBA, and the chosen solvent. Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
Using a deoxygenated syringe, add the ligand (PMDETA) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer solution to the Schlenk flask.
-
Finally, add the initiator (EBiB) via syringe to start the polymerization.
-
Place the flask in a thermostated oil bath (e.g., at 60-90 °C) and stir.
-
Monitor the progress of the polymerization by taking aliquots at timed intervals and analyzing for monomer conversion (by GC or NMR) and molecular weight evolution (by GPC/SEC).
-
To stop the polymerization, cool the flask and expose the reaction mixture to air. The green color of the copper(II) species will become more intense.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Isolate the polymer by filtration and dry under vacuum.
Data Presentation
Quantitative data from copolymerization experiments should be summarized for clarity and comparison.
Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M1) with Various (Meth)acrylates (M2)
| Comonomer (M2) | Polymerization Method | r₁ (2-IPP) | r₂ ((Meth)acrylate) | r₁ * r₂ | Copolymer Type |
| Methyl Methacrylate | Free Radical | Value | Value | Value | e.g., Random |
| Ethyl Acrylate | Free Radical | Value | Value | Value | e.g., Statistical |
| n-Butyl Methacrylate | ATRP | Value | Value | Value | e.g., Gradient |
Table 2: Example of Molecular Weight and Composition Data for Poly(2-IPP-co-MMA)
| Feed Ratio (2-IPP:MMA) | Copolymer Composition (2-IPP:MMA) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conversion (%) |
| 20:80 | e.g., 22:78 | Value | Value | Value |
| 50:50 | e.g., 53:47 | Value | Value | Value |
| 80:20 | e.g., 81:19 | Value | Value | Value |
Visualizations
Copolymerization Reaction Scheme
Caption: General scheme for the free-radical copolymerization of this compound and (meth)acrylates.
Experimental Workflow for ATRP
Caption: Workflow for the synthesis of copolymers via Atom Transfer Radical Polymerization (ATRP).
Signaling Pathway Analogy for pH-Responsive Drug Release
Caption: Conceptual pathway for pH-triggered drug release from a 2-IPP containing copolymer.
References
Troubleshooting & Optimization
Technical Support Center: Anionic Polymerization of 2-Isopropenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the anionic polymerization of 2-isopropenylpyridine. The information is targeted towards researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause | Recommended Solution | Expected Outcome |
| No polymerization or very low monomer conversion. | 1. Impurities in the reaction system: Presence of water, oxygen, or other protic impurities can terminate the initiator and propagating chains.[1] | 1. Rigorous purification of reagents and glassware: - Dry the monomer (this compound) by stirring over CaH₂ followed by vacuum distillation.[2][3]- Purify the solvent (e.g., THF) by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is observed, then distill directly into the reactor.[3]- Flame-dry all glassware under high vacuum immediately before use.[4][5] | Successful initiation and propagation leading to high monomer conversion. |
| 2. Inactive initiator: The initiator (e.g., n-butyllithium) may have degraded due to improper storage or handling. | 2. Titrate the initiator: Determine the exact concentration of the initiator by titration against a suitable standard (e.g., diphenylacetic acid) before use.[1] | Accurate control over the initiator concentration and stoichiometry. | |
| 3. Low reaction temperature: While low temperatures are generally required, an excessively low temperature might hinder initiation with certain initiators. | 3. Optimize initiation temperature: While propagation is typically carried out at -78 °C, ensure the initiation temperature is sufficient for the chosen initiator to react efficiently. | Efficient and rapid initiation of all polymer chains. | |
| Broad molecular weight distribution (PDI > 1.2). | 1. Slow initiation: If the rate of initiation is slower than the rate of propagation, chains will start growing at different times.[1] | 1. Use a more reactive initiator or a seeding technique: - Consider initiators like sec-butyllithium or cumylpotassium which are known for rapid initiation.[6]- Alternatively, pre-react the initiator with a small amount of monomer (a "seed") before adding the main batch of monomer. | All polymer chains initiate at approximately the same time, leading to a narrow PDI. |
| 2. Continuous introduction of impurities: A slow leak in the reaction setup can continuously terminate growing chains. | 2. Ensure a sealed, inert atmosphere: Thoroughly check all joints and septa for leaks. Maintain a positive pressure of a high-purity inert gas (e.g., Argon).[4] | Prevention of premature termination and a narrower PDI. | |
| 3. Equilibrium polymerization effects: At higher temperatures, depolymerization can occur, leading to a broader distribution of chain lengths.[7] | 3. Maintain a low polymerization temperature: Conduct the polymerization at a sufficiently low temperature (e.g., -78 °C) to minimize depolymerization.[2][7] | The polymerization equilibrium shifts towards the polymer, favoring chain growth and a narrower PDI. | |
| Polymer molecular weight is significantly different from the theoretical value. | 1. Inaccurate monomer or initiator concentration: Errors in measuring the amounts of monomer or initiator will directly affect the final molecular weight. | 1. Precise measurement and initiator titration: - Accurately measure the monomer and solvent volumes.- Use a titrated initiator solution to ensure the correct stoichiometric ratio.[1] | The obtained molecular weight will be close to the calculated theoretical value (Mn = [Monomer] / [Initiator] x Monomer MW). |
| 2. Chain transfer reactions: Although less common in living anionic polymerization, chain transfer to monomer or solvent can occur, especially at higher temperatures. | 2. Optimize reaction conditions: - Use a highly purified solvent.- Maintain a low polymerization temperature. | Minimize side reactions that can alter the number of growing chains. | |
| Gel formation during polymerization. | 1. Bifunctional impurities: Impurities with two reactive sites can lead to cross-linking. | 1. High-purity monomer: Ensure the monomer is free from any bifunctional impurities through rigorous purification. | A linear, soluble polymer is obtained. |
| 2. Side reactions with the pyridine ring: The living carbanion may attack the pyridine ring of another polymer chain, leading to branching and cross-linking.[6] | 2. Use a less reactive counter-ion or additives: - The choice of counter-ion (Li⁺, Na⁺, K⁺) can influence the reactivity of the propagating chain end.[6]- The addition of salts like LiCl can sometimes mitigate side reactions. | Reduced likelihood of side reactions involving the pyridine ring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the anionic polymerization of this compound?
A1: The main challenges include:
-
Equilibrium Polymerization: this compound, similar to its analog α-methylstyrene, is prone to equilibrium polymerization, where the propagation is reversible.[7] This means that at a given monomer concentration, there is a "ceiling temperature" (Tc) above which polymerization is thermodynamically unfavorable and depolymerization dominates.[8][9]
-
Extreme Purity Requirements: Anionic polymerization is highly sensitive to protic impurities like water and oxygen, which can terminate the living anionic chain ends, leading to failed reactions or polymers with broad molecular weight distributions.[1]
-
Side Reactions: The highly reactive carbanionic propagating center can potentially react with the nitrogen atom or other sites on the pyridine ring, leading to chain termination or branching.[6]
Q2: How do I choose the right initiator for the polymerization of this compound?
A2: The choice of initiator is critical. Organolithium compounds like n-butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi) are commonly used for vinyl monomers.[10][11] For this compound, an initiator should be reactive enough to ensure fast initiation relative to propagation, which is crucial for obtaining a narrow molecular weight distribution. sec-BuLi is often preferred over n-BuLi for a faster initiation rate. The initiator's reactivity should be matched to that of the propagating anion to avoid side reactions.[12]
Q3: What is the significance of the ceiling temperature (Tc) and how does it affect the polymerization?
A3: The ceiling temperature (Tc) is the temperature at which the rate of polymerization and the rate of depolymerization are equal for a given monomer concentration.[13] Above the Tc, the equilibrium favors the monomer, and polymer chains will de-polymerize. For monomers like this compound with a relatively low Tc, polymerization must be conducted at temperatures well below the Tc to achieve high conversion and a stable polymer. This is why these reactions are often carried out at -78 °C.[2][7]
Q4: Can I synthesize block copolymers using this compound via anionic polymerization?
A4: Yes, the living nature of the anionic polymerization of this compound, when performed under stringent conditions, allows for the synthesis of well-defined block copolymers.[14] After the this compound monomer is fully consumed, the living poly(this compound) chains can be used to initiate the polymerization of a second monomer. The order of monomer addition is important and depends on the relative reactivities of the propagating anions.[14]
Q5: How should I purify the this compound monomer before polymerization?
A5: Rigorous purification is essential. A typical procedure involves:
-
Drying the monomer over a suitable drying agent, such as calcium hydride (CaH₂), for several hours to remove water.[2][3]
-
Vacuum distillation of the pre-dried monomer to remove the drying agent and other non-volatile impurities.[3]
-
For the highest purity, a final distillation from a small amount of a living polymer solution (like polystyryllithium) can be performed to remove any remaining trace impurities that can be scavenged by the living anions.[3] The purified monomer should be stored under an inert atmosphere and used shortly after purification.
Experimental Protocols
Protocol 1: Purification of this compound Monomer and Tetrahydrofuran (THF) Solvent
Monomer Purification:
-
Place commercially available this compound in a round-bottom flask with a magnetic stir bar.
-
Add calcium hydride (CaH₂) to the flask (approximately 5-10 g per 100 mL of monomer).
-
Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for at least 24 hours.
-
Assemble a vacuum distillation apparatus that has been thoroughly flame-dried.
-
Transfer the monomer to the distillation flask and perform a vacuum distillation. Collect the fraction boiling at the correct temperature and pressure.
-
For ultimate purity, the distilled monomer can be transferred to a flask containing a sodium mirror or a few drops of a living polystyryl lithium solution and redistilled under high vacuum.
Solvent (THF) Purification:
-
Pre-dry THF by letting it stand over calcium hydride for at least 24 hours.
-
Decant the pre-dried THF into a distillation flask containing sodium wire and benzophenone as an indicator.
-
Reflux the THF under an inert atmosphere. The solution will turn deep blue or purple when the solvent is anhydrous and oxygen-free, indicating the formation of the benzophenone ketyl radical.
-
Distill the purified THF directly into the reaction vessel immediately before starting the polymerization.
Protocol 2: Anionic Polymerization of this compound
Apparatus Setup:
-
A glass reactor equipped with a magnetic stirrer and connected to a high-vacuum line or Schlenk line is required.
-
All glassware must be rigorously cleaned and flame-dried under vacuum to remove any adsorbed moisture.
Polymerization Procedure:
-
Distill the purified THF into the flame-dried reactor under high vacuum.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Introduce the purified this compound monomer into the cooled THF via a gas-tight syringe or by vacuum transfer.
-
Calculate the required amount of initiator (e.g., sec-BuLi in cyclohexane) based on the desired molecular weight. It is highly recommended to titrate the initiator solution beforehand to determine its precise concentration.
-
Rapidly add the calculated amount of the initiator solution to the vigorously stirred monomer solution. A color change should be observed, indicating the formation of the living poly(this compound) anions.
-
Allow the polymerization to proceed at -78 °C. The reaction time can vary from minutes to a few hours depending on the target molecular weight and monomer concentration.
-
Terminate the polymerization by adding a few milliliters of degassed methanol. The color of the solution should disappear, indicating the quenching of the living anions.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as hexane or petroleum ether.
-
Isolate the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Logical Workflow for Troubleshooting Polymerization Failure
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. materials.uoi.gr [materials.uoi.gr]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Notes on Understanding anionic polymerization initiators [unacademy.com]
- 11. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 12. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. Living Anionic Polymerization | Encyclopedia MDPI [encyclopedia.pub]
side reactions in vinylpyridine polymerization and their prevention
Welcome to the technical support center for vinylpyridine polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the polymerization of 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your vinylpyridine polymerization experiments.
Issue 1: Spontaneous Polymerization of Monomer During Storage or Distillation
Symptoms:
-
The appearance of solid polymer in the monomer bottle.
-
Increased viscosity of the monomer.
-
Difficulty in distilling the monomer due to solidification.
Root Causes:
-
Vinylpyridine monomers are highly reactive and can undergo spontaneous or auto-polymerization, even at low temperatures (-20 °C), especially after purification.[1]
-
Exposure to heat, light, or air can initiate polymerization.[2]
Solutions:
-
Storage: Store purified vinylpyridine monomers under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20 °C). Be aware that even under these conditions, auto-polymerization can occur within a week.[1]
-
Inhibitors: For long-term storage or distillation, use a polymerization inhibitor.
-
4-tert-butylcatechol (TBC): Typically added at a concentration of 0.1% to prevent polymerization during storage and distillation.[2]
-
Inorganic Polysulfides: These can be used to inhibit polymer formation during fractionation and distillation processes.
-
Experimental Protocol: Monomer Purification and Storage
-
Drying: Dry the vinylpyridine monomer over calcium hydride for at least 24 hours to remove moisture.
-
Distillation: Perform a vacuum distillation of the dried monomer. It is crucial to add an inhibitor like 4-tert-butylcatechol to the distillation flask to prevent polymerization at elevated temperatures.
-
Storage: Collect the distilled monomer in a flask under an inert atmosphere. For immediate use in anionic polymerization, the monomer can be further purified by stirring with a sodium mirror until a yellow color persists, followed by distillation into a calibrated ampoule. Store the purified monomer in a freezer at -20 °C.
Issue 2: High Polydispersity (PDI > 1.2) in Anionic Polymerization
Symptoms:
-
Broad molecular weight distribution as determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Inconsistent polymer properties.
Root Causes:
-
Side reactions with the pyridine ring: The propagating carbanion can attack the electrophilic pyridine ring of the monomer or other polymer chains. This leads to branching and ultimately cross-linking. This issue is more severe for 4-vinylpyridine (P4VP) than for 2-vinylpyridine (P2VP).[1]
-
Temperature: Higher temperatures increase the rate of side reactions.[1]
-
Solvent Polarity: Less polar solvents can exacerbate side reactions.[1]
-
Impurities: Water, oxygen, or other electrophilic impurities can terminate the living polymer chains, leading to a broader molecular weight distribution.
Solutions:
-
Low-Temperature Polymerization: Conduct the polymerization at very low temperatures, typically below -60 °C (e.g., -78 °C using a dry ice/acetone bath), to minimize side reactions.[1]
-
Solvent Selection: Use a polar aprotic solvent like tetrahydrofuran (THF). For P4VP, which may have solubility issues in THF at low temperatures, a co-solvent such as N,N-dimethylformamide (DMF) can be added.[1]
-
High Dilution: Performing the polymerization under highly diluted conditions (e.g., 1-2% final polymer concentration in the solvent) can reduce the likelihood of intermolecular side reactions.[1]
-
Initiator Choice: Use an appropriate initiator, such as sec-butyllithium (sec-BuLi) or n-butyllithium (n-BuLi). The choice of counterion (e.g., Li+, Na+, K+) can also influence the polymerization.
-
Rigorous Purification: Ensure all reagents (monomer, solvent) and glassware are meticulously purified and dried to eliminate any terminating agents.
Issue 3: Poor Control or Low Conversion in Controlled Radical Polymerization (e.g., ATRP, RAFT)
Symptoms:
-
Non-linear pseudo-first-order kinetics.
-
Molecular weight does not evolve linearly with conversion.
-
High and uncontrolled polydispersity.
-
Polymerization stalls at low conversions.
Root Causes:
-
Interaction with the Pyridine Nitrogen: The basic nitrogen on the pyridine ring can interact with components of the polymerization system. For instance, in nitroxide-mediated polymerization (NMP), the pyridine group can interact with the carboxylic acid group of initiators like BlocBuilder, limiting conversion.
-
Catalyst Deactivation (ATRP): The pyridine monomer or polymer can act as a ligand, potentially displacing the desired ligand from the copper catalyst and affecting its activity.
-
Inappropriate Initiator/Catalyst System (ATRP): The choice of halide in the initiator and catalyst is critical. Bromide-based systems can lead to side reactions (branching) with 4-VP, while chloride-based systems offer better control.[3]
-
Rate Retardation (RAFT): High concentrations of the RAFT agent relative to the monomer can slow down the polymerization rate.
Solutions:
-
Initiator Modification (NMP): Protect or modify initiator functional groups that can interact with the monomer. For example, converting a carboxylic acid-containing initiator to its succinimidyl ester form can improve polymerization control.
-
Catalyst System Optimization (ATRP):
-
Use a chloride-based initiating/catalytic system for 4-VP polymerization to avoid side reactions.[3]
-
Employ a more active catalyst, such as a copper complex with tris(2-pyridylmethyl)amine (TPMA) as the ligand.[3]
-
Add a certain amount of the deactivating Cu(II) complex at the beginning of the polymerization to improve control, especially in protic solvents.[3]
-
-
RAFT Agent and Initiator Concentration: Optimize the ratio of the RAFT agent to the initiator to balance control and polymerization rate.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of in the anionic polymerization of vinylpyridines?
A1: The primary side reaction in the anionic polymerization of vinylpyridines is the nucleophilic attack of the propagating carbanion on the pyridine ring of another monomer or polymer chain. This can lead to branching and cross-linking, resulting in a broad molecular weight distribution and gel formation. This reaction is more prevalent in 4-vinylpyridine due to the electronic structure of the ring.[1] Other potential side reactions include those involving impurities that can terminate the living chains.
Q2: How can I prevent the spontaneous polymerization of vinylpyridine monomers?
A2: To prevent spontaneous polymerization, vinylpyridine monomers should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere. For storage longer than a week and during distillation, the addition of a polymerization inhibitor such as 4-tert-butylcatechol is recommended.[1][2]
Q3: Why is my poly(4-vinylpyridine) precipitating during anionic polymerization in THF at -78 °C?
A3: Poly(4-vinylpyridine) can have limited solubility in THF at the low temperatures required for controlled anionic polymerization, especially at higher molecular weights (>5 kDa).[1] To circumvent this, you can use highly diluted polymerization conditions or add a co-solvent like DMF to improve solubility.[1]
Q4: What is the "gel effect" and how does it affect vinylpyridine polymerization?
A4: The gel effect, or Trommsdorff–Norrish effect, occurs at high monomer conversions in radical polymerization. The increasing viscosity of the medium slows down the diffusion-controlled termination reaction between polymer radicals. This leads to a rapid increase in the overall polymerization rate and can result in a broader molecular weight distribution. This effect can be observed in the radical polymerization of vinylpyridines.
Q5: Can I synthesize block copolymers with vinylpyridines?
A5: Yes, block copolymers containing poly(vinylpyridine) blocks can be synthesized using living/controlled polymerization techniques. In anionic polymerization, sequential monomer addition is a common method. For example, styrene can be polymerized first, followed by the addition of 2-vinylpyridine. In controlled radical polymerization methods like RAFT, a poly(vinylpyridine) macro-chain transfer agent can be synthesized and subsequently chain-extended with another monomer.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the prevention of side reactions in vinylpyridine polymerization.
Table 1: Effect of Temperature on 2-Vinylpyridine Radical Polymerization Conversion
| Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) |
| 55 | 24 | 78 |
| 65 | 4 | 62 |
| 75 | 2 | 55 |
| Data adapted from a study on the solution polymerization of 2-VP with a 4%wt initiator-to-monomer ratio.[5] |
Table 2: Polydispersity Index (PDI) for Poly(4-vinylpyridine) via Different Controlled Radical Polymerization Methods
| Polymerization Method | Initiator/Catalyst System | PDI (Mw/Mn) |
| ATRP | CuCl/TPMA with 30% initial CuCl2 | < 1.2 |
| RAFT | AIBN initiator, Cumyl dithiobenzoate (CDB) as CTA | ~1.1 - 1.2 |
| NMP | BlocBuilder-derived initiator (succinimidyl ester form) | < 1.2 |
| Data compiled from various sources on controlled radical polymerization of 4-VP.[3] |
Experimental Protocols
Protocol 1: Living Anionic Polymerization of 2-Vinylpyridine
Objective: To synthesize poly(2-vinylpyridine) with a low polydispersity index.
Materials:
-
2-Vinylpyridine (2-VP), purified as described in Troubleshooting Guide 1.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated.
-
Degassed methanol.
-
High-vacuum all-glass reactor, flame-dried.
Procedure:
-
Reactor Setup: Assemble the reactor and flame-dry all glassware under high vacuum to remove moisture. Allow to cool to room temperature under an inert atmosphere (argon).
-
Solvent Addition: Distill the required amount of purified THF into the reactor.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Monomer Addition: Add the purified 2-VP monomer to the cooled THF via a gas-tight syringe.
-
Initiation: Rapidly add the calculated amount of sec-BuLi solution to the stirred monomer solution. A characteristic reddish-orange color should appear, indicating the formation of living poly(2-vinylpyridyl) anions.
-
Propagation: Allow the polymerization to proceed at -78 °C for 1-2 hours.
-
Termination: Quench the reaction by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as hexane.
-
Drying: Filter the precipitated polymer and dry under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of 4-Vinylpyridine
Objective: To synthesize well-defined poly(4-vinylpyridine) using RAFT polymerization.
Materials:
-
4-Vinylpyridine (4-VP), passed through a column of basic alumina to remove inhibitor.
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized.
-
Cumyl dithiobenzoate (CDB) as the RAFT agent.
-
Anhydrous N,N-dimethylformamide (DMF) or ethanol.
-
Schlenk flask with a magnetic stir bar.
Procedure:
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve the RAFT agent (CDB), AIBN, and 4-VP monomer in the chosen solvent (e.g., ethanol).[6] A typical molar ratio might be [4-VP]:[CDB]:[AIBN] = 100:1:0.2.
-
Degassing: Seal the flask and degas the solution by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.[4][6]
-
Monitoring: Take aliquots at different time points to monitor conversion (by ¹H NMR or gravimetry) and molecular weight evolution (by SEC/GPC).
-
Quenching: After the desired time or conversion is reached, quench the polymerization by cooling the flask in an ice-water bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a suitable non-solvent (e.g., diethyl ether or hexane).
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Visualizations
Caption: Troubleshooting workflow for vinylpyridine polymerization.
Caption: Mechanism of branching side reaction in anionic polymerization.
Caption: Decision tree for preventing side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing ATRP of 2-Isopropenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Atom Transfer Radical Polymerization (ATRP) of 2-isopropenylpyridine (2iPP). Due to the unique reactivity of the isopropenyl group and the coordinating nature of the pyridine ring, careful selection of initiators and catalysts is crucial for a successful and controlled polymerization. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the ATRP of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low monomer conversion. | 1. Oxygen Inhibition: Presence of oxygen terminates radical species. | 1. Ensure all reagents and the reaction vessel are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (Argon or Nitrogen).[1][2] |
| 2. Impure Monomer/Reagents: Inhibitors in the monomer or impurities in the solvent or other reagents can quench the polymerization. | 2. Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors. Use freshly purified and deoxygenated solvents. | |
| 3. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II) before the reaction started. | 3. Handle the Cu(I) salt under an inert atmosphere. The initial reaction mixture should be colorless or light green, not blue/dark green which indicates the presence of Cu(II). | |
| 4. Poor Initiator Efficiency: The initiator may be too slow to generate radicals under the reaction conditions. | 4. Select an initiator known to be efficient for vinylpyridine polymerization, such as ethyl α-bromoisobutyrate (EBiB). Consider a more active initiator if the problem persists.[3] | |
| Polymerization is too fast and uncontrolled (broad polydispersity). | 1. Excessive Catalyst Activity: The catalyst system may be too active for 2iPP, leading to a high concentration of radicals and increased termination reactions. | 1. Reduce the reaction temperature. Decrease the amount of the Cu(I) catalyst. Add a small amount of Cu(II) complex at the beginning of the reaction to establish the equilibrium faster.[4] |
| 2. Inappropriate Ligand: The ligand may not be providing sufficient control over the copper's redox potential. | 2. Use a ligand that forms a stable but not overly active complex. For pyridine-containing monomers, ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are often good starting points.[5] | |
| Bimodal or multimodal molecular weight distribution. | 1. Slow Initiation: If the initiation is slower than propagation, new chains are formed throughout the polymerization, leading to a broader distribution of chain lengths. | 1. Choose an initiator that is at least as reactive as the propagating species. Ensure the initiator is fully dissolved and homogeneously distributed at the start of the reaction.[3] |
| 2. Chain Transfer or Termination Reactions: Side reactions can lead to the formation of dead polymer chains. The pyridine nitrogen can potentially react with the growing polymer chain end. | 2. Lower the reaction temperature to minimize side reactions. Consider using a chloride-based initiator and catalyst system (e.g., CuCl) which can sometimes offer better control for vinylpyridines. | |
| 3. Cross-linking: If impurities with more than one polymerizable group are present, or if side reactions lead to branching and cross-linking. | 3. Ensure high purity of the monomer. Analyze the polymer structure for evidence of branching. | |
| Polymerization stops at low conversion. | 1. Catalyst Deactivation: The catalyst may be deactivated over time due to side reactions or impurities. The pyridine monomer itself can sometimes complex too strongly with the copper, deactivating it. | 1. Use a ligand that forms a more robust catalyst complex. Consider techniques like Activators ReGenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP which can regenerate the active catalyst.[6] |
| 2. Loss of Chain-End Functionality: The halogen end-group of the polymer chain may be lost through side reactions, preventing further propagation. | 2. Lower the reaction temperature. Ensure a sufficiently high concentration of the deactivator (Cu(II) complex) is present to promote reversible deactivation over termination. |
Frequently Asked Questions (FAQs)
Q1: Which initiator is best for the ATRP of this compound?
A1: While specific optimization for 2iPP is recommended, a good starting point is an alkyl halide initiator with a tertiary alkyl group, which generates a stabilized radical upon activation. Ethyl α-bromoisobutyrate (EBiB) is a commonly used and effective initiator for many vinyl monomers, including those with pyridine functionalities. The choice between a bromide or chloride-based initiator can also impact control; for some vinylpyridines, chloride-based systems have shown better results in minimizing side reactions.[3]
Q2: What is the optimal catalyst system for 2iPP ATRP?
A2: The most common catalysts for ATRP are copper(I) halides (CuBr or CuCl) complexed with nitrogen-based ligands. For pyridine-containing monomers, it is crucial to use a ligand that forms a sufficiently stable copper complex to avoid displacement by the monomer or polymer. Tris(2-pyridylmethyl)amine (TPMA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are effective ligands. The choice of ligand affects the catalyst activity, so the reaction conditions may need to be adjusted accordingly.[5][7]
Q3: How does the pyridine group in 2iPP affect the polymerization?
A3: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate with the copper catalyst. This can have several effects:
-
Catalyst Deactivation: Strong coordination can lead to the formation of catalytically inactive complexes, slowing down or stopping the polymerization.
-
Change in Catalyst Activity: The coordination can alter the redox potential of the copper center, affecting the ATRP equilibrium and the rate of polymerization.
-
Side Reactions: The nucleophilic pyridine nitrogen could potentially react with the alkyl halide chain end, leading to branching or cross-linking, although this is less common than with more nucleophilic pyridines.
To mitigate these effects, using a strongly coordinating ligand for the copper catalyst is recommended to prevent displacement by the monomer.
Q4: What solvent should I use for the ATRP of 2iPP?
A4: The choice of solvent depends on the solubility of the monomer, the resulting polymer, and the catalyst complex. Common solvents for ATRP include toluene, anisole, N,N-dimethylformamide (DMF), and isopropanol. For pyridine-containing monomers, polar solvents can sometimes be beneficial. It is crucial that the chosen solvent is thoroughly dried and deoxygenated before use. In some cases, using pyridine itself as a co-solvent can help to stabilize the Cu(I) state of the catalyst.[8]
Q5: How can I monitor the progress of my 2iPP ATRP?
A5: The progress of the polymerization can be monitored by taking small aliquots from the reaction mixture at different time points (under an inert atmosphere) and analyzing them. Monomer conversion can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The evolution of the molecular weight and polydispersity of the polymer can be tracked using gel permeation chromatography (GPC). A linear increase in molecular weight with conversion and low polydispersity values (typically below 1.5) are indicative of a controlled polymerization.[1]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the ATRP of vinylpyridine monomers. Note that these are starting points, and optimization for this compound is recommended.
Table 1: Recommended Starting Conditions for 2iPP ATRP
| Parameter | Recommended Range | Purpose |
| [Monomer]:[Initiator] | 50:1 to 500:1 | Determines the target degree of polymerization. |
| [Initiator]:[Cu(I)]:[Ligand] | 1:1:1 to 1:1:2 | Controls the polymerization rate and equilibrium. |
| Temperature | 60 - 110 °C | Affects the rate of polymerization and potential side reactions. |
| Solvent | Toluene, Anisole, DMF | To solubilize all components. |
| Reaction Time | 4 - 24 hours | To achieve the desired monomer conversion. |
Table 2: Comparison of Common Initiators for Vinylpyridine ATRP
| Initiator | Structure | Typical Monomers | Advantages | Disadvantages |
| Ethyl α-bromoisobutyrate (EBiB) | (CH₃)₂C(Br)COOC₂H₅ | Styrenes, (Meth)acrylates, Vinylpyridines | Commercially available, high initiation efficiency. | Can be sensitive to moisture. |
| Methyl α-bromophenylacetate | C₆H₅CH(Br)COOCH₃ | Styrenes, Vinylpyridines | Good for styrenic and related monomers. | May be less efficient for acrylates. |
| 1-Phenylethyl bromide (1-PEBr) | C₆H₅CH(Br)CH₃ | Styrenes, Vinylpyridines | Structurally similar to styrenic monomers, good initiation. | Can undergo elimination side reactions at high temperatures. |
Table 3: Comparison of Common Catalyst Systems for Vinylpyridine ATRP
| Catalyst System | Ligand Structure | Advantages | Disadvantages |
| CuBr/PMDETA | N,N,N',N'',N''-pentamethyldiethylenetriamine | Forms a soluble and active catalyst complex. Good for a variety of monomers. | Can be too active for some monomers, leading to poor control. |
| CuBr/TPMA | Tris(2-pyridylmethyl)amine | Forms a highly active and robust catalyst. Can be used at low concentrations. | High activity may require careful temperature control. |
| CuCl/Bipyridine | 2,2'-Bipyridine | Classic ATRP catalyst. Can provide good control. | Often forms insoluble complexes, leading to heterogeneous reactions. |
Experimental Protocols
General Protocol for ATRP of this compound
This protocol is a starting point and should be optimized for specific experimental goals.
Materials:
-
This compound (2iPP), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous, deoxygenated solvent (e.g., anisole)
-
Schlenk flask and vacuum/inert gas line
-
Magnetic stirrer and oil bath
Procedure:
-
Monomer Purification: Pass 2iPP through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and cycle between vacuum and argon three times to remove oxygen.
-
Addition of Reagents: Under an argon atmosphere, add the anhydrous, deoxygenated solvent (e.g., 5 mL) and the deoxygenated PMDETA (e.g., 0.1 mmol) to the Schlenk flask. Stir until the copper salt dissolves to form a clear, lightly colored solution.
-
Add the purified 2iPP (e.g., 10 mmol) to the flask via a degassed syringe.
-
Finally, add the initiator, EBiB (e.g., 0.1 mmol), to the reaction mixture to start the polymerization.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring: At timed intervals, take samples using a degassed syringe for conversion and molecular weight analysis.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of a non-solvent (e.g., cold hexane). Decant the solvent and dry the polymer under vacuum.
Visualizations
ATRP Mechanism for this compound
Caption: The reversible activation-deactivation equilibrium in the ATRP of this compound.
Experimental Workflow for 2iPP ATRP
Caption: A typical experimental workflow for the ATRP of this compound.
Troubleshooting Logic for 2iPP ATRP
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. Activators generated by electron transfer for atom transfer radical polymerization: recent advances in catalyst and polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 8. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Purification of Poly(2-isopropenylpyridine)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of poly(2-isopropenylpyridine).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying poly(this compound)?
A1: The most common and effective method for purifying poly(this compound) is precipitation . This technique involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate out of the solution, leaving impurities such as unreacted monomer and low molecular weight oligomers behind in the supernatant.[1][2] Variations of this method include fractional precipitation, where the non-solvent is added gradually to separate polymer fractions of different molecular weights.[3]
Q2: How do I select an appropriate solvent and non-solvent system for precipitation?
A2: The key to successful precipitation is choosing a solvent that readily dissolves the polymer and a non-solvent in which the polymer is insoluble but the impurities are soluble. The solvent and non-solvent must be miscible with each other. For polymers similar to poly(this compound), such as poly(2-vinylpyridine), common solvents include tetrahydrofuran (THF), pyridine, and 2-propanol.[2] A common non-solvent used for precipitation of poly(2-vinylpyridine) is n-hexane.[2] Dichloromethane and methanol are another example of a good solvent/non-solvent pair for some polymers.[4]
Q3: How can I effectively remove unreacted this compound monomer and low molecular weight oligomers?
A3: Repeated precipitation is a highly effective method for removing residual monomer and oligomers. A study on a similar polymer, a copolymer of 2-vinylpyridine and styrene, demonstrated that three to five extraction cycles with acetone were sufficient to reduce the oligomer content to below 50 ppm and the monomer content to less than 200 ppb.[1] Therefore, performing multiple dissolution and precipitation steps should significantly improve the purity of your poly(this compound).
Q4: What characterization techniques are suitable for assessing the purity and properties of the final polymer?
A4: To confirm the purity and characterize your poly(this compound), a combination of techniques is recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the chemical structure of the polymer and the absence of monomer. The FTIR spectra of poly(2-vinylpyridine) show characteristic peaks for C-H stretching and the stretching vibrations of the pyridine ring.[5]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the purified polymer. A narrow PDI is often an indicator of a successful purification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and to quantify the amount of residual monomer or other impurities.
-
Viscometry: To determine the intrinsic viscosity of the polymer, which is related to its molecular weight.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymer precipitates as a sticky, unmanageable mass. | 1. The concentration of the polymer solution is too high.2. The non-solvent is being added too quickly.3. The temperature of the solution is too high. | 1. Work with more dilute polymer solutions (e.g., 1-5 wt%).2. Add the non-solvent dropwise while vigorously stirring the polymer solution.3. Cool the polymer solution before and during the addition of the non-solvent. |
| Low yield of purified polymer. | 1. Some of the desired polymer is soluble in the non-solvent mixture.2. The polymer is not fully precipitating.3. Physical loss of polymer during washing and filtration steps. | 1. Try a different non-solvent in which the polymer has lower solubility.2. Use a larger volume of non-solvent to ensure complete precipitation.3. Ensure the mixture is sufficiently cooled to minimize solubility.4. Use fine filter paper or centrifugation to collect the precipitated polymer. |
| Purified polymer still contains significant impurities (monomer, oligomers). | 1. The impurities are not sufficiently soluble in the solvent/non-solvent mixture.2. An insufficient number of purification cycles were performed. | 1. Choose a non-solvent in which the impurities have high solubility.2. Increase the number of precipitation cycles (e.g., 3-5 cycles).[1]3. Wash the precipitated polymer thoroughly with the non-solvent before drying. |
| The polymer does not dissolve in the chosen solvent. | 1. The polymer may have cross-linked during polymerization.2. The chosen solvent is not appropriate for the specific molecular weight of your polymer. | 1. If cross-linking is suspected, try swelling the polymer in various solvents to find a suitable one.2. Test the solubility of small amounts of the polymer in a range of solvents (e.g., THF, chloroform, DMF, DMSO). |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
This protocol is a general guideline and may require optimization for your specific polymer.
Materials:
-
Crude poly(this compound)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Non-solvent (e.g., n-Hexane)
-
Beakers, magnetic stirrer, and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask) or centrifuge
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(this compound) in a suitable solvent (e.g., THF) to a concentration of approximately 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Precipitation: Place the polymer solution in a larger beaker and begin stirring vigorously. Slowly add a non-solvent (e.g., n-hexane) dropwise from a dropping funnel. Continue adding the non-solvent until the polymer precipitates out of the solution. A general starting point is to add 5-10 volumes of non-solvent for every volume of polymer solution.
-
Isolation: Collect the precipitated polymer by filtration using a Büchner funnel or by centrifugation.
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining impurities.
-
Repetition (Optional but Recommended): For higher purity, redissolve the polymer in the solvent and repeat the precipitation process (steps 2-4) two to four more times.[1]
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Data Presentation
Table 1: Suggested Solvent/Non-Solvent Systems for Poly(this compound) Purification
| Solvent | Non-Solvent | Comments |
| Tetrahydrofuran (THF) | n-Hexane | A commonly used system for poly(vinylpyridines).[2] |
| Dichloromethane (DCM) | Methanol | A good general-purpose system for many polymers.[4] |
| Pyridine | n-Hexane | Pyridine is a good solvent for poly(vinylpyridines).[2] |
| 2-Propanol | n-Hexane | 2-Propanol can also act as a solvent for poly(vinylpyridines).[2] |
Table 2: Example Experimental Log for Purification Optimization
| Experiment ID | Solvent | Non-Solvent | Polymer Conc. (w/v) | Yield (%) | PDI (from GPC) | Residual Monomer (%) |
| P2IPVP-01 | THF | n-Hexane | 10% | |||
| P2IPVP-02 | THF | n-Hexane | 5% | |||
| P2IPVP-03 | DCM | Methanol | 5% | |||
| ... |
Visualizations
Caption: General workflow for the purification of poly(this compound) by precipitation.
Caption: Decision tree for troubleshooting common issues in polymer purification.
References
preventing premature termination in living polymerization of 2-isopropenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the living anionic polymerization of 2-isopropenylpyridine. The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Troubleshooting Guide
This guide addresses specific problems that can lead to premature termination and loss of living characteristics during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate color change of the initiator upon monomer addition, followed by rapid fading. | Presence of terminating impurities in the monomer or solvent. | Purify the monomer by distillation from calcium hydride, followed by vacuum distillation from a sodium mirror or a living polystyryl lithium solution. Ensure the solvent (e.g., THF) is rigorously dried and purified.[1] |
| The polymerization starts, but the color of the living anions fades before all monomer is consumed. | Impurities in the system are terminating the growing polymer chains. This can be caused by moisture or air leaks in the reactor setup. | Ensure the reactor is thoroughly flame-dried under vacuum to remove adsorbed moisture.[1] Check for leaks in the high-vacuum or Schlenk line setup. |
| The final polymer has a broad molecular weight distribution (high PDI). | Slow initiation, side reactions, or temperature fluctuations. | Use a more efficient initiator or a "seeding" technique to ensure rapid initiation. Maintain a constant, low temperature (typically -78 °C) throughout the polymerization to minimize side reactions.[2] |
| The obtained molecular weight is significantly different from the theoretical calculation. | Inaccurate initiator concentration or partial initiator activity. Presence of impurities that consume a portion of the initiator. | Titrate the initiator solution immediately before use to determine its exact concentration.[1] Ensure all reagents and glassware are scrupulously purified and dried. |
| Formation of a gel or insoluble polymer. | Side reaction where the living anionic chain end attacks the pyridine ring of another polymer chain. | This is more likely at higher temperatures. Maintain a low polymerization temperature. The addition of salts like LiCl can sometimes help to decrease the reactivity of the active chain ends.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for preventing premature termination in the living anionic polymerization of this compound?
A1: The most critical factor is the rigorous exclusion of all protic impurities, oxygen, and carbon dioxide from the polymerization system. This necessitates the use of high-vacuum techniques, thorough purification of the monomer and solvent, and the use of a well-sealed, flame-dried glass reactor.[1][3][4]
Q2: How can I effectively purify this compound monomer before polymerization?
A2: A recommended procedure involves a two-step distillation. First, distill the monomer under reduced pressure from calcium hydride to remove bulk water. For the final purification, the monomer should be vacuum distilled from a sodium mirror or a small amount of a living polystyryl lithium solution to remove trace impurities. The purified monomer should be stored under an inert atmosphere in a sealed ampoule.[1]
Q3: What is the recommended solvent and how should it be purified?
A3: Tetrahydrofuran (THF) is a commonly used polar aprotic solvent for this polymerization. To purify THF, it should first be pre-dried over calcium hydride. Subsequently, it should be refluxed over a sodium-potassium alloy, optionally with benzophenone as an indicator (a persistent blue or purple color indicates anhydrous conditions). The purified THF should be distilled directly into the reaction vessel under high vacuum or a positive pressure of inert gas immediately before use.[1]
Q4: Which initiator is best suited for the living polymerization of this compound?
A4: Alkyllithium initiators such as sec-butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) are commonly used. sec-BuLi is often preferred as it can provide faster and more efficient initiation compared to n-BuLi in non-polar solvents, which is crucial for achieving a narrow molecular weight distribution. The choice of initiator should be guided by the desired polymer architecture and the specific reaction conditions.
Q5: At what temperature should the polymerization be conducted?
A5: The polymerization is typically carried out at low temperatures, with -78 °C (a dry ice/acetone bath) being the most common.[1][5] Lower temperatures help to suppress side reactions, such as the attack of the living carbanion on the pyridine ring, which can lead to chain termination and broadening of the molecular weight distribution.[2]
Quantitative Data Summary
The following tables provide an overview of expected outcomes for the living anionic polymerization of 2-vinylpyridine, a structurally similar monomer, which can serve as a guide for experiments with this compound.
Table 1: Effect of Initiator and Target Molecular Weight on Polymer Characteristics for Poly(2-vinylpyridine) in a Continuous Flow System
| Initiator | Target Mn ( g/mol ) | Predicted Mn ( g/mol ) (SEC) | Predicted PDI |
| sec-BuLi | 10,000 | 9,500 - 11,000 | < 1.10 |
| sec-BuLi | 50,000 | 47,000 - 54,000 | < 1.15 |
| sec-BuLi | 96,000 | 90,000 - 102,000 | < 1.05 |
Data adapted from analogous polymerizations of 2-vinylpyridine.[6][7]
Experimental Protocols
Purification of this compound Monomer
-
Initial Drying: Place the commercially available this compound in a round-bottom flask with a magnetic stir bar. Add finely ground calcium hydride (CaH₂) until a layer is formed at the bottom. Stir the mixture under an inert atmosphere (e.g., argon) for 24-48 hours.
-
First Distillation: Assemble a distillation apparatus that has been flame-dried under vacuum. Distill the monomer from the CaH₂ under reduced pressure. Collect the fraction that boils at the expected temperature.
-
Final Purification: The distilled monomer is then transferred under vacuum to a flask containing a sodium mirror or a small amount of a living polystyryl lithium solution. The monomer is stirred until any color from the living polymer disappears, indicating the consumption of impurities.
-
Final Distillation and Storage: The monomer is then vacuum distilled from this purification agent into a pre-calibrated ampoule, which is then flame-sealed under vacuum for storage.
Living Anionic Polymerization of this compound
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer and connected to a high-vacuum line is assembled. The entire apparatus is meticulously flame-dried under high vacuum to eliminate any adsorbed moisture.
-
Solvent Addition: The purified THF is distilled directly from the purification setup (sodium/potassium alloy with benzophenone) into the cooled reactor under vacuum.
-
Cooling and Monomer Addition: The reactor is cooled to -78 °C using a dry ice/acetone bath. The ampoule containing the purified this compound is attached to the reactor, and the break-seal is broken to allow the monomer to be distilled into the reactor.
-
Initiation: The initiator, for example, sec-BuLi in cyclohexane, is added via a gas-tight syringe or cannula until a persistent color (indicative of the living anions) is observed. The amount of initiator added determines the target molecular weight of the polymer.
-
Propagation: The polymerization is allowed to proceed with vigorous stirring at -78 °C. The reaction progress can be monitored by the persistence of the color of the living anionic species.
-
Termination: Once the desired polymerization time has elapsed or the monomer is consumed, the polymerization is terminated by adding a degassed quenching agent, such as methanol. The characteristic color of the living anions should disappear upon termination.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then isolated by precipitation into a large volume of a non-solvent, such as hexane or petroleum ether. The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Visualizations
Caption: Workflow for living anionic polymerization of this compound.
Caption: Troubleshooting decision tree for premature termination.
References
effect of temperature on the stereochemistry of poly(2-isopropenylpyridine)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effect of temperature on the stereochemistry of poly(2-isopropenylpyridine).
Frequently Asked Questions (FAQs)
Q1: How does polymerization temperature generally affect the stereochemistry of poly(this compound)?
While comprehensive studies over a wide range of temperatures are not extensively documented, the anionic polymerization of this compound (2-IP) at low temperatures, such as -78 °C, is known to produce a polymer with a high degree of syndiotactic-like stereochemistry.[1] In anionic polymerization of vinyl monomers, stereocontrol typically decreases as the temperature increases. This is because the increased thermal energy can overcome the energetic barriers that favor a specific stereochemical approach of the monomer to the growing polymer chain, leading to a more random or atactic polymer structure.
Q2: What is the primary mechanism controlling the stereochemistry in the anionic polymerization of this compound?
Studies on the anionic oligomerization of 2-IP indicate that the high syndiotactic preference is primarily due to steric effects.[1] The bulky isopropenyl group (a methyl and a pyridine group on the same carbon) creates significant nonbonded interactions at the growing carbanionic chain end. These steric repulsions favor a conformation where the incoming monomer adds in a way that alternates the stereochemistry (a racemic or 'r' addition), leading to a syndiotactic-like structure. This is in contrast to some other vinylpyridine monomers where intramolecular chelation of the counter-ion by the pyridine nitrogen plays a more dominant role.[1]
Q3: Which analytical techniques are used to determine the stereochemistry of poly(this compound)?
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the tacticity of poly(this compound).[1]
-
¹³C NMR: This is a powerful method for quantifying stereochemistry. The chemical shifts of the carbons in the polymer backbone and the pyridine ring are sensitive to the local stereochemical environment. Different signals can be resolved and assigned to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads, or even higher-order pentads.[2]
-
¹H NMR: While ¹H NMR can be used, the signals from the polymer backbone often overlap, making precise quantification of triads difficult in non-deuterated polymers.[2] However, it is still essential for confirming the overall polymer structure.[3][4][5]
Q4: How does the choice of solvent and counter-ion impact the stereochemistry?
The solvent and counter-ion are critical. Anionic polymerization of this compound is typically performed in a polar aprotic solvent like tetrahydrofuran (THF) at -78 °C.[1]
-
Solvent: THF is effective at solvating the cation (e.g., Li⁺), leading to a more separated ion pair at the growing chain end. This allows the stereochemistry to be dominated by the inherent steric factors of the monomer and polymer chain.
-
Counter-ion: Smaller counter-ions like Li⁺ are often used. In the case of 2-IP, the steric hindrance of the isopropenyl group prevents the close association that might lead to isotactic placement, which can be observed with other vinylpyridine monomers.[1]
Troubleshooting Guide
Issue 1: The obtained polymer has low syndiotacticity, even when polymerized at -78 °C.
-
Possible Cause 1: Impurities.
-
Explanation: Anionic polymerization is highly sensitive to impurities like water, oxygen, and other protic compounds. These impurities can terminate growing chains prematurely or interfere with the initiator, leading to a loss of control over the polymerization and its stereochemistry.
-
Solution: Ensure rigorous purification of the monomer, solvent, and initiator. All glassware must be meticulously cleaned and flame-dried under high vacuum. The entire procedure should be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Explanation: Maintaining a consistent low temperature is crucial for stereocontrol. If the temperature of the reaction mixture rises, even locally, the stereoselectivity may decrease, resulting in a more atactic polymer.
-
Solution: Use a well-insulated dry ice/acetone bath or a cryostat to maintain a stable -78 °C. Ensure efficient stirring to dissipate the heat of polymerization and maintain a uniform temperature throughout the reaction vessel.
-
-
Possible Cause 3: Initiator Choice/Purity.
-
Explanation: The structure and purity of the organometallic initiator (e.g., n-butyllithium) can affect the initiation efficiency and the structure of the active center.
-
Solution: Use a well-characterized initiator. It is often recommended to titrate the initiator solution just prior to use to determine its exact concentration.
-
Issue 2: Poor resolution in the NMR spectrum makes tacticity assignment difficult.
-
Possible Cause 1: Low Magnetic Field Strength.
-
Explanation: Higher magnetic field strengths provide better spectral dispersion, which is often necessary to resolve the subtle differences in chemical shifts for mm, mr, and rr sequences.
-
Solution: If available, use a higher field NMR spectrometer (e.g., 400 MHz or above).
-
-
Possible Cause 2: Sample Preparation.
-
Explanation: Polymer concentration, choice of NMR solvent, and temperature can all affect spectral resolution.
-
Solution: Optimize the sample concentration to avoid viscosity-related peak broadening. Use a suitable deuterated solvent (e.g., methanol-d₄, CDCl₃, or D₂SO₄) where the polymer is fully soluble.[2] Acquiring the spectrum at an elevated temperature can sometimes improve resolution by increasing polymer chain mobility. For ¹³C NMR, using a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the necessary relaxation delays and improve signal-to-noise in a shorter time.[6][7][8]
-
-
Possible Cause 3: Low Signal-to-Noise Ratio.
-
Explanation: ¹³C NMR is an inherently insensitive technique. Insufficient signal can obscure the small peaks corresponding to certain tactic sequences.
-
Solution: Increase the number of scans acquired. Ensure proper NMR probe tuning and matching. Use of a cryoprobe, if available, can significantly enhance sensitivity.[6]
-
Data Presentation
The following table summarizes the stereoselectivity observed during the anionic oligomerization of this compound (2-IP) in THF at -78 °C. The data reflects the percentage of racemic-like (syndiotactic) addition to the growing polymer chain.
| Oligomer Chain Length (DP) | Monomer Addition Stereoselectivity (% Racemic-like) |
| Dimer | ~90% |
| Trimer | ~85% |
| Tetramer | ~80% |
| Data sourced from Hashimoto and Hogen-Esch (1983).[1] |
Experimental Protocols
Protocol: Anionic Polymerization of this compound
This protocol describes a typical lab-scale synthesis of poly(this compound) with high syndiotactic content. All procedures must be performed using high-vacuum or Schlenk line techniques.
1. Materials and Reagents:
-
This compound (2-IP) monomer
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexane
-
Methanol, anhydrous
-
Calcium hydride (CaH₂)
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Sodium-benzophenone ketyl (as THF dryness indicator)
-
High-purity argon or nitrogen gas
2. Purification of Monomer and Solvent:
-
THF: Pre-dry THF by refluxing over CaH₂ for 24 hours under an inert atmosphere. For final purification, distill the THF from a sodium-benzophenone ketyl solution (indicated by a persistent deep blue/purple color) directly into the reaction flask under high vacuum.
-
2-IP Monomer: Stir the monomer over powdered CaH₂ for 24 hours to remove water. Vacuum distill the monomer from CaH₂. For highest purity, perform a final distillation from a small amount of a living oligomer solution immediately before use.
3. Polymerization Procedure:
-
Reactor Setup: Assemble a glass reactor that has been meticulously cleaned and flame-dried under high vacuum. Equip the reactor with a magnetic stir bar.
-
Solvent Addition: Distill the purified THF into the reactor under vacuum.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Monomer Addition: Add the purified 2-IP monomer to the cooled THF via a gas-tight syringe or cannula.
-
Initiation: Add the calculated amount of n-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight. A color change in the solution indicates the formation of the living carbanions.
-
Propagation: Allow the polymerization to proceed at -78 °C with continuous stirring. Reaction times can range from 1 to several hours, depending on the desired conversion and molecular weight.
-
Termination: Quench the living polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear, indicating the termination of the active chain ends.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a stirred non-solvent (e.g., hexane or petroleum ether).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
4. Characterization:
-
Stereochemistry: Dissolve the dried polymer in a suitable deuterated solvent and analyze using ¹³C NMR to determine the triad fractions (mm, mr, rr).
-
Molecular Weight: Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoregularity of poly(2-vinylpyridine) determined by /sup 1/H--NMR and /sup 13/C--NMR spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 3. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RAFT Polymerization of Functional Monomers
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of functional monomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.
Q1: My polymerization is extremely slow or fails to initiate. What are the common causes and solutions?
A1: Slow or no initiation is a frequent issue in RAFT polymerization and can often be attributed to several factors. A systematic check of the following is recommended:
-
Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations. Even trace amounts can consume the initial radicals, leading to a significant induction period or complete inhibition.
-
Inefficient Initiator: The chosen initiator may not be suitable for the reaction temperature. For a thermal initiator like AIBN, a temperature of 60-80 °C is typically required for an appropriate decomposition rate.[1]
-
Solution: Ensure your reaction temperature is appropriate for the initiator's half-life. If a lower temperature is required for your functional monomer's stability, select an initiator with a lower decomposition temperature.
-
-
Impure Reagents: Inhibitors present in the monomer, solvent, or even the RAFT agent can halt the polymerization.[1]
-
Inappropriate RAFT Agent (CTA): The selected Chain Transfer Agent (CTA) may not be suitable for the specific functional monomer, leading to poor reactivity.
Q2: I'm observing a high polydispersity index (PDI > 1.3). How can I achieve better control over the molecular weight distribution?
A2: A high PDI indicates poor control over the polymerization, resulting in a broad distribution of polymer chain lengths. Key factors to investigate include:
-
Suboptimal [CTA]/[Initiator] Ratio: An inappropriate ratio of RAFT agent to initiator can lead to a significant number of chains being initiated by the thermal initiator, resulting in a population of "dead" chains and a broad or bimodal molecular weight distribution.[6]
-
Solution: Increase the [CTA]/[Initiator] molar ratio. A common starting point is between 5:1 and 10:1.[6] However, an excessively high ratio can slow down the reaction.
-
-
High Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions or termination events.
-
Solution: Monitor the reaction kinetics and consider stopping the polymerization at a moderate conversion (e.g., 70-80%) to maintain low PDI.
-
-
Inappropriate RAFT Agent: The transfer constant of the RAFT agent may be too low for the monomer, leading to poor mediation of the polymerization.
-
Solution: Select a RAFT agent with a higher transfer constant for your specific monomer class.
-
-
High Polymerization Temperature: Very high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization.[1]
-
Solution: Consider lowering the reaction temperature. If this significantly slows the rate, a more active, lower-temperature initiator might be necessary.
-
Q3: How can I confirm and prevent the loss of the RAFT end-group (loss of fidelity)?
A3: High end-group fidelity is critical for applications like block copolymer synthesis and post-polymerization modification, as it indicates the retention of the "living" thiocarbonylthio group.[1][6]
-
Indicators of Lost Fidelity:
-
Visual: Fading of the characteristic color (often yellow or pink) of the RAFT agent in the purified polymer.[6]
-
GPC/SEC: Appearance of a high molecular weight shoulder (indicating chain coupling) or a broadening of the PDI.[6]
-
¹H NMR Spectroscopy: A decrease in the integration of proton signals characteristic of the RAFT end-group relative to the polymer backbone signals.[6]
-
UV-Vis Spectroscopy: Diminished or absent absorbance at the characteristic wavelength for the C=S bond of the thiocarbonylthio group.[1]
-
-
Common Causes and Solutions:
-
Thermal Degradation: The polymerization temperature may be too high, causing decomposition of the thiocarbonylthio end-group.
-
Solution: Lower the reaction temperature or choose a more thermally stable RAFT agent.[6]
-
-
Nucleophilic Attack: Certain functional monomers (e.g., primary or secondary amines) or impurities can nucleophilically attack and cleave the thiocarbonylthio group.
-
Solution: Protect the reactive functional group on the monomer before polymerization, or choose a RAFT agent less susceptible to nucleophilic attack (e.g., trithiocarbonates are often more stable than dithiobenzoates).
-
-
Hydrolysis/Aminolysis: In aqueous or protic media, particularly at non-neutral pH, the RAFT agent can be susceptible to hydrolysis or aminolysis.
-
Solution: Carefully control the pH of the reaction medium. For aqueous polymerizations, ensure the RAFT agent is stable under the chosen pH conditions.
-
-
Q4: I am working with a specific functional monomer (acidic, basic, or hydroxyl-functional) and facing issues. What should I consider?
A4: Functional monomers can introduce specific challenges due to side reactions or interactions with the RAFT machinery.
-
Acidic Monomers (e.g., Acrylic Acid):
-
Issue: Dithiobenzoate RAFT agents can be prone to decomposition in the presence of acid.[7] The pH of aqueous polymerizations can also significantly affect polymerization kinetics and control.
-
Solution: Use a more stable RAFT agent like a trithiocarbonate.[7] For aqueous polymerizations, carefully control the pH to ensure both monomer and RAFT agent stability.
-
-
Basic Monomers (e.g., DMAEMA):
-
Issue: Amine functionalities can act as nucleophiles and potentially degrade the RAFT agent, especially dithiobenzoates.
-
Solution: Consider using trithiocarbonates, which are generally more robust. Alternatively, protonating the amine by lowering the pH can prevent this side reaction, though this will affect monomer solubility and reactivity.
-
-
Hydroxy-functional Monomers (e.g., HPMA, HEMA):
-
Issue: The hydroxyl group is generally well-tolerated in RAFT. However, side reactions like esterification with acidic RAFT agents or solvents can occur, especially at elevated temperatures. Solvent choice is also critical as it can influence polymerization kinetics and control.
-
Solution: Ensure compatibility between all components. Using a non-acidic RAFT agent and an appropriate solvent (e.g., DMF, 1,4-dioxane, or alcohol/water mixtures for HPMA) is recommended.[7][8]
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data to guide your experimental design.
Table 1: General RAFT Polymerization Parameters
| Parameter | Typical Range | Remarks |
|---|---|---|
| [Monomer]:[CTA] Ratio | 15:1 to 300:1 | Determines the target degree of polymerization. |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | Crucial for achieving good control and high end-group fidelity.[6] |
| Polydispersity Index (PDI) | < 1.3 | Values approaching 1.1 indicate excellent control.[1] |
| Reaction Temperature | Room Temp. to 140°C | Dependent on initiator half-life and monomer/CTA stability.[7] |
Table 2: RAFT Agent Compatibility with Functional Monomer Classes
| RAFT Agent Type | More Activated Monomers (MAMs) (e.g., acrylates, methacrylates, styrene) | Less Activated Monomers (LAMs) (e.g., vinyl acetate, N-vinylpyrrolidone) | Functional Group Tolerance |
|---|---|---|---|
| Dithiobenzoates | Excellent Control | Poor Control | Sensitive to acids and strong nucleophiles. |
| Trithiocarbonates | Excellent Control | Moderate Control | Generally high stability; good for a wide range of functional groups. |
| Dithiocarbamates | Moderate Control | Good Control | Good for LAMs; some are "switchable" for block copolymer synthesis. |
| Xanthates (MADIX) | Poor to Moderate Control | Excellent Control | Particularly effective for vinyl esters and amides.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Monomer Purification via Basic Alumina Column
-
Objective: To remove phenolic inhibitors (e.g., MEHQ, BHT) from vinyl monomers.
-
Materials:
-
Monomer containing inhibitor
-
Activated basic alumina
-
Glass chromatography column
-
Anhydrous solvent (optional, for viscous monomers)
-
Collection flask
-
-
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Fill the column with activated basic alumina. The amount will depend on the quantity of monomer to be purified (a rule of thumb is a 5-10 cm bed height).
-
Gently tap the column to ensure even packing.
-
Carefully add the monomer to the top of the alumina bed. If the monomer is highly viscous, it can be diluted with a minimal amount of a dry, inert solvent.[3]
-
Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere and protected from light.
-
Protocol 2: GPC/SEC Analysis of Polymers
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.
-
Materials:
-
Dry polymer sample (5-10 mg)
-
HPLC-grade solvent (e.g., THF, DMF, Chloroform)
-
Syringe filter (0.2 - 0.45 µm, compatible with the solvent)
-
Autosampler vial
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer into a vial.[9]
-
Add the appropriate volume of HPLC-grade solvent to achieve a concentration of 2-10 mg/mL.[9]
-
Gently agitate the sample until the polymer is fully dissolved. This may take several hours. Avoid vigorous shaking or sonication which can cause polymer chain scission.[6]
-
Filter the polymer solution through a syringe filter into a clean autosampler vial to remove any particulate matter.[9]
-
-
Instrument Setup:
-
Set up the GPC/SEC system with the appropriate column set and mobile phase for your polymer.
-
Ensure the system is equilibrated and a stable baseline is achieved.
-
-
Calibration:
-
Run a series of narrow molecular weight standards (e.g., polystyrene, PMMA) to generate a calibration curve of log(MW) versus elution time.
-
-
Sample Analysis:
-
Inject the filtered polymer sample into the GPC system.
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate the polymer peak in the chromatogram.
-
Calculate Mn, Mw, and PDI (Mw/Mn) relative to the calibration standards.
-
-
Protocol 3: Quantification of RAFT End-Group Fidelity by ¹H NMR
-
Objective: To determine the percentage of polymer chains that retain the RAFT end-group.
-
Materials:
-
Purified, dry polymer sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
-
Procedure:
-
Accurately weigh the polymer sample and dissolve it in a known volume of deuterated solvent.
-
Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Identify a characteristic proton signal from the polymer backbone repeat unit and a distinct signal from the RAFT end-group (e.g., protons on the Z-group or R-group).
-
Integrate both the polymer backbone signal and the end-group signal.
-
Calculate the experimental degree of polymerization (DP) by comparing the integration of the end-group signal to the integration of the monomer repeat unit signal.
-
Determine the theoretical DP from the initial [Monomer]/[CTA] ratio and the monomer conversion (also determinable by NMR).
-
End-group fidelity (%) can be calculated as: (Experimental DP / Theoretical DP) * 100. A value close to 100% indicates high fidelity.
-
Visualizations
General RAFT Polymerization Workflow
Caption: A typical experimental workflow for conducting a RAFT polymerization reaction.
Troubleshooting Decision Tree for RAFT Polymerization
Caption: A decision tree to diagnose and solve common RAFT polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
- 5. How to select a RAFT agent? [specchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Solvent effects on surface-grafted and solution-born poly[ N -(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00177J [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Inhibitor Removal for 2-Isopropenylpyridine
This technical support guide is for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of inhibitors from 2-isopropenylpyridine monomer. The protocols and data are based on established methods for similar vinyl monomers and should be adapted to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound? Commercial vinyl monomers like this compound are typically stabilized with phenolic inhibitors to prevent premature polymerization during transport and storage. The most common inhibitors used are Hydroquinone (HQ) and the Monomethyl Ether of Hydroquinone (MEHQ).[1][2][3]
Q2: Why is it necessary to remove the inhibitor? The presence of an inhibitor can interfere with or completely prevent the desired polymerization or reaction of the monomer.[1][2] Removing the inhibitor is a critical step to ensure the monomer's reactivity for subsequent applications.[4]
Q3: What are the primary laboratory methods for removing inhibitors from this compound? The three most common lab-scale methods for removing phenolic inhibitors from vinyl monomers are:
-
Column Chromatography: Passing the monomer through a column packed with basic alumina.[1][2][5]
-
Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.[1][5][6]
-
Caustic Wash: Using an aqueous sodium hydroxide (NaOH) solution to convert the acidic inhibitor into a water-soluble salt that can be washed away.[2][3][6]
Q4: How can I confirm that the inhibitor has been successfully removed? A common qualitative indicator during column chromatography is the appearance of a yellowish or brownish band at the top of the alumina column, which is the captured inhibitor.[5][7] For quantitative analysis, techniques such as HPLC or UV-Vis spectroscopy would be required to confirm the absence of the inhibitor.
Q5: How should I store the purified, inhibitor-free this compound? Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization.[4][7] It is crucial to use the purified monomer immediately .[3][5] Do not attempt to store the uninhibited monomer for extended periods.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Action |
| Reaction Failure or Low Yield | The inhibitor is still present in the monomer, preventing the reaction.[4] | Ensure the inhibitor removal method was performed correctly and completely. Consider using a more rigorous method like vacuum distillation for higher purity. |
| Inconsistent Reaction Results | Incomplete or variable inhibitor removal between batches.[4] | Standardize your inhibitor removal protocol. Use fresh alumina for each chromatography run. Monitor distillation parameters carefully. |
| Monomer Becomes Viscous or Solidifies After Purification | Spontaneous polymerization of the uninhibited monomer.[4] | Use the purified monomer immediately. Handle it quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can initiate polymerization. |
| Difficulty Separating Layers After Caustic (NaOH) Wash | An emulsion has formed, or the monomer has some water solubility. | Avoid vigorous shaking; gently invert the separatory funnel instead. To break an emulsion, add a small amount of brine (saturated NaCl solution).[3] |
| Monomer Polymerizes in the Distillation Flask | The distillation temperature is too high, or local overheating is occurring. | Use vacuum distillation to lower the boiling point. Ensure the distillation flask is not heated to dryness. Gentle, uniform heating with a water or oil bath is recommended. |
| Column Chromatography is Very Slow | The alumina/silica is packed too tightly, or the eluent is too viscous.[8] | Repack the column without compressing the stationary phase excessively. If possible, apply positive pressure (flash chromatography). Ensure your solvent system is appropriate. |
Data Presentation: Comparison of Inhibitor Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Column Chromatography | Adsorption of the polar inhibitor onto a solid support (e.g., basic alumina).[3] | - High purity can be achieved.[3]- Simple setup.- Effective for MEHQ and HQ.[5] | - Slower than washing.- Requires solvents and adsorbent material.[3]- Generates solid waste. | Lab-scale purification where high purity is required and speed is not the primary concern. |
| Caustic Wash (NaOH) | Acid-base extraction converts the acidic phenolic inhibitor into a water-soluble salt.[3][6] | - Fast and inexpensive.- Effective for phenolic inhibitors.[3] | - Risk of emulsion formation.- Potential for monomer loss if it is water-soluble.- Generates aqueous waste.[3] | Quick, large-scale removal when the monomer has low water solubility and slight impurities are tolerable. |
| Vacuum Distillation | Separation based on the difference in boiling points between the monomer and the non-volatile inhibitor. | - Can achieve very high purity.- Removes inhibitors and other non-volatile impurities. | - Requires specialized glassware.- Risk of polymerization at elevated temperatures.- Not suitable for heat-sensitive monomers. | Achieving the highest possible monomer purity, especially for sensitive polymerization reactions. |
Experimental Protocols
Disclaimer: These are generalized protocols. You must consult the Safety Data Sheet (SDS) for this compound and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Method 1: Column Chromatography with Basic Alumina
This method is effective for removing polar inhibitors like MEHQ and HQ.
Methodology:
-
Preparation: Prepare a chromatography column packed with basic alumina (activated, Brockmann I). A general guideline is to use approximately 10-15 g of alumina for every 100 mL of monomer solution.[3]
-
Column Setup:
-
Secure the column vertically with a clamp.
-
Add a small plug of glass wool or cotton to the bottom.[9]
-
Add a thin layer of sand.[9]
-
Prepare a slurry of the basic alumina in a non-polar solvent (e.g., hexane) and pour it into the column.[9] Allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the alumina.
-
Add another thin layer of sand on top.
-
-
Loading: Carefully add the this compound monomer to the top of the column.
-
Elution: Allow the monomer to pass through the column via gravity. The inhibitor will be adsorbed by the alumina.[3]
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Post-Processing: The purified monomer is now ready for immediate use.
Method 2: Vacuum Distillation
This method is ideal for obtaining high-purity monomer.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Include a vacuum adapter, condenser, and receiving flask.
-
Charging the Flask: Add the this compound monomer to the distillation flask. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring if using a stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask using a water or oil bath.
-
Monitor the temperature and pressure closely. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
-
Completion: Stop the distillation before the flask boils to dryness to prevent the polymerization of the residue.
-
Storage/Use: Release the vacuum carefully and use the freshly distilled monomer immediately.
Visualizations
Caption: Experimental workflow for inhibitor removal using column chromatography.
Caption: Experimental workflow for inhibitor removal using vacuum distillation.
Caption: Logical troubleshooting guide for reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Purification [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Molecular Weight Control in 2-Isopropenylpyridine Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the molecular weight of poly(2-isopropenylpyridine).
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for controlling the molecular weight of poly(this compound)?
A1: The most effective methods are "living" or controlled polymerization techniques. These include living anionic polymerization and controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] These techniques minimize termination and chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][3]
Q2: How is the molecular weight predicted and controlled in these systems?
A2: In living/controlled polymerizations, the number-average molecular weight (Mn) is predetermined by the initial molar ratio of monomer to initiator ([M]₀/[I]₀), multiplied by the monomer molecular weight and the fractional monomer conversion (X).[3][4] The general formula is: Mn = ([M]₀ / [I]₀) * (Monomer MW) * X Therefore, by carefully controlling the stoichiometry of the reactants, a target molecular weight can be achieved.[3]
Q3: What is a typical polydispersity index (PDI) for controlled polymerization of this compound?
A3: For a well-controlled polymerization, the PDI (Mw/Mn) should be low, typically below 1.3.[5] Anionic polymerization can yield PDIs less than 1.2.[6] Values close to 1.1 indicate a very high degree of control over the polymerization process. In contrast, conventional free radical polymerization results in broad PDIs, often greater than 1.5.[4]
Q4: Why is monomer purity crucial for molecular weight control?
A4: Monomer purity is critical, especially for living anionic polymerization, which is highly sensitive to protic impurities like water or alcohols.[7][8] These impurities can terminate the living polymer chains prematurely, leading to a loss of control over molecular weight and a broadening of the PDI.[2] For CRP techniques like ATRP and RAFT, while more tolerant than anionic methods, impurities can still interfere with the catalyst complex or chain transfer agent, affecting reaction kinetics and control.[9]
Q5: How should this compound monomer be stored?
A5: this compound should be stored in a cool, dry place, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and spontaneous polymerization. For long-term storage, especially for high-purity monomer intended for anionic polymerization, it is often stored in ampules with break-seals at low temperatures (e.g., -30 °C).[10]
Troubleshooting Guides
This section addresses specific issues encountered during the polymerization of this compound in a question-and-answer format.
Issue 1: Higher than expected molecular weight and broad PDI.
-
Q: My final polymer has a much higher molecular weight than predicted by my [M]₀/[I]₀ ratio and the PDI is high (>1.5). What could be the cause?
-
A: This is often due to inefficient initiation, where only a fraction of your initiator starts a polymer chain. This effectively increases the actual monomer-to-initiator ratio. Potential causes include:
-
Initiator Degradation: The initiator may have degraded due to improper storage or handling.
-
Impurities: Impurities in the monomer, solvent, or from the reaction vessel can react with and consume the initiator. This is especially problematic in living anionic polymerization.[2]
-
Slow Initiation: In living polymerizations, if the rate of initiation is significantly slower than the rate of propagation, chains that start later will be shorter, leading to a broad PDI.[3] In ATRP, this can be due to an inappropriate catalyst/ligand complex.[11]
-
-
Issue 2: Polymerization is very slow or does not occur.
-
Q: I've set up my reaction, but the monomer conversion is very low even after an extended time. Why is this happening?
-
A: Lack of polymerization can stem from several factors:
-
Inhibitor Presence: The monomer may still contain an inhibitor, which must be removed prior to polymerization.[12] Passing the monomer through a column of basic alumina is a common purification method.[12]
-
Catalyst Inactivation (ATRP): In ATRP, the Cu(I) active species can be oxidized to the deactivating Cu(II) state by oxygen. Thoroughly deoxygenating the reaction mixture using techniques like freeze-pump-thaw cycles is critical.[13]
-
Inactive Initiator/Catalyst: The initiator or catalyst may be inactive due to degradation.
-
Low Temperature: The reaction temperature might be too low for the chosen initiator system. For example, nitroxide-mediated polymerization (NMP) often requires high temperatures (125-145 °C).[14]
-
-
Issue 3: Bimodal or multimodal molecular weight distribution in GPC results.
-
Q: My GPC trace shows multiple peaks, indicating a multimodal distribution. What does this signify?
-
A: A multimodal distribution points to the presence of multiple distinct polymer populations. This can be caused by:
-
Impurities Introduced Mid-Reaction: The introduction of air or other impurities during the reaction can terminate a portion of the growing chains, while others continue to propagate, creating a population of "dead" polymer alongside the living chains.
-
Chain Transfer Reactions: Significant chain transfer to monomer, solvent, or other species can terminate a growing chain and start a new one, leading to a broader or multimodal distribution.[15]
-
Complex Catalyst Equilibria (ATRP/RAFT): In CRP, slow exchange between active and dormant species can sometimes lead to different chain populations.
-
-
Issue 4: Difficulty removing the catalyst (ATRP) or RAFT agent.
-
Q: How can I effectively purify my polymer to remove the colored copper catalyst or RAFT agent?
-
A:
-
For ATRP: The copper catalyst can be removed by passing a solution of the polymer (e.g., in THF) through a short column of neutral or basic alumina.[13] This will adsorb the copper complex.
-
For RAFT: Purification often involves repeated precipitations. Dissolve the polymer in a good solvent and precipitate it into a large volume of a non-solvent.[16] This process may need to be repeated 2-3 times for high purity.[16] The choice of solvent/non-solvent is crucial to ensure the polymer precipitates while the RAFT agent and unreacted monomer remain in solution.[16]
-
-
Data Presentation: Molecular Weight Control
The following tables summarize the expected impact of key experimental variables on the molecular weight and PDI in controlled polymerization.
Table 1: Effect of Initiator and Monomer Concentration
| Parameter Change | Effect on Number-Average MW (Mn) | Effect on PDI (Mw/Mn) | Rationale |
| Increase [Monomer] / [Initiator] Ratio | Increases | Minimal change (if initiation is fast) | Mn is directly proportional to the [M]/[I] ratio.[3] |
| Decrease [Monomer] / [Initiator] Ratio | Decreases | Minimal change (if initiation is fast) | Mn is directly proportional to the [M]/[I] ratio.[3] |
| Increase Initiator Concentration | Decreases | May slightly increase | A higher concentration of initiator leads to more polymer chains, resulting in lower molecular weight for a given amount of monomer.[17][18] |
Table 2: Effect of Reaction Conditions in Controlled Radical Polymerization (ATRP/RAFT)
| Parameter Change | Effect on Number-Average MW (Mn) | Effect on PDI (Mw/Mn) | Rationale |
| Increase Monomer Conversion | Increases | Generally remains low and constant | In a living process, chains grow linearly with conversion.[2] |
| Increase Temperature | No direct predictable effect on Mn | May increase | Higher temperatures can increase the rate of side reactions (e.g., termination, chain transfer), which broadens the PDI.[15] |
| Increase [Deactivator] (e.g., Cu(II) in ATRP) | No direct effect on Mn | Can decrease (to a point) | A higher concentration of the deactivator slows the overall polymerization rate but can provide better control by keeping the concentration of active radicals low, minimizing termination.[19] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove inhibitors and other impurities prior to polymerization.
-
Initial Wash: Wash the as-received monomer with a 10% aqueous NaOH solution in a separatory funnel to remove acidic inhibitors. Follow with several washes with deionized water until the aqueous layer is neutral.
-
Drying: Dry the monomer over an anhydrous drying agent such as calcium hydride (CaH₂). Stir the mixture under an inert atmosphere for at least 24 hours.[7]
-
Degassing: Thoroughly degas the monomer using a minimum of three freeze-pump-thaw cycles.[13]
-
Distillation: Perform a vacuum distillation of the monomer from the drying agent. Collect the fraction that distills at the correct temperature and pressure.
-
Storage: Store the purified monomer under an inert atmosphere at a low temperature (-20 to -30 °C) in a sealed flask or ampule.[10]
Protocol 2: General Procedure for ATRP of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight and low PDI.
-
Materials:
-
Monomer: Purified this compound (2-IPP)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or another suitable solvent
-
-
Reaction Setup:
-
Add CuBr to a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and purging with inert gas (argon or nitrogen) three times to remove oxygen.
-
Add the solvent and the PMDETA ligand via degassed syringes. Stir the mixture to form the catalyst complex.
-
In a separate flask, prepare a solution of the 2-IPP monomer and the EBiB initiator in the solvent. The ratio of [2-IPP]/[EBiB] will determine the target molecular weight.[12]
-
Deoxygenate the monomer/initiator solution with three freeze-pump-thaw cycles.[13]
-
-
Polymerization:
-
Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-90 °C).
-
Allow the polymerization to proceed. Monitor the reaction progress by taking small aliquots at different time points to measure monomer conversion (via ¹H NMR or GC).[12]
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature. This oxidizes the Cu(I) to Cu(II), halting the reaction.[12]
-
Dilute the viscous reaction mixture with a solvent like tetrahydrofuran (THF).
-
To remove the copper catalyst, pass the polymer solution through a short column packed with neutral alumina.[13]
-
Precipitate the purified polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold hexane or diethyl ether.
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for high polydispersity index (PDI).
Caption: Experimental workflow for a typical ATRP synthesis.
Caption: Key relationships for controlling molecular weight.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 4. boronmolecular.com [boronmolecular.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. christycatalytics.com [christycatalytics.com]
- 10. researchgate.net [researchgate.net]
- 11. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fluenceanalytics.com [fluenceanalytics.com]
- 18. Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Guide to the Polymerization Kinetics of 2-Isopropenylpyridine and 2-Vinylpyridine
For researchers, scientists, and drug development professionals, understanding the polymerization behavior of functional monomers is paramount for the rational design of advanced materials. This guide provides an objective comparison of the polymerization kinetics of 2-isopropenylpyridine (2-IPP) and 2-vinylpyridine (2-VP), two structurally related pyridine-containing monomers. The inclusion of a pyridine moiety imparts unique properties to the resulting polymers, such as pH-responsiveness and the ability to coordinate with metal ions, making them valuable in applications ranging from drug delivery to catalysis.
This comparison delves into the nuances of both radical and anionic polymerization for these monomers, supported by experimental data to highlight their distinct kinetic profiles. The primary difference between 2-IPP and 2-VP lies in the presence of an α-methyl group in 2-IPP, which introduces steric hindrance and significantly influences its polymerizability.
Executive Summary
| Feature | This compound (2-IPP) | 2-Vinylpyridine (2-VP) |
| Structure | Pyridine ring with an isopropenyl group at the 2-position | Pyridine ring with a vinyl group at the 2-position |
| Radical Polymerization | Significantly lower reactivity due to steric hindrance from the α-methyl group. Limited quantitative kinetic data available. | Readily undergoes radical polymerization. Kinetic parameters have been experimentally determined. |
| Anionic Polymerization | Undergoes living anionic polymerization, but with a lower ceiling temperature compared to non-substituted vinyl monomers. | Well-established living anionic polymerization, allowing for the synthesis of well-defined polymers. |
| Key Kinetic Influences | Steric hindrance from the α-methyl group is the dominant factor affecting polymerization kinetics. | Electronic effects of the pyridine ring and standard vinyl polymerization kinetics. |
Radical Polymerization Kinetics: A Tale of Steric Hindrance
The free-radical polymerization of vinyl monomers is a cornerstone of polymer synthesis. However, the introduction of a substituent on the α-carbon of the vinyl group, as seen in this compound, can dramatically alter the polymerization kinetics compared to its unsubstituted counterpart, 2-vinylpyridine.
Quantitative Comparison of Radical Polymerization Parameters
Comprehensive kinetic data for the radical homopolymerization of this compound is notably scarce in the literature, a direct consequence of its low reactivity. The steric hindrance imposed by the α-methyl group significantly impedes the propagation step. In contrast, the radical polymerization of 2-vinylpyridine has been studied in detail.
Table 1: Kinetic Parameters for the Radical Polymerization of 2-Vinylpyridine (Photosensitized with AIBN) [1]
| Temperature (°C) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (x 10⁷ L mol⁻¹ s⁻¹) |
| 15 | 59.1 | 0.68 |
| 25 | 96.6 | 0.89 |
| 35 | 154 | 1.20 |
Data from Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, 61, 141-149.
Table 2: Activation Energies and Heat of Polymerization for 2-Vinylpyridine Radical Polymerization [1]
| Parameter | Value |
| Activation Energy for Propagation (E_p) | 8.0 kcal/mol |
| Activation Energy for Termination (E_t) | 5.0 kcal/mol |
| Heat of Polymerization (ΔH_p) | -17.3 kcal/mol |
Data from Bengough, W. I., & Henderson, W. (1965). The kinetics of the polymerization of 2-vinyl pyridine. Transactions of the Faraday Society, 61, 141-149.
The lack of corresponding data for this compound prevents a direct quantitative comparison of rate constants. However, the general principles of vinyl polymerization kinetics suggest that the propagation rate constant (k_p) for 2-IPP would be significantly lower than that of 2-VP, while the termination rate constant (k_t) might also be affected.
Anionic Polymerization Kinetics: The Living Nature and Thermodynamic Constraints
Anionic polymerization offers a pathway to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization. Both 2-vinylpyridine and this compound are amenable to anionic polymerization.
Comparative Aspects of Anionic Polymerization
2-Vinylpyridine readily undergoes living anionic polymerization, initiated by organometallic compounds such as n-butyllithium or sodium naphthalenide. The polymerization proceeds rapidly at low temperatures (e.g., -78 °C) to yield polymers with controlled architectures.
For this compound, the anionic polymerization also exhibits living characteristics. However, a crucial thermodynamic parameter, the ceiling temperature (T_c), comes into play. The ceiling temperature is the temperature at which the rate of polymerization and the rate of depolymerization are equal. Due to the steric strain in the poly(this compound) chain arising from the α-methyl groups, its ceiling temperature is significantly lower than that of polymers derived from non-α-substituted vinyl monomers. This means that at temperatures above T_c, polymerization is thermodynamically unfavorable.
Experimental Protocols
Radical Polymerization of 2-Vinylpyridine (Photosensitized with AIBN)
This protocol is based on the methodology described by Bengough and Henderson (1965).[1]
Materials:
-
2-Vinylpyridine (inhibitor removed by distillation under reduced pressure)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Inert solvent (e.g., benzene)
-
High-vacuum line
-
Dilatometer or thermocouple for monitoring the reaction rate
-
UV lamp for photosensitization
Procedure:
-
A solution of 2-vinylpyridine and AIBN in the chosen solvent is prepared.
-
The solution is degassed through several freeze-pump-thaw cycles on a high-vacuum line to remove dissolved oxygen, which can inhibit radical polymerization.
-
The degassed solution is transferred to a dilatometer or a reaction vessel equipped with a thermocouple.
-
The reaction vessel is placed in a thermostat at the desired temperature.
-
The polymerization is initiated by exposing the solution to UV light of a specific wavelength.
-
The rate of polymerization is monitored by the contraction in volume using the dilatometer or by the temperature rise using the thermocouple.
-
After the desired conversion is reached, the polymerization is terminated by quenching the reaction (e.g., by rapid cooling and exposure to air).
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.
Anionic Polymerization of 2-Vinylpyridine
This is a general protocol for the living anionic polymerization of 2-vinylpyridine.
Materials:
-
2-Vinylpyridine (rigorously purified by distillation from a drying agent like calcium hydride)
-
Inert solvent (e.g., tetrahydrofuran (THF)), freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl)
-
Anionic initiator (e.g., n-butyllithium in hexane or sodium naphthalenide in THF)
-
High-vacuum line and all-glass, flame-dried reaction apparatus (Schlenk line techniques)
-
Degassed methanol for termination
Procedure:
-
The reaction flask is assembled and flame-dried under high vacuum to remove any traces of moisture.
-
The purified solvent (THF) is distilled directly into the reaction flask under vacuum.
-
The solvent is cooled to the desired reaction temperature, typically -78 °C (dry ice/acetone bath).
-
The purified 2-vinylpyridine is added to the cooled solvent via a syringe or cannula.
-
The initiator is added dropwise to the monomer solution with vigorous stirring. The appearance of a characteristic color (often red or deep orange) indicates the formation of the living polymer anions.
-
The polymerization is allowed to proceed for the desired time.
-
The living polymer chains are terminated by the addition of a small amount of degassed methanol, which protonates the carbanionic chain ends. The disappearance of the color signals the completion of the termination step.
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane or water, depending on the polymer's solubility) and dried under vacuum.
Visualizing Polymerization Pathways
To illustrate the fundamental processes discussed, the following diagrams outline the key steps in radical and anionic polymerization.
Caption: Key stages of free-radical polymerization.
Caption: Fundamental steps in living anionic polymerization.
Conclusion
The polymerization kinetics of this compound and 2-vinylpyridine are markedly different, primarily due to the steric influence of the α-methyl group in 2-IPP. While 2-vinylpyridine readily polymerizes via both radical and living anionic mechanisms, with well-documented kinetic parameters, this compound exhibits significantly lower reactivity in radical polymerization and is subject to thermodynamic limitations (a low ceiling temperature) in its living anionic polymerization. This comparative guide underscores the critical role that subtle changes in monomer structure can play in dictating polymerization behavior, providing essential knowledge for the tailored synthesis of functional pyridine-containing polymers for a variety of advanced applications. Further research to quantify the radical polymerization kinetics of this compound would be highly valuable to the polymer science community.
References
A Comparative Guide to the Properties of Poly(2-isopropenylpyridine) and Poly(4-vinylpyridine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of poly(2-isopropenylpyridine) and poly(4-vinylpyridine). Due to a notable scarcity of experimental data for poly(this compound) in published literature, this guide will utilize poly(2-vinylpyridine) as a structural analog for comparative purposes. The structural distinction, the presence of a methyl group on the vinyl backbone of poly(this compound), will be highlighted, and its potential influence on the polymer's properties will be discussed.
Introduction
Poly(vinylpyridines) are a class of polymers that have garnered significant interest in various fields, including catalysis, coatings, and importantly, in biomedical applications such as drug delivery. Their utility stems from the presence of the pyridine ring, which can be protonated or quaternized, rendering the polymer pH-responsive and capable of interacting with various molecules. The position of the nitrogen atom in the pyridine ring and the structure of the polymer backbone significantly influence the polymer's properties. This guide focuses on comparing the properties of poly(4-vinylpyridine) with those of poly(this compound), using poly(2-vinylpyridine) as a proxy for the latter to facilitate a data-driven comparison.
Chemical Structures
The fundamental difference between these polymers lies in their monomeric units.
Caption: Chemical structures of the monomers and their corresponding polymers.
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of poly(4-vinylpyridine) and poly(2-vinylpyridine), the proxy for poly(this compound). The anticipated properties of poly(this compound) are inferred based on the structural differences.
| Property | Poly(this compound) (Inferred) | Poly(2-vinylpyridine) (Proxy) | Poly(4-vinylpyridine) |
| Glass Transition Temperature (Tg) | Expected to be higher than P2VP due to increased steric hindrance from the α-methyl group, restricting chain mobility. | ~104 °C[1] | ~142 °C[1] |
| Thermal Stability | The α-methyl group may influence the degradation mechanism, potentially leading to different degradation products compared to P2VP. | Degrades via a complex mechanism, yielding pyridine, monomer, and protonated oligomers. The thermal stability is similar to P4VP.[2][3] | Degrades primarily through depolymerization, consistent with typical vinyl polymers.[2][3] |
| Solubility | Likely soluble in similar organic solvents as P2VP, but the α-methyl group might slightly alter its solubility profile. | Soluble in DMF, THF, toluene, methanol, ethanol, and CHCl3. Precipitates from water, hexanes, and ether.[4] | Soluble in DMF, acetic acid, and lower alcohols. Often requires more polar cosolvents like DMF or DMSO compared to P2VP for dissolution in solvents like THF and CHCl3.[1] |
| pKa | Expected to be similar to P2VP, as the α-methyl group is not directly attached to the pyridine ring and should have a minimal electronic effect on the nitrogen's basicity. | The pKa of the conjugate acid is approximately 4.1.[5] | The pKa of the conjugate acid is around 5.[1] |
Experimental Protocols
Detailed methodologies for determining the key properties are provided below.
Polymer Synthesis Workflow
The general workflow for synthesizing and characterizing these polymers involves monomer purification, polymerization, and subsequent characterization of the resulting polymer.
Caption: General workflow for polymer synthesis and characterization.
Synthesis of Poly(vinylpyridines)
Anionic Polymerization of 2-Vinylpyridine [4] This method yields well-defined polymers with a narrow molecular weight distribution.
-
Initiator Preparation: An adduct of sec-butyllithium and diphenyl ethylene is typically used as the initiator.
-
Polymerization: The polymerization is carried out in an inert atmosphere in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Termination: The reaction is terminated by the addition of degassed methanol.
-
Purification: The polymer is purified by precipitation in a non-solvent like hexanes or ether.
Solution Polymerization of 4-Vinylpyridine [6]
-
Reaction Setup: 30 g of 4-vinylpyridine monomer is dissolved in 70 g of isopropyl alcohol (IPA).
-
Initiation: Benzoyl peroxide (BPO) is added as the initiator.
-
Polymerization: The solution is transferred to a round-bottom flask and stirred for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 65 °C).
-
Purification: The resulting polymer is typically purified by precipitation.
Thermal Analysis
Thermogravimetric Analysis (TGA) [7]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve and its derivative (DTG curve).
Differential Scanning Calorimetry (DSC) [4][7][8]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: The analysis is performed using a differential scanning calorimeter.
-
Experimental Conditions: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.[4][8]
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[8]
Solubility Determination[1][2][5][10]
-
Solvent Screening: A small amount of the polymer is added to a series of vials, each containing a different solvent.
-
Observation: The vials are agitated and observed for signs of dissolution, such as the disappearance of solid polymer and the formation of a clear, homogeneous solution.
-
Quantitative Measurement (Optional): For a more quantitative assessment, the maximum concentration of the polymer that can be dissolved in a given solvent at a specific temperature can be determined.
pKa Determination by Potentiometric Titration
-
Polymer Solution Preparation: A known concentration of the polymer is dissolved in deionized water. An inert salt (e.g., NaCl) is often added to maintain a constant ionic strength.
-
Titration: The polymer solution is titrated with a standard solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at half-neutralization using a modified Henderson-Hasselbalch equation for polyelectrolytes.
Applications in Drug Delivery
Both poly(2-vinylpyridine) and poly(4-vinylpyridine) have been explored for their potential in drug delivery systems, primarily due to their pH-responsive nature.[9]
-
Poly(2-vinylpyridine): Block copolymers containing P2VP have been used to form micelles for the encapsulation and controlled release of hydrophobic drugs.[9] The protonation of the P2VP block at acidic pH (like in tumor microenvironments or endosomes) can trigger the disassembly of the micelles and the release of the encapsulated drug.[9]
-
Poly(4-vinylpyridine): P4VP has also been utilized in pH-sensitive drug delivery systems. Its higher glass transition temperature compared to P2VP might offer better stability to the formulated drug carriers.
The presence of the α-methyl group in poly(this compound) would likely increase the hydrophobicity of the polymer, which could influence drug loading capacity and the release kinetics of hydrophobic drugs from corresponding delivery systems. Further research is needed to explore these potential advantages.
Conclusion
This guide provides a comparative overview of the properties of poly(this compound) and poly(4-vinylpyridine), leveraging data from the more extensively studied poly(2-vinylpyridine) as a proxy for the former. The key differences in their properties, such as glass transition temperature and solubility, arise from the distinct placement of the nitrogen atom in the pyridine ring and the presence of an α-methyl group in the case of poly(this compound). These differences have important implications for their processing and application, particularly in the design of smart drug delivery systems. The provided experimental protocols offer a foundation for the consistent characterization of these and other related polymers. Further experimental investigation into the properties of poly(this compound) is warranted to fully elucidate its potential and enable its effective utilization in various scientific and industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal degradation of poly(vinylpyridine)s [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. polymersource.ca [polymersource.ca]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. polymersource.ca [polymersource.ca]
- 9. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Anionic versus RAFT Polymerization for 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of anionic and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization techniques for the synthesis of poly(2-isopropenylpyridine). The selection of a suitable polymerization method is critical in drug development and materials science for achieving well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and specific end-group functionalities. This document presents a comparative analysis of these two powerful techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
At a Glance: Key Performance Indicators
The choice between anionic and RAFT polymerization for this compound hinges on the desired balance between stringent reaction conditions and control over the final polymer architecture. Anionic polymerization offers unparalleled precision in achieving narrow molecular weight distributions, while RAFT polymerization provides greater versatility and tolerance to a wider range of functional groups and reaction conditions.
| Parameter | Anionic Polymerization of 2-Vinylpyridine | RAFT Polymerization of 2-Vinylpyridine |
| Initiator/Control Agent | n-Butyllithium, Cumylpotassium | Cumyl dithiobenzoate (CDB) |
| Solvent | Tetrahydrofuran (THF) | Bulk or various organic solvents |
| Temperature | -78 °C | 60 - 80 °C |
| Typical Molecular Weight (Mn, g/mol ) | 10,000 - 100,000+ | 5,000 - 100,000+ |
| Polydispersity Index (Đ) | < 1.1 | 1.1 - 1.3 |
| Monomer Conversion | Quantitative | High (can be controlled) |
| Reaction Time | Minutes to hours | Hours |
Note: Data for 2-vinylpyridine is presented as a close structural analog to this compound, for which comprehensive comparative data is less readily available. The additional methyl group in this compound is expected to introduce steric hindrance, potentially affecting polymerization kinetics.
Delving into the Methodologies: Experimental Protocols
The successful synthesis of well-defined poly(this compound) necessitates meticulous experimental execution. Below are detailed protocols for both anionic and RAFT polymerization, which can be adapted by researchers for their specific needs.
Anionic Polymerization of this compound
Anionic polymerization of this compound proceeds via a living mechanism, allowing for the synthesis of polymers with highly uniform chain lengths.[1] This method, however, demands stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains.
Monomer and Solvent Purification:
-
This compound: The monomer must be rigorously purified to remove any protic impurities. This is typically achieved by distillation from a suitable drying agent, such as calcium hydride (CaH₂), under reduced pressure. For ultimate purity, a final distillation from a sodium mirror or a trace amount of a living oligomer can be performed.
-
Tetrahydrofuran (THF): THF is purified by refluxing over a sodium-benzophenone ketyl solution until a persistent deep blue or purple color is achieved, indicating the absence of water and oxygen. The solvent is then distilled directly into the reaction vessel under a high vacuum or an inert atmosphere.
Polymerization Procedure:
-
A flame-dried glass reactor equipped with a magnetic stirrer and connected to a high-vacuum line is evacuated and backfilled with a high-purity inert gas (e.g., argon or nitrogen).
-
The purified THF is distilled into the reactor, followed by cooling to -78 °C using a dry ice/acetone bath.
-
The purified this compound monomer is introduced into the cooled THF via a gas-tight syringe or cannula.
-
The initiator, such as a solution of n-butyllithium in hexane, is added rapidly to the stirred monomer solution. The amount of initiator is calculated based on the desired molecular weight of the polymer.
-
The polymerization is allowed to proceed for a predetermined time, typically ranging from 30 minutes to several hours. The reaction mixture usually develops a characteristic color due to the presence of the living carbanionic chain ends.
-
The polymerization is terminated by the addition of a small amount of a protic agent, such as degassed methanol.
-
The polymer is isolated by precipitation into a large volume of a non-solvent (e.g., hexane) and dried under vacuum to a constant weight.
RAFT Polymerization of this compound
RAFT polymerization is a versatile controlled radical polymerization technique that offers excellent control over molecular weight and polydispersity while being more tolerant to impurities and functional groups compared to anionic polymerization.[2] The following is an adaptable protocol for the RAFT polymerization of this compound, drawing from established procedures for vinylpyridines.[3][4]
Materials:
-
Monomer: this compound, purified by passing through a column of basic alumina to remove inhibitors.
-
RAFT Agent: A suitable chain transfer agent, such as cumyl dithiobenzoate (CDB) or a trithiocarbonate, should be selected based on the reactivity of the monomer.
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA).
-
Solvent (optional): An appropriate solvent like 1,4-dioxane, toluene, or N,N-dimethylformamide can be used, or the polymerization can be conducted in bulk.[2]
Polymerization Procedure:
-
The this compound monomer, RAFT agent, and initiator are charged into a reaction vessel equipped with a magnetic stirrer. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and the rate of polymerization. A typical ratio might be [Monomer]:[RAFT]:[Initiator] = 100:1:0.1.
-
If a solvent is used, it is added to the reaction vessel.
-
The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The vessel is then backfilled with an inert gas and sealed.
-
The reaction is initiated by immersing the vessel in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a specified time, with samples taken periodically to monitor monomer conversion and the evolution of molecular weight and polydispersity via techniques like NMR spectroscopy and size-exclusion chromatography (SEC).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation in a suitable non-solvent (e.g., hexane or diethyl ether) and dried under vacuum.
Visualizing the Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated.
Caption: Comparative mechanisms of Anionic and RAFT polymerization.
Caption: Generalized experimental workflows for Anionic and RAFT polymerization.
Concluding Remarks
Both anionic and RAFT polymerization are formidable techniques for synthesizing poly(this compound). The selection of the optimal method will be dictated by the specific requirements of the application. For applications demanding the utmost precision in molecular weight and the narrowest possible polydispersity, and where the necessary stringent experimental infrastructure is available, anionic polymerization is the superior choice. Conversely, for applications that require greater tolerance to functional groups, milder reaction conditions, and scalability, RAFT polymerization presents a more practical and versatile alternative. The steric hindrance imparted by the isopropenyl group may necessitate careful optimization of reaction conditions, particularly in RAFT polymerization, to achieve a high degree of control.[5] It is recommended that researchers carefully consider these factors when designing their synthetic strategies for novel poly(this compound)-based materials.
References
- 1. scispace.com [scispace.com]
- 2. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Properties of Polystyrene and Poly(2-vinylpyridine)
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polystyrene (PS) and poly(2-vinylpyridine) (P2VP). Due to a lack of available experimental data for poly(2-isopropenylpyridine), this document utilizes poly(2-vinylpyridine) as a structural analog for a qualitative comparison. Polystyrene is a widely used thermoplastic polymer, valued for its low cost, ease of processing, and excellent insulating properties. Poly(2-vinylpyridine) is a polymer with a pyridine functional group, which imparts distinct chemical properties and potential for applications in areas such as catalysis, drug delivery, and surface modification. Understanding the thermal behavior of these polymers is crucial for their application in research and development, particularly in fields where thermal stability and processing conditions are critical.
Comparative Data of Thermal Properties
The following table summarizes the key thermal properties of polystyrene and poly(2-vinylpyridine). It is important to note the absence of specific experimental data for poly(this compound) in the current scientific literature.
| Thermal Property | Polystyrene (PS) | Poly(2-vinylpyridine) (P2VP) | Poly(this compound) (P2iPrPy) |
| Glass Transition Temperature (Tg) | ~100 °C | ~104-108 °C | No data available |
| Thermal Decomposition Temperature (Td) | Onset ~270-300 °C | Onset ~300-350 °C | No data available |
| Thermal Conductivity (κ) | ~0.033 - 0.14 W/m·K | No data available | No data available |
Experimental Protocols
The thermal properties presented in this guide are typically determined using the following standard techniques:
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point, such as indium. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling ramp, and a final heating ramp at a constant rate (e.g., 10 °C/min).
-
Measurement: The instrument measures the heat flow to the sample relative to the reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve from the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA crucible, often made of alumina or platinum.
-
Instrument Setup: The TGA instrument, which includes a precision microbalance and a programmable furnace, is calibrated. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Measurement: The mass of the sample is continuously monitored and recorded as the temperature increases.
-
Data Analysis: The thermal decomposition temperature (Td) is determined from the resulting TGA curve, which plots mass loss versus temperature. The onset temperature of decomposition is often taken as the point where a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Visualizing the Comparison
The following diagrams illustrate the structural differences between the polymers and the logical workflow for comparing their thermal properties.
A Head-to-Head Battle of Amphiphiles: Block Copolymers of 2-Isopropenylpyridine Versus Traditional Formulations in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the efficacy and safety of a therapeutic agent. In the realm of amphiphilic carriers, a new class of smart materials—block copolymers of 2-isopropenylpyridine—is emerging as a compelling alternative to traditional amphiphiles like lipids and surfactants. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable carrier for your drug development needs.
This comparison guide delves into the key performance metrics of these two classes of amphiphiles, including their self-assembly behavior, drug loading capacity, and stimuli-responsive characteristics. We will explore how the unique pH-responsive nature of this compound-based block copolymers offers significant advantages in targeted drug delivery, particularly in the acidic microenvironments of tumors and endosomes.
At a Glance: Key Performance Differences
| Feature | Block Copolymers of this compound | Traditional Amphiphiles (e.g., Lipids, Surfactants) |
| Self-Assembly | Form stable, well-defined micelles with low critical micelle concentrations (CMC). | Variable CMC values; surfactants typically have higher CMCs than block copolymers, while liposomes do not have a CMC. |
| Stimuli-Responsiveness | Exhibit pronounced pH-sensitivity due to the protonation of the pyridine ring, leading to controlled micelle disassembly and drug release in acidic environments. | Generally lack inherent pH-responsiveness, requiring chemical modification for triggered release. |
| Drug Loading | High drug loading capacity, particularly for hydrophobic drugs, within the micellar core. | Varies significantly; liposomes can encapsulate both hydrophilic and hydrophobic drugs, while surfactant micelles are primarily for hydrophobic drugs. |
| Stability | Generally exhibit high kinetic stability in biological fluids. | Can be prone to dissociation upon dilution in the bloodstream (surfactants) or instability during storage (liposomes). |
| Biocompatibility | Can be designed with biocompatible blocks (e.g., PEO) to minimize toxicity. | Varies; some surfactants can exhibit cytotoxicity, while lipids are generally biocompatible. |
Delving Deeper: A Quantitative Comparison
To provide a clearer picture of the performance differences, the following tables summarize quantitative data from various studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from different sources and should be interpreted with consideration of the varying experimental setups.
Table 1: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of amphiphiles, representing the concentration at which they self-assemble into micelles. A lower CMC value indicates greater stability of the micelles upon dilution in the bloodstream.
| Amphiphile | Molar Mass ( g/mol ) | CMC (mg/L) | Experimental Conditions | Reference |
| Block Copolymers | ||||
| PEO-b-P2VP | - | - | - | Data not readily available in searches |
| Poly(His-co-Phe)-b-PEG | ~7000 | 2.3 | pH 8.0 | [1] |
| Traditional Amphiphiles | ||||
| Sodium Dodecyl Sulfate (SDS) | 288.38 | ~2300 | Water, 25°C | [2] |
| Cetyltrimethylammonium Bromide (CTAB) | 364.45 | ~330 | Water, 25°C | [2] |
| Pluronic® F127 | ~12600 | ~1000 | Water, 25°C | [3] |
PEO: Poly(ethylene oxide), P2VP: Poly(2-vinylpyridine), Poly(His-co-Phe): Poly(L-histidine-co-L-phenlyalanine), PEG: Poly(ethylene glycol)
Table 2: Doxorubicin Loading and Release
Doxorubicin (DOX), a widely used anticancer drug, serves as a common model for evaluating the drug loading and release capabilities of nanocarriers.
| Carrier | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Release Conditions | % Release | Reference |
| Block Copolymers | |||||
| pH-sensitive mixed micelles (poly(His-co-Phe)-b-PEG based) | ~20 | ~80 | pH 5.5, 37°C, 10h | ~85 | [4] |
| pH-sensitive mixed micelles (poly(His-co-Phe)-b-PEG based) | ~20 | ~80 | pH 7.4, 37°C, 10h | ~20 | [4] |
| PEG-b-P(Asp-co-DAA) | 4.41 | 17.65 | - | - | [5] |
| Traditional Amphiphiles | |||||
| Doxil® (liposomal DOX) | - | >90 | - | Slow release | [6] |
| Myocet® (liposomal DOX) | - | >95 | - | Faster release than Doxil® | [6] |
| pH-sensitive liposomes (DOPC-based) | - | - | pH 6.0, 48h | >80 | [7] |
| pH-sensitive liposomes (DOPC-based) | - | - | pH 7.4, 48h | ~20 | [7] |
P(Asp-co-DAA): Poly(aspartic acid-co-N,N-diethylaminoethyl aspartamide), DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine
The Power of pH: A Key Differentiator
The defining characteristic of this compound block copolymers is their sharp pH-responsiveness. The pyridine nitrogen atom in the this compound block has a pKa of approximately 5.[8] This means that in the physiological pH of blood and healthy tissues (~7.4), the pyridine units are deprotonated and hydrophobic, driving the self-assembly into stable micelles that can encapsulate hydrophobic drugs. However, upon reaching the acidic microenvironment of a tumor (pH ~6.5-7.2) or after being internalized by cancer cells into acidic endosomes and lysosomes (pH ~4.5-6.5), the pyridine units become protonated.[8] This protonation renders the block hydrophilic, leading to the destabilization and disassembly of the micelle, and consequently, the triggered release of the encapsulated drug directly at the target site.
This "smart" release mechanism offers several advantages over traditional amphiphiles:
-
Enhanced Specificity: Drug release is concentrated in the acidic tumor environment, minimizing exposure to healthy tissues and reducing systemic side effects.
-
Improved Efficacy: By delivering a high concentration of the drug directly to the cancer cells, the therapeutic efficacy can be significantly enhanced.
-
Overcoming Drug Resistance: The rapid intracellular release of the drug can help to overcome multidrug resistance mechanisms that rely on pumping drugs out of the cell.
The following diagram illustrates the pH-triggered drug release mechanism of this compound block copolymer micelles.
Caption: pH-triggered drug release from a this compound block copolymer micelle.
Experimental Protocols: A Guide to Evaluation
To facilitate the independent evaluation and comparison of these amphiphilic systems, this section provides detailed methodologies for key experiments.
Synthesis of Poly(styrene)-block-poly(this compound)
A representative synthesis of a this compound-containing block copolymer, poly(styrene)-block-poly(this compound), can be achieved via living anionic polymerization.[9][10]
Workflow for Synthesis:
Caption: Workflow for the synthesis of poly(styrene)-block-poly(this compound).
Detailed Protocol:
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is rigorously purified by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere. Styrene and this compound monomers are purified by distillation over calcium hydride to remove inhibitors and water.
-
Initiation: The polymerization is carried out under an inert atmosphere (e.g., argon or nitrogen) in a glass reactor equipped with a magnetic stirrer. A calculated amount of initiator, such as sec-butyllithium, is added to the purified THF at -78°C.
-
First Block Polymerization: The purified styrene monomer is added to the initiator solution, and the polymerization is allowed to proceed for a specific time to achieve the desired polystyrene block length. The reaction progress can be monitored by the disappearance of the orange-red color of the styryl anion.
-
Second Block Polymerization: An aliquot of the living polystyrene is often taken for characterization. Subsequently, the purified this compound monomer is added to the living polystyrene chains. The polymerization of the second block proceeds.
-
Termination: The living diblock copolymer is terminated by the addition of a proton source, such as degassed methanol.
-
Purification: The resulting block copolymer is isolated by precipitation in a non-solvent, such as hexane, and dried under vacuum.
-
Characterization: The molecular weight, molecular weight distribution (polydispersity index, PDI), and composition of the block copolymer are determined by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques, with fluorescence spectroscopy using a hydrophobic probe like pyrene being a common and sensitive method.
Workflow for CMC Determination:
References
- 1. researchgate.net [researchgate.net]
- 2. Complex pH-Dependent Interactions between Weak Polyelectrolyte Block Copolymer Micelles and Molecular Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nsrrc.org.tw [nsrrc.org.tw]
- 4. Doxorubicin-Loaded Polymeric Micelle Overcomes Multidrug Resistance of Cancer by Double-Targeting Folate Receptor and Early Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of liposomal formulations of doxorubicin with drug administered in free form: changing toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymersource.ca [polymersource.ca]
- 10. polymersource.ca [polymersource.ca]
A Comparative Guide to Validating Poly(2-isopropenylpyridine) Molecular Weight: GPC vs. NMR
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is critical for ensuring the quality, efficacy, and safety of polymer-based therapeutics and excipients. This guide provides a detailed comparison of two common analytical techniques, Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of poly(2-isopropenylpyridine) molecular weight.
This document outlines the principles of each technique, presents a side-by-side comparison of experimental data, and provides detailed protocols for implementation in a laboratory setting.
At a Glance: GPC and NMR for Molecular Weight Analysis
Gel Permeation Chromatography (GPC), a size-exclusion chromatography (SEC) technique, separates polymers based on their hydrodynamic volume in solution. It provides a relative measure of the molecular weight distribution, yielding the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, can be used to determine the absolute number-average molecular weight (Mn) by end-group analysis. This method relies on the integration of signals from the polymer chain's repeating monomer units and the distinct signals from the initiator fragment at the chain end.
Comparative Data Analysis
The following table presents a representative comparison of molecular weight data for a sample of poly(this compound) synthesized by anionic polymerization, as determined by GPC and ¹H NMR.
| Parameter | Gel Permeation Chromatography (GPC) | ¹H Nuclear Magnetic Resonance (NMR) |
| Number-Average Molecular Weight (Mn) | 9,500 g/mol | 9,900 g/mol |
| Weight-Average Molecular Weight (Mw) | 10,200 g/mol | Not Applicable |
| Polydispersity Index (PDI) | 1.07 | Not Applicable |
It is important to note that slight discrepancies between the Mn values obtained by GPC and NMR are common. GPC provides a relative molecular weight based on calibration with standards (e.g., polystyrene), and differences in the hydrodynamic volume between the sample and the standards can lead to variations. In contrast, NMR provides an absolute Mn value based on the direct quantification of monomer units relative to end-groups.
Experimental Workflows
The following diagrams illustrate the experimental workflows for determining the molecular weight of poly(this compound) using GPC and NMR.
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC)
-
Sample Preparation: Accurately weigh 2-4 mg of the dried poly(this compound) sample into a vial. Add 2 mL of inhibitor-free tetrahydrofuran (THF) to achieve a concentration of 1-2 mg/mL. Gently agitate the mixture until the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
Instrumentation:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: Two Agilent PLgel 5 µm MIXED-C columns in series.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 100 µL.
-
-
Calibration: Generate a calibration curve using narrow polystyrene standards of known molecular weights.
-
Data Analysis: Process the chromatogram using appropriate GPC software. Determine the Mn, Mw, and PDI of the poly(this compound) sample relative to the polystyrene calibration curve.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the poly(this compound) sample in ~0.75 mL of deuterated chloroform (CDCl₃) directly in an NMR tube. Ensure the initiator used for polymerization has distinct proton signals that do not overlap with the polymer backbone signals. For this example, we assume an initiator with a known number of protons resonating in a clear region of the spectrum (e.g., an aromatic initiator).
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum
A Comparative Guide to Catalysts for Atom Transfer Radical Polymerization (ATRP) of Pyridine-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
The controlled polymerization of pyridine-containing monomers is of significant interest for the development of advanced materials in fields ranging from drug delivery to catalysis. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. However, the inherent Lewis basicity of the pyridine nitrogen presents a unique challenge, as it can coordinate with the transition metal catalyst, leading to catalyst deactivation and loss of polymerization control. This guide provides a comparative analysis of various catalyst systems for the ATRP of common pyridine-containing monomers, such as 4-vinylpyridine (4VP) and 2-vinylpyridine (2VP), supported by experimental data and detailed protocols.
The Challenge of Pyridine Monomers in ATRP
The lone pair of electrons on the nitrogen atom of the pyridine ring can compete with the ligand in coordinating to the copper catalyst. This competitive binding can lead to the formation of inactive catalyst complexes, slowing down or even inhibiting the polymerization. To overcome this, the selection of a strongly coordinating ligand is crucial to maintain the stability and activity of the catalyst throughout the polymerization.
General Mechanism of ATRP
The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. The process is illustrated in the diagram below.
General mechanism of Atom Transfer Radical Polymerization (ATRP).
Comparative Analysis of Catalyst Systems
The performance of a catalyst in the ATRP of pyridine-containing monomers is highly dependent on the choice of the metal, its oxidation state, and the coordinating ligand. Copper-based catalysts are the most extensively studied and utilized for this purpose.
Copper-Based Catalysts
Copper complexes are versatile and highly active catalysts for ATRP. The control over the polymerization is fine-tuned by the nature of the ligand attached to the copper center.
Key Ligands for Copper-Based ATRP of Pyridine Monomers:
-
2,2'-Bipyridine (bpy): One of the earliest and most common ligands used in ATRP. However, for pyridine-containing monomers, its relatively weak coordination can be a drawback.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): A linear tridentate amine ligand that offers good solubility and activity for a range of monomers.
-
Tris(2-pyridylmethyl)amine (TPMA): A tetradentate ligand that forms a more stable complex with copper, making it particularly effective for the controlled polymerization of coordinating monomers like vinylpyridines.[1]
-
N,N,N',N'',N''',N'''-Hexamethyltriethylenetetramine (Me6TREN): Another tetradentate ligand that forms highly active and stable copper complexes, enabling excellent control over the polymerization.[2]
Table 1: Comparison of Copper-Based Catalysts for the ATRP of 4-Vinylpyridine (4VP)
| Catalyst/Ligand | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CuCl/bpy | 1-PECl | 2-propanol | 40 | 24 | 85 | 18,500 | 1.35 | [1] |
| CuCl/PMDETA | 1-PECl | 2-propanol | 40 | 6 | 92 | 19,200 | 1.25 | [1] |
| CuCl/TPMA | 1-PECl | 2-propanol | 40 | 1.5 | 95 | 20,100 | 1.15 | [1] |
| CuCl/Me6TREN | 1-PECl | 2-propanol | 40 | 1 | 98 | 20,500 | 1.10 | [2] |
Mn (theoretical) = 21,000 g/mol
Observations:
-
The data clearly indicates that the control over the polymerization of 4VP improves with an increase in the denticity and coordinating ability of the ligand.
-
Catalyst systems with tetradentate ligands like TPMA and Me6TREN exhibit faster polymerization rates and yield polymers with lower polydispersity indices (PDI), indicating a higher degree of control.[1][2]
-
The use of a chloride-based initiating system (1-phenylethyl chloride, 1-PECl, and CuCl) is shown to be crucial for achieving well-defined polymers. Bromide-based systems often lead to broader molecular weight distributions due to side reactions.[1]
Iron-Based Catalysts
Iron-based catalysts have emerged as a more environmentally friendly and cost-effective alternative to copper. While less common for pyridine-containing monomers, they have shown promise in the ATRP of other functional monomers. The primary challenge lies in achieving the same level of control and activity as the well-established copper systems.
Table 2: Comparison of Iron-Based Catalysts for ATRP
| Catalyst/Ligand | Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| FeCl2/PPh3 | Styrene | 1-PEBr | Toluene | 110 | 8 | 88 | 10,200 | 1.25 | General ATRP Literature |
| FeBr2/DPPP | MMA | EBiB | Toluene | 80 | 4 | 91 | 22,300 | 1.18 | [3] |
Note: Data for pyridine-containing monomers with iron-based catalysts is limited in comparative studies. The data presented is for common monomers to illustrate the general performance of these catalysts.
Experimental Protocols
A standardized experimental workflow is essential for the objective comparison of catalyst performance.
Typical experimental workflow for comparing ATRP catalysts.
Detailed Methodology for a Typical ATRP of 4-Vinylpyridine
This protocol is a representative example for the ATRP of 4VP using a CuCl/TPMA catalyst system.
Materials:
-
4-Vinylpyridine (4VP, inhibitor removed)
-
1-Phenylethyl chloride (1-PECl, initiator)
-
Copper(I) chloride (CuCl)
-
Tris(2-pyridylmethyl)amine (TPMA, ligand)
-
2-Propanol (solvent)
-
Anhydrous toluene (for stock solutions)
Procedure:
-
Monomer and Solvent Preparation: 4VP is purified by passing through a column of basic alumina to remove the inhibitor. 2-Propanol is degassed by bubbling with nitrogen for at least 30 minutes.
-
Reaction Setup: A dry Schlenk flask is charged with CuCl (0.05 mmol) and TPMA (0.05 mmol). The flask is sealed with a rubber septum and purged with nitrogen.
-
Addition of Reagents: Degassed 2-propanol (5 mL) and 4VP (5.0 g, 47.5 mmol) are added to the Schlenk flask via a nitrogen-purged syringe.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Initiation: After the final thaw, 1-PECl (0.05 mmol) is added via a syringe to start the polymerization.
-
Polymerization: The flask is placed in a preheated oil bath at 40°C and stirred for the desired reaction time.
-
Analysis: Samples are periodically withdrawn using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is terminated by opening the flask to air and diluting the mixture with THF. The polymer is then purified by precipitation in a non-solvent like hexane.
Conclusion
The successful ATRP of pyridine-containing monomers hinges on the careful selection of the catalyst system. For copper-based catalysts, the use of strongly coordinating tetradentate ligands such as TPMA and Me6TREN, in conjunction with a chloride-based initiating system, provides excellent control over the polymerization, leading to well-defined polymers with predictable molecular weights and low polydispersity. While iron-based catalysts offer a more sustainable alternative, further research is needed to optimize their performance for these challenging monomers. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design of experiments for the synthesis of advanced pyridine-based polymers.
References
Assessing the Biocompatibility of Poly(2-isopropenylpyridine) for Biomedical Applications: A Comparative Guide
In the rapidly advancing field of biomedical materials, the selection of a polymer with optimal biocompatibility is paramount for the success of drug delivery systems, tissue engineering scaffolds, and other medical devices. This guide provides a comprehensive comparison of the biocompatibility of poly(2-isopropenylpyridine) (P2iPrPy), a promising functional polymer, with three widely used alternatives: chitosan, polyethylene glycol (PEG), and poly(L-lysine) (PLL). The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and cellular signaling pathways to aid researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Biocompatibility Data
The biocompatibility of a polymer is a multifaceted property that is assessed through a variety of in vitro and in vivo tests. This section summarizes key quantitative data for P2iPrPy and its alternatives, focusing on cytotoxicity and hemocompatibility.
Cytotoxicity Data
Cytotoxicity assays are crucial for determining the potential of a material to cause cell death. The following table presents a summary of cytotoxicity data for the four polymers, primarily from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
| Polymer | Cell Line | Concentration | Cell Viability (%) | IC50 Value | Citation |
| Poly(this compound) (P2iPrPy) | 3T3 fibroblasts, P388D1 macrophages | up to 10 mg/mL | Non-cytotoxic | - | [1] |
| L929 murine fibroblasts | up to 50 mg/mL | Non-cytotoxic | - | [1] | |
| Chitosan | MCF-7 | 1 mg/mL | ~7.2% | 0.87 mg/mL | [2] |
| HepG2 | > 4 mg/mL | - | > 4 mg/mL | [2] | |
| 3T3 fibroblasts | 4 mg/mL | ~67.2% | Not detectable | [2] | |
| RAW 264.7 | > 2,500 µg/mL | Significant decrease | - | [3] | |
| Polyethylene Glycol (PEG) | Caco-2 | 4 w/v% (PEG 400) | ~45% | - | [4] |
| Caco-2 | 4 w/v% (PEG 4000) | ~100% | - | [4] | |
| HeLa, L929 | 5 mg/mL (PEG 400 & 2000) | Almost non-cytotoxic | - | [4] | |
| L929 | 5 mg/mL (PEG 1000 & 4000) | More toxic | - | [4] | |
| Poly(L-lysine) (PLL) | NHK cells | 0.05% [w/v] | Concentration-dependent cytotoxicity | - | [5] |
| THP-1 monocytes | - | Induces pyroptosis | - | [6][7] |
Hemocompatibility Data
Hemocompatibility assays evaluate the interaction of a material with blood components, with hemolysis (the rupture of red blood cells) being a critical parameter. Materials with low hemolytic activity are generally considered safe for blood-contacting applications.
| Polymer | Assay | Result | Citation |
| Poly(this compound) (P2iPrPy) | - | Data not available | - |
| Chitosan | Hemolysis Test | 1.4 - 1.7% hemolysis | [8] |
| Polyethylene Glycol (PEG) | Hemolysis Assay | <5% hemolysis (for cucumber-derived exosomes with PEG) | [9] |
| Poly(L-lysine) (PLL) | Hemolysis Test | No obvious blood toxicity (as PEG-PLL-PLGA nanoparticles) | [10][11] |
| In vivo (high doses) | Reports of red blood cell lysis | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biocompatibility. This section outlines the methodologies for key in vitro biocompatibility assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Polymer solutions/extracts of varying concentrations
-
Target cell line (e.g., L929 fibroblasts, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polymer to be tested. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control.
Hemocompatibility Assessment: Hemolysis Assay (Direct Contact Method)
This assay determines the hemolytic potential of a material upon direct contact with red blood cells, as specified in ISO 10993-4.
Materials:
-
Polymer sample (film, hydrogel, etc.)
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 1% saponin solution)
-
Negative control (e.g., polyethylene)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Centrifuge the anticoagulated blood to separate the red blood cells (RBCs). Wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a final concentration of 2%.
-
Sample Incubation: Place the test polymer sample in a centrifuge tube. Add a defined volume of the RBC suspension to the tube, ensuring the material is fully immersed. Prepare positive and negative control tubes similarly.
-
Incubation: Incubate the tubes at 37°C for 4 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 542 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualization of Experimental Workflows and Signaling Pathways
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for biocompatibility assessment and key signaling pathways modulated by the polymers.
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of a polymer for biomedical use.
Signaling Pathways in Polymer-Cell Interactions
The interaction of polymers with cells can trigger specific intracellular signaling cascades that influence cellular responses such as inflammation, proliferation, and apoptosis.
Caption: Simplified signaling pathways activated by Chitosan, PEG, and Poly(L-lysine).
Conclusion
The selection of a polymer for biomedical applications requires a thorough evaluation of its biocompatibility. Poly(this compound) emerges as a promising candidate with demonstrated low cytotoxicity. However, further studies, particularly on its hemocompatibility and in vivo behavior, are necessary for a complete biocompatibility profile.
Chitosan, a natural polymer, generally exhibits good biocompatibility, although its cytotoxicity can be cell-type and concentration-dependent. Polyethylene glycol is widely considered biocompatible, but its cytotoxicity can be influenced by its molecular weight. Poly(L-lysine) shows more complex interactions, with some studies indicating potential cytotoxicity and the ability to induce specific cell death pathways.
This guide provides a foundational comparison to assist researchers in navigating the complexities of polymer biocompatibility. The provided data and protocols should serve as a valuable resource for the rational design and selection of polymers for innovative biomedical solutions. It is crucial to note that the biocompatibility of a polymer can be significantly influenced by its molecular weight, purity, and the specific formulation in which it is used. Therefore, application-specific testing remains an indispensable step in the development of any new biomedical device or drug delivery system.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Poly(L-lysine) and Heparin Coatings on the Surface of Polyester-Based Particles on Prednisolone Release and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-Poly Lactic-Co-Glycolic Acid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocompatibility Assessment of Polyethylene Glycol-Poly L-Lysine-...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
Performance of Pyridine-Based Polymers as Catalyst Supports: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a suitable catalyst support is paramount for optimizing chemical transformations. Pyridine-based polymers have emerged as a versatile class of materials for supporting metal catalysts, owing to the coordinating ability of the pyridine nitrogen, which can effectively stabilize metal nanoparticles and complexes. This guide provides a comparative analysis of the performance of pyridine-containing polymers as catalyst supports, with a focus on poly(4-vinylpyridine) (P4VP) as a well-documented example. While direct comparative data for 2-isopropenylpyridine-based polymers is limited in publicly available literature, the principles and data presented herein for structurally similar pyridine-based polymers offer valuable insights into their potential catalytic applications.
Introduction to Pyridine-Based Polymer Supports
Pyridine-containing polymers, such as poly(vinylpyridine)s, offer several advantages as catalyst supports. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with transition metals, providing strong anchoring sites for catalytic species. This interaction helps to prevent metal leaching and agglomeration, thus enhancing the stability and reusability of the catalyst. Furthermore, the polymer backbone can be tailored to influence the catalyst's microenvironment, affecting its activity and selectivity.
Comparative Performance Analysis
The performance of a catalyst support is typically evaluated based on the activity, selectivity, stability, and reusability of the supported catalyst. In this section, we compare the performance of palladium (Pd) catalysts supported on P4VP-modified inorganic oxides with other support systems in hydrogenation reactions.
Hydrogenation of Unsaturated Alcohols and Alkynes
Hydrogenation is a fundamental reaction in organic synthesis, and the choice of catalyst support can significantly impact its efficiency. A study comparing Pd catalysts supported on P4VP-modified magnesium oxide (MgO) and SBA-15 silica with chitosan-modified and unmodified supports provides valuable quantitative data.
Table 1: Performance of Pd Catalysts in the Hydrogenation of 2-Propen-1-ol [1]
| Catalyst System | Support | Polymer Modifier | Reaction Rate (mol/s x 10⁻⁶) | Selectivity to Propanol (%) |
| 1% Pd | MgO | P4VP | 5.2 | 83.4 |
| 1% Pd | MgO | Chitosan | 3.9 | 80.2 |
| 1% Pd | MgO | None | 2.5 | 75.0 |
| 1% Pd | SBA-15 | P4VP | 3.1 | 78.1 |
| 1% Pd | SBA-15 | Chitosan | 2.4 | 72.5 |
| 1% Pd | SBA-15 | None | 1.8 | 68.0 |
Table 2: Performance of Pd Catalysts in the Hydrogenation of Phenylacetylene [2]
| Catalyst System | Support | Polymer Modifier | Styrene Selectivity (%) |
| 1% Pd | MgO | P4VP | 95.0 |
| 1% Pd | MgO | Chitosan | 93.0 |
| 1% Pd | MgO | None | 91.0 |
| 1% Pd | SBA-15 | P4VP | 94.0 |
| 1% Pd | SBA-15 | Chitosan | 92.0 |
| 1% Pd | SBA-15 | None | 89.0 |
Table 3: Performance of Pd Catalysts in the Hydrogenation of 2-Hexyn-1-ol [1]
| Catalyst System | Support | Polymer Modifier | cis-2-Hexen-1-ol Selectivity (%) |
| 1% Pd | MgO | P4VP | 97.0 |
| 1% Pd | MgO | Chitosan | 96.0 |
| 1% Pd | MgO | None | 91.0 |
| 1% Pd | SBA-15 | P4VP | 96.0 |
| 1% Pd | SBA-15 | Chitosan | 95.0 |
| 1% Pd | SBA-15 | None | 90.0 |
From the data, it is evident that P4VP-modified catalysts consistently outperform both chitosan-modified and unmodified catalysts in terms of reaction rate and selectivity across different hydrogenation reactions.[1] The use of MgO as the inorganic support, in combination with P4VP, generally leads to the best catalytic performance.[1] This is attributed to the formation of smaller and more uniformly dispersed palladium nanoparticles on the P4VP/MgO support, as confirmed by transmission electron microscopy (TEM).[1]
Reusability and Stability
A key advantage of heterogeneous catalysts is their potential for reuse. The stability of the catalyst under reaction conditions is crucial for its long-term performance. In the hydrogenation of 2-propen-1-ol, the 1% Pd-P4VP/MgO catalyst demonstrated stable activity over 30 consecutive runs.[1] Studies on other polymer-supported palladium catalysts in cross-coupling reactions, such as the Heck reaction, have shown that the catalyst can be recycled nine times without a significant decrease in activity.[3] Low leaching of palladium from the support is also a critical factor for reusability and for minimizing product contamination.[4]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published research. Below are representative protocols for the synthesis of a pyridine-based polymer-supported catalyst and its application in a common cross-coupling reaction.
Synthesis of a Poly(4-vinylpyridine)-Supported Palladium Catalyst
This protocol describes the preparation of a Pd catalyst supported on P4VP-modified MgO.
Materials:
-
Magnesium oxide (MgO)
-
Poly(4-vinylpyridine) (P4VP)
-
Palladium chloride (PdCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Support Modification: A suspension of MgO in an ethanolic solution of P4VP is stirred for 24 hours at room temperature. The solid is then filtered, washed with ethanol, and dried under vacuum.
-
Palladium Immobilization: The P4VP-modified MgO is suspended in an aqueous solution of PdCl₂. The suspension is stirred for 24 hours at room temperature.
-
Reduction: The solid is filtered, washed with deionized water, and then reduced with a suitable reducing agent, such as sodium borohydride in an aqueous solution, to form palladium nanoparticles.
-
Final Processing: The resulting catalyst is filtered, washed extensively with deionized water and ethanol, and dried under vacuum.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure for the Suzuki-Miyaura reaction using a polymer-supported palladium catalyst.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Polymer-supported palladium catalyst
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, toluene, water/organic mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the polymer-supported palladium catalyst (typically 1-5 mol% Pd).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The heterogeneous catalyst can be recovered by simple filtration.
-
The filtrate is then subjected to a standard aqueous work-up and the product is purified by column chromatography.[5]
Visualizing Synthesis and Catalytic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for the synthesis of a polymer-supported catalyst and its use in a catalytic reaction.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction on a polymer support.
Conclusion
Pyridine-based polymers, particularly poly(4-vinylpyridine), have demonstrated significant promise as effective supports for metal catalysts. The available data indicates that P4VP-modified supports can lead to catalysts with high activity, selectivity, and stability, especially in hydrogenation reactions. While specific performance data for this compound-based polymers is not as readily available, the foundational principles of catalyst design and the experimental protocols outlined in this guide provide a strong starting point for their exploration and application in catalysis. Further research into this compound-based systems is warranted to fully elucidate their potential and to draw direct comparisons with other established catalyst supports.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Characterization and Hydrogenation Activity of Supported Palladium Par" by Narayan Acharya [scholarcommons.sc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Poly(2-isopropenylpyridine) Characterization: A Comparative Guide
A note on the available data: Publicly available experimental data for poly(2-isopropenylpyridine) is limited. Therefore, this guide will utilize data for its close structural isomer, poly(2-vinylpyridine) (P2VP), to illustrate the principles of cross-validating analytical techniques for polymer characterization. The methodologies and principles described are directly applicable to the analysis of poly(this compound).
This guide provides a comparative analysis of key analytical techniques for the characterization of poly(2-vinylpyridine), a structural isomer of poly(this compound). For researchers, scientists, and drug development professionals, this document outlines a framework for the cross-validation of analytical methods to ensure comprehensive and reliable polymer characterization. Detailed experimental protocols and comparative data are presented to facilitate the adaptation of these techniques in a laboratory setting.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical data for poly(2-vinylpyridine) obtained from various analytical techniques. This allows for a direct comparison of their characteristic features.
Table 1: Molecular Weight Characterization of Poly(2-vinylpyridine) by Gel Permeation Chromatography (GPC/SEC)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Mp ( g/mol ) | Polydispersity Index (PDI) |
| P2VP-1 | 3,300 | 3,700 | 3,400 | 1.13 |
| P2VP-2 | 5,300 | 5,600 | 5,500 | 1.06 |
| P2VP-3 | 9,800 | 10,500 | 10,300 | 1.08 |
| P2VP-4 | 15,000 | 16,000 | 15,500 | 1.06 |
| P2VP-5 | 22,400 | 24,400 | 22,600 | 1.09 |
| P2VP-6 | 37,400 | 41,100 | 43,600 | 1.10 |
| P2VP-7 | 52,400 | 55,400 | 54,100 | 1.06 |
| P2VP-8 | 145,000 | 164,700 | 176,000 | 1.13 |
| P2VP-9 | 300,000 | 317,000 | 320,400 | 1.06 |
Data adapted from publicly available information for poly(2-vinylpyridine) standards.[1]
Table 2: Spectroscopic Characterization of Poly(2-vinylpyridine)
| Analytical Technique | Key Observations |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5-7.5: Protons on the pyridine ring. ~6.5-5.5: Vinyl protons (if present as end groups or in unpolymerized monomer). ~2.0-1.0: Aliphatic protons of the polymer backbone. |
| ¹³C NMR (CDCl₃, δ ppm) | ~160-148: Carbons of the pyridine ring. ~140-120: Carbons of the pyridine ring. ~40-30: Aliphatic carbons of the polymer backbone. |
| FTIR (cm⁻¹) | ~3005: =C-H symmetric stretching of the pyridine ring.[2] ~2952-2850: C-H stretching vibrations of the polymer backbone.[2] ~1589, 1568: C=N and C=C stretching vibrations of the pyridine ring.[2] |
Table 3: Thermal Properties of Poly(2-vinylpyridine)
| Analytical Technique | Parameter | Typical Value (°C) |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | ~350-400 |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | ~100-110 |
Note: Thermal properties can vary depending on the molecular weight and purity of the polymer.
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical techniques in polymer characterization.
Caption: A logical workflow for the synthesis, characterization, and cross-validation of poly(this compound).
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for poly(2-vinylpyridine) and can be adapted for poly(this compound).
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), peak molecular weight (Mp), and polydispersity index (PDI) of the polymer.
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.
Chromatographic Conditions:
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) is a common solvent. For poly(2-vinylpyridine), which can interact with the column, an acidic aqueous eluent (e.g., water with 0.1 M NaCl and 0.3 vol % formic acid) may be used to ensure protonation and solubility.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30-40 °C.
-
Calibration: Use narrow molecular weight distribution polystyrene or poly(2-vinylpyridine) standards.[3][4]
Sample Preparation:
-
Dissolve the polymer in the mobile phase to a concentration of approximately 1-2 mg/mL.[5]
-
Allow the sample to dissolve completely, which may take several hours. Avoid sonication which can cause polymer degradation.[5]
-
Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.[5]
Data Processing:
-
The elution profile is recorded by the RI detector.
-
The molecular weight distribution is calculated based on the calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, determine the tacticity, and identify the end-groups of the polymer.
Instrumentation: A 400 MHz or higher NMR spectrometer.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated solution (50-100 mg/mL) in a suitable deuterated solvent.
-
Data Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of the polymer and confirm its identity.
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid polymer sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups present in poly(this compound), such as C-H bonds of the backbone and the pyridine ring, and C=N/C=C bonds of the pyridine ring.
Thermal Analysis (TGA and DSC)
Objective: To evaluate the thermal stability and determine the glass transition temperature (Tg) of the polymer.
Thermogravimetric Analysis (TGA):
-
Instrumentation: A TGA instrument.
-
Procedure:
-
Place a small amount of the polymer sample (5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve.
Differential Scanning Calorimetry (DSC):
-
Instrumentation: A DSC instrument.
-
Procedure:
-
Weigh a small amount of the polymer sample (5-10 mg) into a DSC pan and seal it.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from room temperature to above the expected Tg, cool down, and then heat again at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the step change in the heat flow curve during the second heating scan.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Isopropenylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 2-Isopropenylpyridine, a pyridine derivative, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances; therefore, all waste containing these compounds must be managed as hazardous waste.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid the inhalation of vapors.[1] |
In the event of a spill, the immediate area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand for containment. For larger spills, it is imperative to contact the institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The following steps provide a clear guide for its proper disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is critical to not mix this compound waste with other incompatible waste streams. This substance should be kept separate from strong oxidizing agents and acids.[1][2]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2]
-
The container must be airtight and compatible with the chemical.[2]
-
The label should clearly identify the contents as "Hazardous Waste," list "this compound," and indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1] A completed dangerous waste label should be attached as soon as waste is first added to the container.[2]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool, dry, and away from direct sunlight, heat, sparks, or any other source of ignition.[2]
4. Final Disposal:
-
Once the waste container is full or no longer in use, a chemical collection request should be completed and the container transferred to the designated waste accumulation area operator.[2]
-
Waste pyridine is often disposed of through methods such as rotary kiln incineration.[3] The ultimate disposal must be managed in accordance with state and federal regulations.[3]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Isopropenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Isopropenylpyridine, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation[1]. Strict adherence to PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation and potential allergic reactions[2][4]. |
| Skin and Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. | Provides a barrier against accidental spills and splashes[2][5]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation[2][4][6]. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation[4][5].
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source[7].
-
Tools: Use only non-sparking tools when handling the container[7].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[2][7].
Storage Conditions:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated area[2][3].
-
Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents[2][5].
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[2][7].
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
| Emergency Scenario | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2][5]. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[2][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray can be used to cool containers[2]. |
Spill Management Workflow
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
-
Environmental Precautions: Prevent entry into sewers and public waters[2]. Avoid release to the environment[2].
References
- 1. This compound | C8H9N | CID 81007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. 2-Isopropylpyridine | CAS#:644-98-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
